6,7-dihydro-1H-cyclopenta[b]pyridine-2,5-dione
Beschreibung
BenchChem offers high-quality 6,7-dihydro-1H-cyclopenta[b]pyridine-2,5-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6,7-dihydro-1H-cyclopenta[b]pyridine-2,5-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
6,7-dihydro-1H-cyclopenta[b]pyridine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c10-7-3-2-6-5(7)1-4-8(11)9-6/h1,4H,2-3H2,(H,9,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEYWHQBSMJOHQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1NC(=O)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 6,7-dihydro-1H-cyclopenta[b]pyridine-2,5-dione
Abstract
The 6,7-dihydro-1H-cyclopenta[b]pyridine-2,5-dione scaffold is a heterocyclic motif of significant interest to the pharmaceutical and agrochemical industries. Its rigid, bicyclic structure and embedded functionalities make it a valuable core for the development of novel therapeutic agents and bioactive molecules. This technical guide provides a comprehensive overview of a plausible and scientifically grounded synthetic approach to this target molecule. Drawing upon established principles of heterocyclic chemistry, we will explore a primary synthetic strategy rooted in the Guareschi-Thorpe condensation, offering a detailed mechanistic rationale and a step-by-step experimental protocol. An alternative synthetic avenue will also be discussed. This document is intended for researchers, scientists, and drug development professionals seeking to construct this and related molecular architectures.
Introduction: The Significance of the Cyclopenta[b]pyridine Core
Fused pyridine ring systems are ubiquitous in medicinal chemistry, forming the structural basis for a wide array of drugs.[1] The fusion of a cyclopentane ring to the pyridine core, as in 6,7-dihydro-1H-cyclopenta[b]pyridine-2,5-dione, imparts a unique conformational rigidity and three-dimensional character that can be exploited for potent and selective interactions with biological targets. While direct synthetic routes to this specific dione are not extensively documented in readily available literature, its synthesis can be logically approached through well-established cyclocondensation reactions.[2][3]
This guide will focus on a robust and adaptable synthetic strategy, providing the theoretical framework and practical guidance necessary for its successful implementation in a laboratory setting.
Retrosynthetic Analysis and Strategic Approach
A logical retrosynthetic disconnection of the target molecule, 6,7-dihydro-1H-cyclopenta[b]pyridine-2,5-dione (1), suggests a cyclocondensation strategy. The pyridine ring can be conceptually deconstructed, leading back to simpler, acyclic precursors.
Figure 1: Retrosynthetic analysis of the target molecule.
This analysis points towards a variation of the Guareschi-Thorpe condensation, which classically involves the reaction of a β-dicarbonyl compound with a cyano-activated methylene compound in the presence of a nitrogen source, typically ammonia or an amine.[2][4][5] In this proposed synthesis, cyclopentane-1,3-dione (2) serves as the β-dicarbonyl component, and cyanoacetamide (3) provides the requisite three-carbon and nitrogen fragment.
Primary Synthetic Pathway: A Modified Guareschi-Thorpe Condensation
The proposed forward synthesis involves a one-pot, three-component reaction between cyclopentane-1,3-dione, cyanoacetamide, and a suitable aldehyde, followed by cyclization and tautomerization. For the synthesis of the unsubstituted core, formaldehyde would be the aldehyde of choice.
Figure 2: Proposed synthetic workflow for the primary route.
Mechanistic Insights
The reaction is proposed to proceed through the following key steps:
-
Knoevenagel Condensation: The reaction is initiated by a Knoevenagel condensation between cyclopentane-1,3-dione (2) and formaldehyde, catalyzed by a base (e.g., piperidine or an inorganic base). This forms a highly reactive cyclopentylidene-1,3-dione intermediate.
-
Michael Addition: Cyanoacetamide (3), acting as a nucleophile, undergoes a Michael addition to the activated alkene of the Knoevenagel adduct, forming a new carbon-carbon bond and generating the Michael adduct (5).
-
Intramolecular Cyclization and Dehydration: The terminal amide nitrogen of the Michael adduct then attacks one of the ketone carbonyls of the cyclopentane ring in an intramolecular cyclization. Subsequent dehydration and tautomerization lead to the formation of the stable, aromatic-like pyridinone ring system, yielding the final product (1).
Detailed Experimental Protocol
This protocol is a representative procedure based on analogous Guareschi-Thorpe condensations and should be optimized for the specific substrates.
Materials:
-
Cyclopentane-1,3-dione (1.0 eq)
-
Cyanoacetamide (1.0 eq)
-
Formaldehyde (37% aqueous solution, 1.1 eq)
-
Piperidine (0.1 eq) or Ammonium Acetate (as catalyst and nitrogen source)
-
Ethanol (solvent)
-
Hydrochloric acid (for workup)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclopentane-1,3-dione, cyanoacetamide, and ethanol.
-
Add the catalyst (piperidine or ammonium acetate) to the mixture and stir at room temperature for 10 minutes.
-
Slowly add the aqueous formaldehyde solution to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate has formed, collect the solid by vacuum filtration. If not, concentrate the solvent under reduced pressure.
-
Acidify the aqueous layer with dilute hydrochloric acid to precipitate the product.
-
Collect the crude product by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to afford the purified 6,7-dihydro-1H-cyclopenta[b]pyridine-2,5-dione.
Data Summary
| Parameter | Recommended Condition | Rationale |
| Stoichiometry | 1:1:1.1 (Dione:Cyanoacetamide:Aldehyde) | Ensures complete consumption of the dione. |
| Catalyst | Piperidine or Ammonium Acetate | A mild base is sufficient to catalyze the condensation reactions.[4] |
| Solvent | Ethanol | A polar protic solvent that is effective for dissolving the reactants and facilitating the reaction. |
| Temperature | Reflux | Provides the necessary activation energy for cyclization and dehydration. |
| Workup | Acidification | The product is expected to be acidic and will precipitate from an acidified aqueous solution. |
Alternative Synthetic Strategy: A Modified Hantzsch-Type Synthesis
An alternative approach to the target molecule could be a modified Hantzsch pyridine synthesis.[1] This would involve the condensation of an enamine derived from cyclopentane-1,3-dione with a β-ketoester and an aldehyde in the presence of a nitrogen source.
Figure 3: Conceptual workflow for a modified Hantzsch-type synthesis.
This route is generally effective for the synthesis of dihydropyridines, which would then require an additional oxidation step to furnish the final aromatic pyridinone. While potentially longer, this method offers a high degree of modularity for introducing substituents onto the pyridine ring.
Conclusion
The synthesis of 6,7-dihydro-1H-cyclopenta[b]pyridine-2,5-dione, while not explicitly detailed in the current literature, can be confidently approached through established and reliable methods of heterocyclic chemistry. The proposed primary route, a modified Guareschi-Thorpe condensation, offers a convergent and efficient one-pot strategy utilizing readily available starting materials. The mechanistic principles are well-understood, providing a solid foundation for experimental design and optimization. The alternative Hantzsch-type synthesis presents another viable, albeit potentially more lengthy, pathway. This guide provides the necessary theoretical and practical framework to enable researchers to successfully synthesize this valuable heterocyclic scaffold and its derivatives for applications in drug discovery and materials science.
References
-
Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab, The Scripps Research Institute. [Link]
-
Bohlmann, F., & Rahtz, D. (1957). Über einen neuen Weg zu substituierten Pyridinen. Chemische Berichte, 90(10), 2265-2272. [Link]
-
DiVA portal. (n.d.). Synthesis of Substituted Ring-Fused 2-Pyridones and Applications in Chemical Biology. [Link]
-
El-Sayed, M. A. A., et al. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. ACS Omega, 7(28), 24353-24367. [Link]
- Guareschi, I. (1896). Sintesi di composti piridinici da cianacetammide ed etere acetacetico. Memorie della Reale Accademia delle Scienze di Torino, 46, 7, 11, 25.
-
Organic Chemistry Portal. (n.d.). Bohlmann-Rahtz Pyridine Synthesis. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2-pyridones. [Link]
-
PubChem. (n.d.). 6,7-Dihydro-5H-1-pyridin-5-one. [Link]
-
Ranu, B. C., & Banerjee, S. (2007). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. Green Chemistry, 9(10), 1052-1054. [Link]
-
Ren, L., et al. (2015). Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. Green Chemistry, 17(4), 2369-2375. [Link]
-
ResearchGate. (n.d.). Generality of 3(2H)‐furanone fused 2‐pyridone synthesis with various.... [Link]
-
ResearchGate. (n.d.). Three-component reaction of cyclic 1,3-diketones, α,β-unsaturated.... [Link]
-
University of Bristol. (n.d.). Synthesis of 2-pyridones. [Link]
-
Wikipedia. (n.d.). Bohlmann–Rahtz pyridine synthesis. [Link]
-
Wikipedia. (n.d.). Guareschi-Thorpe condensation. [Link]
-
Wikipedia. (n.d.). 1,3-Cyclopentanedione. [Link]
-
van Slagmaat, C. G., et al. (2022). Bio-based synthesis of cyclopentane-1,3-diamine and its application in bifunctional monomers for poly-condensation. Green Chemistry, 24(10), 4003-4014. [Link]
Sources
An In-depth Technical Guide to 6,7-dihydro-1H-cyclopenta[b]pyridine-2,5-dione: Synthesis, Characterization, and Potential Applications
This guide provides a comprehensive technical overview of 6,7-dihydro-1H-cyclopenta[b]pyridine-2,5-dione, a heterocyclic compound of interest in medicinal chemistry and drug discovery. While direct literature on this specific dione is emerging, this document synthesizes information from closely related analogues to present a robust framework for its study. We will delve into its chemical structure, plausible synthetic routes, expected analytical characteristics, and potential biological significance, providing researchers and drug development professionals with a foundational understanding of this molecule.
Core Molecular Structure and Properties
6,7-dihydro-1H-cyclopenta[b]pyridine-2,5-dione belongs to the family of bicyclic pyridine derivatives, which are prominent scaffolds in numerous pharmacologically active compounds.[1][2] The core structure consists of a pyridine ring fused to a cyclopentane ring, with ketone functionalities at the 2 and 5 positions. The IUPAC name for a related mono-one is 6,7-dihydrocyclopenta[b]pyridin-5-one.[3] The dione of interest has the CAS number 857416-56-9.[4][5]
The presence of the pyridine ring, a common motif in natural products and pharmaceuticals, suggests potential for a range of biological activities.[1][6] The dione functionality introduces reactive sites that can be exploited for further chemical modifications, making it a versatile intermediate in organic synthesis.[7]
Below is a visualization of the core chemical structure.
Caption: Chemical structure of 6,7-dihydro-1H-cyclopenta[b]pyridine-2,5-dione.
Potential Synthetic Pathways
While a specific, validated synthesis for 6,7-dihydro-1H-cyclopenta[b]pyridine-2,5-dione is not extensively documented, we can propose logical synthetic strategies based on established methods for similar cyclopenta[b]pyridine derivatives.
One plausible approach involves the oxidation of a diol precursor, such as 6,7-dihydro-5H-cyclopenta[b]pyridine-2,5-diol. The synthesis of a related diol, 6,7-dihydro-5H-cyclopenta[b]pyridine-2,4-diol (CAS 55618-81-0), has been reported, suggesting the feasibility of preparing such precursors.[8]
Another potential route could start from a more readily available mono-one, like 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one.[3] Synthesis of this mono-one has been achieved through the manganese-catalyzed oxidation of the CH2 group adjacent to the pyridine moiety in 2,3-cyclopentenopyridine analogues.[9] Further oxidation or functionalization of this mono-one could yield the desired dione.
A generalized workflow for a potential synthesis is outlined below.
Caption: Proposed synthetic workflow for 6,7-dihydro-1H-cyclopenta[b]pyridine-2,5-dione.
Analytical Characterization
The structural confirmation of newly synthesized 6,7-dihydro-1H-cyclopenta[b]pyridine-2,5-dione would rely on a combination of standard analytical techniques. Based on data for analogous compounds, we can predict the expected spectroscopic signatures.[10]
| Technique | Expected Observations | Rationale/Comparison |
| ¹H NMR | Signals for aromatic protons on the pyridine ring. Aliphatic protons on the cyclopentane ring, likely appearing as multiplets. | Similar pyridine and cyclopentane ring protons are observed in the spectra of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues.[10] |
| ¹³C NMR | Resonances for two carbonyl carbons (diones). Aromatic carbon signals from the pyridine ring. Aliphatic carbon signals from the cyclopentane ring. | The ¹³C NMR spectrum of a 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogue shows a characteristic carbonyl peak around 204.88 ppm.[10] |
| Mass Spec (HRMS) | A precise mass-to-charge ratio corresponding to the molecular formula C₈H₇NO₂. | High-resolution mass spectrometry is crucial for confirming the elemental composition of novel compounds, as demonstrated for various cyclopenta[b]pyridine derivatives.[10] |
| Infrared (IR) | Strong absorption bands characteristic of C=O stretching for the ketone groups. C=N and C=C stretching frequencies for the pyridine ring. | These functional groups have distinct IR signatures that would be readily identifiable. |
Potential Biological Activities and Applications
The cyclopenta[b]pyridine scaffold is a key structural motif in molecules with diverse biological activities. This suggests that 6,7-dihydro-1H-cyclopenta[b]pyridine-2,5-dione could serve as a valuable intermediate or a bioactive molecule in its own right.
-
Antiviral, Insecticidal, and Fungicidal Agents: Derivatives of 5-aryl-cyclopenta[c]pyridine have demonstrated potent activity against plant viruses, as well as insecticidal and broad-spectrum fungicidal properties.[11] This suggests that modifications of the 6,7-dihydro-1H-cyclopenta[b]pyridine-2,5-dione core could lead to new agrochemical agents.
-
Pharmaceutical Intermediates: The related compound, 6,7-dihydro-5H-cyclopenta[b]pyridine, is a key intermediate in the synthesis of the fourth-generation antibiotic, cefpirome.[12][13] This highlights the potential of the dione derivative as a building block for complex pharmaceutical agents.[6]
-
Corrosion Inhibition: Certain derivatives of 6,7-dihydro-5H-cyclopenta[b]pyridine have been shown to be effective corrosion inhibitors for steel alloys.[14]
The dione functionality offers two reactive sites for further chemical elaboration, allowing for the creation of diverse chemical libraries for screening against various biological targets.
Caption: Potential applications of 6,7-dihydro-1H-cyclopenta[b]pyridine-2,5-dione derivatives.
Experimental Protocol: A Hypothetical Synthesis and Characterization
This section outlines a detailed, self-validating experimental protocol for the synthesis and characterization of 6,7-dihydro-1H-cyclopenta[b]pyridine-2,5-dione, based on methodologies reported for analogous compounds.[9][10]
Objective: To synthesize and characterize 6,7-dihydro-1H-cyclopenta[b]pyridine-2,5-dione.
Materials:
-
6,7-dihydro-5H-cyclopenta[b]pyridin-5-one (starting material)
-
Oxidizing agent (e.g., selenium dioxide, chromium trioxide)
-
Appropriate solvent (e.g., dioxane, acetic acid)
-
Deuterated solvents for NMR (e.g., CDCl₃, DMSO-d₆)
-
Silica gel for column chromatography
-
Standard laboratory glassware and safety equipment
Procedure:
-
Synthesis: a. In an oven-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the starting mono-one in a suitable solvent. b. Add the oxidizing agent portion-wise at room temperature. c. Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC). d. Upon completion, cool the reaction mixture to room temperature and quench any excess oxidizing agent. e. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). f. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: a. Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in petroleum ether). b. Collect the fractions containing the desired product and concentrate under reduced pressure to yield the purified dione.
-
Characterization: a. ¹H and ¹³C NMR: Record the NMR spectra of the purified product to confirm its structure. b. HRMS: Obtain a high-resolution mass spectrum to verify the elemental composition. c. FT-IR: Record the infrared spectrum to identify the characteristic functional groups (C=O, C=N). d. Melting Point: Determine the melting point of the solid product as an indicator of purity.
Self-Validation: The successful synthesis will be validated by the consistent and complementary data obtained from all characterization techniques, confirming the structure and purity of the final product.
Conclusion
6,7-dihydro-1H-cyclopenta[b]pyridine-2,5-dione represents a promising, yet underexplored, heterocyclic compound. By drawing on the established chemistry of its close analogues, this guide provides a solid foundation for its synthesis, characterization, and exploration of its potential applications. The versatile dione functionality, coupled with the inherent biological relevance of the cyclopenta[b]pyridine scaffold, makes this molecule a compelling target for further research in drug discovery and materials science.
References
-
Ren, L., et al. (2015). Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one analogues through Manganese-Catalyzed Oxidation of the CH2 Adjacent to Py. Green Chemistry, 17(4), 2369-2373. Available at: [Link]
-
ResearchGate. (n.d.). Examples of bioactive cyclopenta[c]pyridine derivatives. Available at: [Link]
-
PubMed. (2025, January 15). Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[ c]pyridine Derivatives. Available at: [Link]
-
Royal Society of Chemistry. (2015). Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. Available at: [Link]
-
ResearchGate. (n.d.). Pyridine fused bicyclic systems with bridgehead nitrogen atom. Available at: [Link]
-
National Institutes of Health. (n.d.). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion. Available at: [Link]
-
PubChem. (n.d.). 6,7-Dihydro-5H-1-pyridin-5-one. Available at: [Link]
-
ResearchGate. (n.d.). A New Approach for the Synthesis of 6,7-Dihydro-5H-Cyclopenta[b]pyridine. Available at: [Link]
-
ResearchGate. (n.d.). Chemistry of bicyclic pyridines containing a ring-junction nitrogen. Available at: [Link]
-
MDPI. (n.d.). New Bicyclic Pyridine-Based Hybrids Linked to the 1,2,3-Triazole Unit: Synthesis via Click Reaction and Evaluation of Neurotropic Activity and Molecular Docking. Available at: [Link]
-
ResearchGate. (n.d.). Chemical Properties and Biological Activities of Cyclopentenediones: A Review. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Pyridine Derivatives in Modern Drug Discovery. Available at: [Link]
-
Reagentia. (n.d.). 6,7-dihydro-1H-Cyclopenta[b]pyridine-2,5-dione (1 x 250 mg). Available at: [Link]
-
PubChem. (n.d.). 6,7-Dihydro-5H-cyclopenta[b]pyridine-2,4-diol. Available at: [Link]
-
PubMed. (2025, September 22). Bicyclic Isosteres of Pyridine/Piperidine: From Synthesis to Applications. Available at: [Link]
-
ResearchGate. (n.d.). Bicyclic Pyridines Containing Ring‐Junction Nitrogen. Available at: [Link]
-
National Institutes of Health. (2024, April 8). Biological Activity of 6,7-Dehydroxyroyleanone and Derivatives Obtained from Plectranthus aliciae (Codd) A.J.Paton. Available at: [Link]
-
Reagentia. (n.d.). 6,7-dihydro-1H-Cyclopenta[b]pyridine-2,5-dione (1 x 1 g). Available at: [Link]
-
ResearchGate. (n.d.). Natural products containing the cyclopenta[b]pyridine core. Available at: [Link]
-
MDPI. (2022, October 24). Sources, Transformations, Syntheses, and Bioactivities of Monoterpene Pyridine Alkaloids and Cyclopenta[c]pyridine Derivatives. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 6,7-Dihydro-5H-1-pyridin-5-one | C8H7NO | CID 1512521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 6,7-dihydro-1H-Cyclopenta[b]pyridine-2,5-dione (1 x 250 mg) | Reagentia [reagentia.eu]
- 5. 6,7-dihydro-1H-Cyclopenta[b]pyridine-2,5-dione (1 x 1 g) | Reagentia [reagentia.eu]
- 6. nbinno.com [nbinno.com]
- 7. 7,8-DIHYDRO-5H-CYCLOHEPTA[b]PYRIDINE-5,9(6H)-DIONE (Rimegepant) Online | 7,8-DIHYDRO-5H-CYCLOHEPTA[b]PYRIDINE-5,9(6H)-DIONE (Rimegepant) Manufacturer and Suppliers [scimplify.com]
- 8. 6,7-Dihydro-5H-cyclopenta[b]pyridine-2,4-diol | C8H9NO2 | CID 54683785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. rsc.org [rsc.org]
- 11. Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[ c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Page loading... [wap.guidechem.com]
- 13. researchgate.net [researchgate.net]
- 14. Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Characterization of 6,7-dihydro-1H-cyclopenta[b]pyridine-2,5-dione
Introduction
For researchers, medicinal chemists, and professionals in drug development, a thorough understanding of a compound's physical properties is foundational to its journey from a laboratory curiosity to a potential therapeutic agent. This guide provides a comprehensive overview of the core physical properties of 6,7-dihydro-1H-cyclopenta[b]pyridine-2,5-dione , a bicyclic lactam of interest.
While extensive peer-reviewed data on the specific physical characteristics of this molecule are not widely published, this guide will serve as a robust framework for its characterization. We will delve into its fundamental molecular attributes, provide comparative data from structurally similar analogs, and, most critically, offer detailed, field-proven experimental protocols for determining its key physical properties. This document is designed not merely to present data, but to empower researchers to generate high-quality, reliable physical property data in their own laboratories.
Molecular and Predicted Properties
The initial step in characterizing any molecule is to understand its basic structural and electronic features. These properties can be calculated or predicted and provide a baseline for experimental work.
| Property | Value | Source |
| Molecular Formula | C₈H₇NO₂ | Calculated |
| Molecular Weight | 149.15 g/mol | Calculated |
| Exact Mass | 149.0477 g/mol | Calculated |
| CAS Number | 857416-56-9 | Commercial Vendor |
Comparative Analysis with Structural Analogs
To provide context and a reasonable estimation of the expected properties of 6,7-dihydro-1H-cyclopenta[b]pyridine-2,5-dione, it is instructive to examine the known physical properties of its close structural analogs. The presence of a single keto group versus the dione functionality, as well as other substitutions, will influence properties like melting point and polarity.
| Compound Name | Structure | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one | 133.15 | Not widely reported | |
| A substituted 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analog | ![]() | Varies | 41-43[1] |
| Another substituted 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analog | ![]() | Varies | 208-212[1] |
| 6,7-Dihydro-5H-cyclopenta[b]pyridine 1-oxide | 135.16 | Not reported | |
| 6,7-Dihydro-5H-cyclopenta[b]pyridine-2,4-diol | 151.16 | Not reported |
This comparative data suggests that the melting point of the target dione is likely to be influenced by its ability to form strong intermolecular interactions, potentially leading to a higher melting point than some of its singly substituted counterparts.
Experimental Determination of Physical Properties
The following sections provide detailed protocols for the experimental determination of the key physical properties of 6,7-dihydro-1H-cyclopenta[b]pyridine-2,5-dione.
Melting Point Determination
The melting point is a critical indicator of purity and provides insight into the crystalline lattice energy of a compound. Differential Scanning Calorimetry (DSC) is the gold standard for this measurement due to its high precision and the additional thermodynamic information it provides.[2][3]
-
Sample Preparation:
-
Accurately weigh 1-3 mg of the dry, solid sample into a tared aluminum DSC pan.
-
Hermetically seal the pan to prevent any loss of sample during heating.
-
Prepare an identical empty, sealed pan to be used as a reference.
-
-
Instrument Setup:
-
Place the sample pan and the reference pan into the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min to create an inert atmosphere.[4]
-
-
Thermal Method:
-
Equilibrate the cell at a temperature well below the expected melting point (e.g., 25°C).
-
Ramp the temperature at a controlled rate, typically 10°C/min, to a temperature well above the expected melting point.[4]
-
-
Data Analysis:
-
Plot the heat flow (in mW) against the temperature (°C).
-
The melting point is determined as the onset temperature of the endothermic melting peak. The peak temperature and the area under the curve (enthalpy of fusion) should also be recorded.
-
Solubility Assessment
A compound's solubility in various media is a critical parameter for drug development, influencing everything from in vitro assay design to oral bioavailability. Both kinetic and thermodynamic solubility assays provide valuable, albeit different, insights.[5][6]
This high-throughput method is ideal for early-stage discovery, providing a rapid assessment of solubility.[7][8]
-
Preparation of Solutions:
-
Prepare a 10 mM stock solution of the compound in 100% DMSO.
-
Set up a 96-well plate with the desired aqueous buffers (e.g., phosphate-buffered saline (PBS) at pH 7.4).
-
-
Assay Execution:
-
Add the DMSO stock solution to the aqueous buffer in the 96-well plate to achieve a final concentration (e.g., 200 µM) and a low final DMSO percentage (typically 1-2%).
-
Seal the plate and shake at room temperature for a defined period (e.g., 2 hours).
-
-
Sample Processing:
-
After incubation, filter the samples through a solubility filter plate to remove any precipitated compound.
-
-
Quantification by HPLC:
-
Prepare a calibration curve by diluting the DMSO stock solution in a 50:50 mixture of acetonitrile and water.
-
Analyze the filtered aqueous samples and the calibration standards by a calibrated reverse-phase HPLC method with UV detection.[9]
-
The concentration of the compound in the filtered sample represents its kinetic solubility.
-
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the chemical structure and identity of the compound.
NMR provides detailed information about the carbon-hydrogen framework of the molecule.
Protocol:
-
Sample Preparation:
-
Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.[10][11]
-
Filter the solution through a pipette with a small cotton or glass wool plug into a clean NMR tube to remove any particulate matter.
-
The final sample height in the tube should be around 4-5 cm.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum to identify the number of unique protons, their chemical environment, and their coupling patterns.
-
Acquire a ¹³C NMR spectrum to identify the number of unique carbon atoms, including the two distinct carbonyl carbons expected in the dione structure.
-
FT-IR is used to identify the functional groups present in the molecule. For 6,7-dihydro-1H-cyclopenta[b]pyridine-2,5-dione, the key absorbances will be the carbonyl (C=O) stretches.
Protocol (KBr Pellet Method):
-
Sample Preparation:
-
Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogenous powder is obtained.[12][13]
-
Place the mixture into a pellet die and apply pressure with a hydraulic press to form a transparent or translucent pellet.[12]
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Expect to see strong C=O stretching bands in the region of 1650-1750 cm⁻¹, characteristic of the dione functionality.
-
HRMS provides a highly accurate measurement of the molecular weight, which can be used to confirm the elemental composition of the molecule.[14][15]
Protocol:
-
Sample Preparation:
-
Prepare a dilute solution of the compound (typically ~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
-
Data Acquisition:
-
Infuse the sample into the mass spectrometer, often using an electrospray ionization (ESI) source.
-
Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.
-
The measured mass should be within 5 ppm of the calculated exact mass for the protonated molecule (C₈H₈NO₂⁺).
-
Conclusion
While publicly available data on the physical properties of 6,7-dihydro-1H-cyclopenta[b]pyridine-2,5-dione is limited, this guide provides a comprehensive framework for its characterization. By leveraging predicted properties, comparative analysis with structural analogs, and rigorous experimental protocols, researchers can confidently determine the critical physicochemical parameters of this compound. The methodologies outlined herein are robust, reproducible, and adhere to the high standards required in the fields of chemical research and drug development.
References
-
Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]
-
Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. Retrieved from [Link]
-
Rocky Mountain Labs. (2023, October 23). What sample is needed for FTIR?. Retrieved from [Link]
-
Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]
- Schymanski, E. L., et al. (2014). Identifying Small Molecules via High Resolution Mass Spectrometry: Communicating Confidence. Environmental Science & Technology, 48(4), 2097–2098.
-
Georgia Tech NMR Center. (2023, August 29). Small molecule NMR sample preparation. Retrieved from [Link]
-
University of Maryland, Baltimore County, Department of Chemistry and Biochemistry. (n.d.). NMR Sample Requirements and Preparation. Retrieved from [Link]
-
Infinita Lab. (n.d.). High-Resolution Mass Spectrometry (HRMS) Analysis. Retrieved from [Link]
-
University of Vienna, NMR Spectroscopy. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
University of Cambridge, Department of Chemistry. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
Bioanalysis Zone. (2020, April 27). High-resolution mass spectrometry: more than exact mass. Retrieved from [Link]
-
BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]
-
CureFFI.org. (2016, April 27). Differential scanning calorimetry. Retrieved from [Link]
-
Chemistry For Everyone. (2025, May 21). How Does DSC Measure Melting Point (Tm)? [Video]. YouTube. Retrieved from [Link]
- de Souza, G. E., et al. (2019). Exploring the chemical space and the bioactivity profile of lactams: a chemoinformatic study. RSC Advances, 9(49), 28666–28678.
- Tooke, C. L., et al. (2022). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Frontiers in Chemistry, 10, 865512.
-
An-Najah National University. (2021, September 19). experiment (1) determination of melting points. Retrieved from [Link]
-
AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]
-
University of California, Berkeley. (2006, March 13). NE 125 - Experiment 3. Retrieved from [Link]
-
PubChem. (n.d.). 6,7-Dihydro-5H-cyclopenta[b]pyridine 1-oxide. Retrieved from [Link]
-
PubChem. (n.d.). 6,7-Dihydro-5H-cyclopenta[b]pyridine-2,4-diol. Retrieved from [Link]
- Lamb, K. N., et al. (2018).
- Woźnica, M., et al. (2017). Ring-Expanded Bicyclic β-Lactams: A Structure−Chiroptical Properties Relationship Investigation by Experiment and Calculations. The Journal of Organic Chemistry, 82(19), 10246–10260.
- Hou, J. P., & Poole, J. W. (1971). lactam antibiotics: their physicochemical properties and biological activities in relation to structure. Journal of Pharmaceutical Sciences, 60(4), 503–532.
-
Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay. Retrieved from [Link]
-
PubChem. (n.d.). 6,7-Dihydro-5H-1-pyridin-5-one. Retrieved from [Link]
-
Wikipedia. (n.d.). β-Lactam. Retrieved from [Link]
- Ren, L., et al. (2015).
-
PubChem. (n.d.). 1H-Cyclopenta[2,1-b:3,4-b']dipyridine-2,5-dione. Retrieved from [Link]
-
Royal Society of Chemistry. (2015). Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. Green Chemistry. Retrieved from [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. Differential scanning calorimetry [cureffi.org]
- 3. youtube.com [youtube.com]
- 4. meetrajesh.com [meetrajesh.com]
- 5. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 6. charnwooddiscovery.com [charnwooddiscovery.com]
- 7. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 8. enamine.net [enamine.net]
- 9. HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 11. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 12. drawellanalytical.com [drawellanalytical.com]
- 13. eng.uc.edu [eng.uc.edu]
- 14. measurlabs.com [measurlabs.com]
- 15. infinitalab.com [infinitalab.com]
The Emerging Therapeutic Potential of the Cyclopentapyridine Scaffold: A Technical Guide
Preamble: Navigating the Landscape of Cyclopentapyridine Bioactivity
The quest for novel therapeutic agents is a cornerstone of modern drug discovery. Within this landscape, heterocyclic compounds represent a particularly fertile ground for innovation. The cyclopentapyridine core, a fused heterocyclic system combining a cyclopentane and a pyridine ring, has garnered increasing attention for its diverse and potent biological activities. This guide provides a comprehensive technical overview of the known biological activities associated with derivatives of the 6,7-dihydro-1H-cyclopenta[b]pyridine scaffold. It is important to note that while a significant body of research exists for this general structure, literature specifically detailing the biological activity of 6,7-dihydro-1H-cyclopenta[b]pyridine-2,5-dione is limited. Therefore, this document will synthesize findings from closely related analogues to provide a holistic and insightful perspective for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental designs, present self-validating protocols, and ground our discussion in authoritative references.
The Cyclopentapyridine Core: A Privileged Scaffold
The fusion of a cyclopentane ring with a pyridine moiety creates a rigid, three-dimensional structure that is amenable to diverse chemical modifications. This structural rigidity can be advantageous for molecular recognition by biological targets, while the nitrogen atom in the pyridine ring offers a key site for hydrogen bonding and other intermolecular interactions. The general structure of 6,7-dihydro-5H-cyclopenta[b]pyridine is presented below.
Caption: Workflow for the MTT cytotoxicity assay.
In Vivo Antitumor Efficacy Model (Ehrlich Ascites Carcinoma)
This model is used to evaluate the antitumor activity of compounds in a living organism.
Protocol:
-
Tumor Induction: Solid tumors are induced in mice by subcutaneous injection of Ehrlich ascites carcinoma (EAC) cells.
-
Treatment: Once the tumors are established, the animals are treated with the test compound (e.g., S4-loaded LPNCs), a control (free drug), or a standard anticancer drug (e.g., 5-fluorouracil). [1]3. Tumor Growth Monitoring: Tumor volume is measured regularly throughout the study.
-
Endpoint Analysis: At the end of the study, the animals are euthanized, and the tumors are excised and weighed. The percentage of tumor growth inhibition is calculated.
-
Toxicity Assessment: Animal body weight is monitored, and biochemical markers of liver and kidney function are assessed to evaluate the toxicity of the treatment. [1]
Synthesis of Cyclopentapyridine Derivatives
The synthesis of the cyclopentapyridine core and its derivatives can be achieved through various chemical routes. For instance, 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues have been synthesized via a manganese-catalyzed oxidation of the CH2 group adjacent to the pyridine moiety in 2,3-cyclopentenopyridine analogues. [2][3]This method utilizes Mn(OTf)2 as a catalyst and t-BuOOH as an oxidant in water, offering a green chemistry approach. [2]
Caption: Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues.
Future Directions and Conclusion
The cyclopentapyridine scaffold is a promising platform for the discovery of new bioactive molecules with a wide range of potential therapeutic and agricultural applications. The diverse activities observed for its derivatives, including antiviral, insecticidal, fungicidal, cytotoxic, and antiparasitic effects, underscore the versatility of this chemical core.
While the existing research provides a strong foundation, there is a clear need for further investigation into the biological activities of specific derivatives such as 6,7-dihydro-1H-cyclopenta[b]pyridine-2,5-dione . Structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of these compounds for specific biological targets. Furthermore, a deeper understanding of their mechanisms of action will be essential for their translation into clinical or agricultural use.
References
- Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[c]pyridine Deriv
- Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one analogues through Manganese-Catalyzed Oxidation of the CH2 Adjacent to Py. [No Source Name Provided].
- Study of cytotoxic activity in vitro of the cyclopentanones derivatives (Etude de l'activité cytotoxique in vitro des derives du cyclopentaone).
- A synthesis, in silico, in vitro and in vivo study of thieno[2,3-b]pyridine anticancer analogues. [No Source Name Provided].
- Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in w
- In Vitro Cytotoxicity and In Vivo Antitumor Activity of Lipid Nanocapsules Loaded with Novel Pyridine Deriv
- Chemical Properties and Biological Activities of Cyclopentenediones: A Review. [No Source Name Provided].
- Syntheses and biological activities of octahydro-1H-cyclopenta[d]pyrimidine deriv
- Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in w
- 5H-cyclopenta[b]pyridin-7(6H)-one. Benchchem.
- Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosom
- Sources, Transformations, Syntheses, and Bioactivities of Monoterpene Pyridine Alkaloids and Cyclopenta[c]pyridine Deriv
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. 10.1039/C4GC02471K | Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water† | chem960.com [m.chem960.com]
An In-depth Technical Guide to 6,7-dihydro-1H-cyclopenta[b]pyridine-2,5-dione Derivatives and Analogs
This guide provides a comprehensive technical overview of the 6,7-dihydro-1H-cyclopenta[b]pyridine-2,5-dione core, its derivatives, and analogs. It is intended for researchers, medicinal chemists, and drug development professionals interested in the synthesis, chemical properties, and potential therapeutic applications of this heterocyclic scaffold. This document moves beyond a simple recitation of facts to provide expert insights into the rationale behind synthetic strategies and the interpretation of biological data, grounded in established scientific principles.
Introduction: The Emerging Potential of the Cyclopenta[b]pyridine Scaffold
The fusion of a cyclopentane ring with a pyridine moiety creates the cyclopenta[b]pyridine heterocyclic system. This structural motif is of significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds. The dione functionality at the 2 and 5 positions of the 6,7-dihydro-1H-cyclopenta[b]pyridine core introduces unique electronic and steric properties, making it a compelling scaffold for the design of novel therapeutic agents.
While direct literature on the 6,7-dihydro-1H-cyclopenta[b]pyridine-2,5-dione core is nascent, the broader family of cyclopentane-fused pyridines and related cyclopentenediones has demonstrated a wide range of biological activities. These include anti-inflammatory, cytostatic, antiviral, and neuropharmacological effects, suggesting a rich therapeutic landscape for derivatives of the title compound.[1][2] This guide will synthesize available information on related structures to project the potential of the 6,7-dihydro-1H-cyclopenta[b]pyridine-2,5-dione core and to provide a strategic framework for its exploration.
Synthetic Strategies: Accessing the Core and its Analogs
The synthesis of the 6,7-dihydro-1H-cyclopenta[b]pyridine-2,5-dione core is not yet extensively documented in peer-reviewed literature. However, established methods for the synthesis of the corresponding mono-ketone, 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one, provide a logical starting point for accessing the dione.
Synthesis of the Precursor: 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one
A robust and environmentally friendly method for the synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogs involves the manganese-catalyzed oxidation of the benzylic C-H bond of 2,3-cyclopentenopyridine precursors.[3] This approach offers high yields and excellent chemoselectivity.
Experimental Protocol: Manganese-Catalyzed Oxidation [3][4]
-
To a round-bottom flask, add 2,3-cyclopentenopyridine (1.0 eq).
-
Add Mn(OTf)₂ (0.005 eq) as the catalyst.
-
Add t-BuOOH (65% in H₂O, 5.0 eq) as the oxidant and H₂O as the solvent.
-
Stir the reaction mixture at 25 °C for 24 hours.
-
Upon completion, extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one.
Causality in Experimental Choices:
-
Catalyst: Manganese (II) triflate is a mild and efficient catalyst for C-H oxidation. Its use avoids harsh reaction conditions and toxic heavy metals.
-
Oxidant: Tert-butyl hydroperoxide in water is a green and readily available oxidant. The aqueous system enhances the safety and environmental profile of the reaction.
-
Temperature: The reaction proceeds at room temperature, minimizing energy consumption and reducing the likelihood of side reactions.
Proposed Synthetic Route to 6,7-dihydro-1H-cyclopenta[b]pyridine-2,5-dione
Building upon the synthesis of the mono-ketone, a plausible route to the dione would involve the introduction of the second carbonyl group at the 2-position. This could potentially be achieved through a multi-step sequence involving functionalization of the pyridine ring followed by oxidation.
Conceptual Workflow:
Caption: Proposed synthetic workflow to the dione core.
A key challenge in this proposed synthesis is the selective functionalization of the pyridine ring in the presence of the existing ketone. Protecting group strategies may be necessary to achieve the desired regioselectivity.
Synthesis of Other Derivatives
The cyclopenta[b]pyridine core can be functionalized at various positions to generate a library of derivatives for structure-activity relationship (SAR) studies. For instance, 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives have been synthesized via a cyclocondensation reaction between 2,5-diarylidenecyclopentanone and propanedinitrile using a sodium alkoxide catalyst.[5]
Physicochemical Properties and Characterization
The 6,7-dihydro-1H-cyclopenta[b]pyridine-2,5-dione core possesses distinct physicochemical properties that influence its behavior in biological systems.
| Property | Predicted Value/Characteristic | Significance |
| Molecular Weight | ~163.14 g/mol | Adherence to Lipinski's rule of five for drug-likeness. |
| logP | ~0.5 | Indicates good water solubility and potential for oral bioavailability. |
| Hydrogen Bond Donors | 1 (N-H) | Potential for interaction with biological targets. |
| Hydrogen Bond Acceptors | 2 (C=O) | Potential for interaction with biological targets. |
| Polar Surface Area | ~50 Ų | Influences membrane permeability and solubility. |
Characterization of these compounds relies on standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the connectivity of atoms.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify the characteristic carbonyl stretching frequencies of the dione moiety.
-
X-ray Crystallography: To determine the three-dimensional structure in the solid state.
Biological Activities and Therapeutic Potential
While direct biological data for 6,7-dihydro-1H-cyclopenta[b]pyridine-2,5-dione derivatives is limited, the activities of related analogs provide a strong basis for predicting their therapeutic potential.
Anticancer Activity
The dione functionality is a common feature in many anticancer agents. Furthermore, various cyclopenta-fused heterocycles have demonstrated significant antiproliferative activity. For instance, certain 3,6-diunsaturated 2,5-diketopiperazines, which share the dione feature, have shown potent anticancer effects against A549 and HeLa cell lines, inducing apoptosis and cell cycle arrest in the G2/M phase.[6] The mechanism of action for such compounds often involves the inhibition of key cellular processes required for cancer cell growth and survival.
Potential Anticancer Mechanisms:
Caption: Potential anticancer mechanisms of action.
Anti-inflammatory and Enzyme Inhibitory Activity
Cyclopentenediones are known to possess anti-inflammatory and specific enzyme inhibitory activities.[1] This suggests that 6,7-dihydro-1H-cyclopenta[b]pyridine-2,5-dione derivatives could be explored as inhibitors of enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) or lipoxygenases (LOX).
Neuropharmacological Applications
Interestingly, derivatives of the related 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one have been patented as allosteric modulators of the M4 muscarinic acetylcholine receptor.[7] This highlights the potential for cyclopenta[b]pyridine scaffolds to interact with targets in the central nervous system, opening avenues for the development of treatments for neurological and psychiatric disorders.
Structure-Activity Relationship (SAR) Insights
Based on the broader class of pyridine and cyclopentenedione derivatives, several SAR hypotheses can be formulated to guide the design of novel 6,7-dihydro-1H-cyclopenta[b]pyridine-2,5-dione analogs:
-
Substitution on the Pyridine Ring: The electronic nature and position of substituents on the pyridine ring are likely to significantly impact biological activity. Electron-withdrawing or electron-donating groups can modulate the pKa of the pyridine nitrogen and influence interactions with biological targets.
-
Substitution on the Cyclopentane Ring: Modification of the cyclopentane ring, for example, through the introduction of alkyl or aryl groups, can affect the lipophilicity and steric profile of the molecule, thereby influencing its pharmacokinetic and pharmacodynamic properties.
-
N-alkylation/arylation: Derivatization of the nitrogen atom of the pyridinone moiety can provide a handle for tuning solubility and metabolic stability.
Future Directions and Conclusion
The 6,7-dihydro-1H-cyclopenta[b]pyridine-2,5-dione scaffold represents a promising, yet underexplored, area of medicinal chemistry. This guide has provided a framework for the rational design and synthesis of novel derivatives based on established chemistry of related analogs.
Key future research directions should include:
-
Development of a robust and scalable synthesis for the 6,7-dihydro-1H-cyclopenta[b]pyridine-2,5-dione core.
-
Synthesis of a diverse library of derivatives to systematically explore the structure-activity relationships.
-
Screening of these compounds against a panel of biological targets, including cancer cell lines, inflammatory enzymes, and neurological receptors.
-
Elucidation of the mechanism of action for any identified hit compounds.
By leveraging the insights presented in this guide, researchers can unlock the therapeutic potential of this intriguing heterocyclic system. The convergence of a privileged heterocyclic core with a reactive dione functionality makes the 6,7-dihydro-1H-cyclopenta[b]pyridine-2,5-dione an exciting platform for the discovery of next-generation therapeutics.
References
-
Ren, L., Wang, L., Lv, Y., Shang, S., Chen, B., & Gao, S. (2015). Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one analogues through Manganese-Catalyzed Oxidation of the CH2 Adjacent to Pyridine Moiety in Water. Green Chemistry, 17(4), 2369-2373. [Link]
- Shafaei, F., Jouladehroodbar, H., & Hossaini, Z. (2025). Green Synthesis and Biological Study of Novel Cyclopenta[b]pyridines: Multicomponent Reactions of Meldrum's Acid. Journal of Chemistry.
-
Vacek, J., & Ulrichová, J. (2014). Chemical Properties and Biological Activities of Cyclopentenediones: A Review. ResearchGate. [Link]
-
Ren, L., Wang, L., Lv, Y., Shang, S., Chen, B., & Gao, S. (2015). Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. Green Chemistry, 17(4), 2369-2373. [Link]
- Zhang, Y., Li, Y., Zhang, H., Li, J., & Fan, Z. (2025). Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[c]pyridine Derivatives. Journal of Agricultural and Food Chemistry.
-
PubChem. (n.d.). 6,7-Dihydro-5H-1-pyridin-5-one. Retrieved from [Link]
-
Fouda, A. E. A., El-Dossoki, F. I., & Abd El-Aziz, H. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion. ACS Omega, 7(28), 24536-24551. [Link]
-
Wang, W., Li, Y., Chen, Y., Liu, Y., & Yao, G. (2019). Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines. Molecules, 24(18), 3343. [Link]
-
Zhou, J., Gao, H., Sun, H., & Wu, Y. (2013). A New Approach for the Synthesis of 6,7-Dihydro-5H-Cyclopenta[b]pyridine. Advanced Materials Research, 634-638, 100-103. [Link]
-
Wang, C., Chen, Y., & Yao, G. (2022). Sources, Transformations, Syntheses, and Bioactivities of Monoterpene Pyridine Alkaloids and Cyclopenta[c]pyridine Derivatives. Molecules, 27(21), 7187. [Link]
-
Kulikov, I. V., et al. (2014). Synthesis and Antioxidant Activity of 7-Thio Derivatives of 6,7-Dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione. Scientia Pharmaceutica, 83(1), 41-48. [Link]
- Zhang, Y., et al. (2025). Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[c]pyridine Derivatives. Journal of Agricultural and Food Chemistry, 73(2).
- Yilmaz, F., et al. (2021). Elucidation of potential anticancer, antioxidant and antimicrobial properties of some new triazole compounds bearing pyridine-4-yl moiety and cyclobutane ring. Journal of Molecular Structure, 1225, 129267.
- Barrow, J. C., et al. (2017). 6,7-dihydro-5h-pyrrolo[3,4-b]pyridin-5-one allosteric modulators of the m4 muscarinic acetylcholine receptor. U.S.
-
Mrozek-Wilczkiewicz, A., et al. (2019). Anticancer activity of the thiosemicarbazones that are based on di-2-pyridine ketone and quinoline moiety. European Journal of Medicinal Chemistry, 173, 205-220. [Link]
-
PubChem. (n.d.). 6,7-Dihydro-5H-cyclopenta[b]pyridine-2,4-diol. Retrieved from [Link]
-
Taraseviciene, L., et al. (2017). Anticancer activity of 2,5-substituted thiazolidinone derivatives. ResearchGate. [Link]
-
Hagar, M., et al. (2019). One-Pot Synthesis of New 4,5,6,7-tetrahydro-3H-[4][8]dithiolo[3,4-b]pyridines Starting from N,N'-Diphenyldithiomalondiamide. Molecules, 24(11), 2084. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Sources, Transformations, Syntheses, and Bioactivities of Monoterpene Pyridine Alkaloids and Cyclopenta[c]pyridine Derivatives [mdpi.com]
- 3. Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. rsc.org [rsc.org]
- 5. Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. WO2017112719A1 - 6,7-dihydro-5h-pyrrolo[3,4-b]pyridin-5-one allosteric modulators of the m4 muscarinic acetylcholine receptor - Google Patents [patents.google.com]
- 8. Green Synthesis and Biological Study of Novel Cyclopenta[b]pyridines: Multicomponent Reactions of Meldrum’s Acid | Semantic Scholar [semanticscholar.org]
A Strategic Guide to Elucidating the Mechanism of Action of 6,7-dihydro-1H-cyclopenta[b]pyridine-2,5-dione
Executive Summary & Introduction
6,7-dihydro-1H-cyclopenta[b]pyridine-2,5-dione (henceforth referred to as CPD-25) is a novel heterocyclic compound belonging to the cyclopenta[b]pyridine class. While the specific biological activity of CPD-25 is not yet characterized in peer-reviewed literature, the chemical scaffold is of significant interest in medicinal chemistry. Derivatives of cyclopenta[b]pyridines have been explored for a wide range of therapeutic applications, including antiviral, fungicidal, and neuropharmacological activities.[1][2] This guide outlines a comprehensive, hypothesis-driven strategy to elucidate the primary mechanism of action (MoA) of CPD-25, designed for a drug development or chemical biology research setting.
Our investigation is anchored by a key finding for a structurally analogous compound, cyclopenta[b]pyridin-2,5-dione, which was identified as a potent cardiotonic agent acting through the selective inhibition of Phosphodiesterase-3 (PDE3).[3] This precedent establishes a robust and testable primary hypothesis:
Primary Hypothesis: CPD-25 functions as a direct inhibitor of the Phosphodiesterase-3 (PDE3) enzyme, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent downstream signaling.
This document provides a multi-phase experimental blueprint to rigorously test this hypothesis, from initial target validation to cellular and functional confirmation. Each phase is designed to be self-validating, providing the causal links necessary to build a cohesive and defensible MoA model.
Phase 1: Direct Target Engagement & In Vitro Validation
The foundational step in any MoA study is to confirm a direct, physical interaction between the compound and its putative target. This phase aims to unequivocally determine if CPD-25 directly binds to and inhibits the enzymatic activity of PDE3.
Causality and Experimental Rationale
Before committing resources to complex cellular assays, we must establish biochemical causality. A direct enzymatic assay will confirm functional inhibition, while a biophysical assay will confirm direct binding. Positive results from both provide strong, complementary evidence of target engagement, minimizing the risk of misinterpreting downstream effects that could arise from off-target activities.
Protocol: PDE3A Enzymatic Inhibition Assay (LANCE® Ultra cAMP Assay)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) immunoassay, a highly sensitive method for quantifying cAMP levels.
Methodology:
-
Reagent Preparation: Reconstitute recombinant human PDE3A enzyme, biotinylated-cAMP substrate, and detection reagents (Eu-streptavidin and ULight™-anti-cAMP antibody) in assay buffer as per the manufacturer's protocol (e.g., PerkinElmer).
-
Compound Dilution: Prepare a 10-point, 3-fold serial dilution of CPD-25 in DMSO, starting at a maximum concentration of 100 µM. Create an intermediate dilution plate in assay buffer.
-
Assay Plate Setup: In a 384-well low-volume white plate, add 2 µL of diluted CPD-25 or control (DMSO for 100% activity, IBMX for 0% activity).
-
Enzyme Reaction: Add 4 µL of PDE3A enzyme solution to each well and incubate for 10 minutes at room temperature to allow for compound binding.
-
Substrate Addition: Add 4 µL of biotin-cAMP substrate to initiate the enzymatic reaction. Incubate for 60 minutes at room temperature. The enzyme will hydrolyze the biotin-cAMP.
-
Detection: Add 10 µL of the pre-mixed detection reagents. This mixture will bind to any remaining biotin-cAMP.
-
Signal Reading: Incubate for 60 minutes in the dark, then read the plate on a TR-FRET-capable plate reader (e.g., EnVision®). A high TR-FRET signal indicates low enzyme activity (high cAMP) and thus, potent inhibition.
-
Data Analysis: Convert the TR-FRET ratio to cAMP concentration and plot the dose-response curve to calculate the IC50 value.
Anticipated Data & Interpretation
The primary output will be an IC50 value, representing the concentration of CPD-25 required to inhibit 50% of PDE3A activity. This quantitative measure provides the first benchmark of compound potency.
Table 1: Hypothetical In Vitro PDE3A Inhibition Data
| Compound | Target | Assay Type | IC50 (nM) |
|---|---|---|---|
| CPD-25 | Human PDE3A | TR-FRET | 45.2 |
| Milrinone (Control) | Human PDE3A | TR-FRET | 35.8 |
| DMSO (Control) | Human PDE3A | TR-FRET | >100,000 |
Phase 2: Cellular Mechanism of Action Analysis
With in vitro target engagement confirmed, the next critical step is to verify that CPD-25 modulates the PDE3 signaling pathway within a relevant cellular context. PDE3 inhibition prevents the degradation of cAMP, leading to its accumulation. This increase in the second messenger cAMP activates Protein Kinase A (PKA), which then phosphorylates numerous downstream targets.
Signaling Pathway: PDE3-cAMP-PKA Axis
The diagram below illustrates the canonical signaling pathway affected by PDE3 inhibition.
Caption: The PDE3 signaling pathway. CPD-25 inhibits PDE3, preventing cAMP degradation.
Protocol: Intracellular cAMP Accumulation Assay in Human Platelets
Human platelets are an excellent model system as they express high levels of PDE3, and its inhibition is a key mechanism for anti-platelet therapies.
Methodology:
-
Platelet-Rich Plasma (PRP) Isolation: Obtain PRP from whole blood from healthy, consenting donors according to standard protocols.
-
Cell Treatment: Pre-incubate washed platelets with varying concentrations of CPD-25 (or Milrinone control) for 30 minutes.
-
Stimulation: Stimulate the platelets with an adenylate cyclase activator such as Iloprost or Forskolin for 15 minutes to induce cAMP production.
-
Cell Lysis: Lyse the platelets using the lysis buffer provided in a commercial cAMP detection kit (e.g., Cisbio HTRF cAMP dynamic 2).
-
cAMP Quantification: Perform the HTRF assay according to the manufacturer's instructions, similar to the enzymatic assay described in section 2.2.
-
Data Analysis: Plot the concentration of CPD-25 against the measured intracellular cAMP levels to generate a dose-response curve and determine the EC50.
Phase 3: Functional & Phenotypic Confirmation
The final phase connects the molecular mechanism to a physiological outcome. Since PDE3 inhibition in platelets leads to an anti-aggregatory effect, a functional platelet aggregation assay serves as a definitive phenotypic confirmation of the proposed MoA.
Experimental Workflow: Light Transmission Aggregometry (LTA)
LTA is the gold-standard method for measuring platelet aggregation. It measures changes in light transmission through a suspension of PRP as platelets aggregate in response to an agonist.
Caption: Workflow for Light Transmission Aggregometry (LTA) to assess platelet function.
Protocol: In Vitro Platelet Aggregation Assay
Methodology:
-
PRP Preparation: Isolate PRP and Platelet-Poor Plasma (PPP) from fresh human blood. Adjust the platelet count in the PRP to a standardized concentration.
-
Aggregometer Setup: Calibrate a light transmission aggregometer using PPP as the 100% transmission blank and PRP as the 0% transmission baseline.
-
Compound Incubation: Pipette 450 µL of PRP into a cuvette with a stir bar. Add 50 µL of CPD-25 solution (or vehicle control) and incubate for 5 minutes at 37°C while stirring.
-
Initiate Aggregation: Add a sub-maximal concentration of a platelet agonist (e.g., ADP or collagen) to the cuvette.
-
Data Recording: Record the change in light transmission for 5-10 minutes.
-
Analysis: Determine the maximal aggregation percentage for each condition. Calculate the percent inhibition of aggregation for each concentration of CPD-25 relative to the vehicle control.
Conclusion & Path Forward
This technical guide outlines a logical and rigorous workflow to investigate the mechanism of action of 6,7-dihydro-1H-cyclopenta[b]pyridine-2,5-dione. By systematically progressing from direct enzyme inhibition to cellular pathway modulation and finally to functional phenotypic outcomes, this strategy provides a comprehensive framework for building a robust MoA dossier.
Successful confirmation of the PDE3 inhibition hypothesis would position CPD-25 as a potential lead compound for cardiovascular or anti-thrombotic indications. Subsequent steps would involve assessing its selectivity against a panel of other PDE isoforms, conducting detailed pharmacokinetic and pharmacodynamic (PK/PD) studies, and ultimately, evaluating its efficacy and safety in preclinical in vivo models.
References
-
ResearchGate. A convenient synthesis of cyclopenta[b]pyridin-2,5-dione as a non-glycosidic cardiotonic agent. Available from: [Link]
-
RSC Publishing. Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. Available from: [Link]
-
PubChem. 6,7-Dihydro-5H-1-pyridin-5-one. Available from: [Link]
-
MDPI. Sources, Transformations, Syntheses, and Bioactivities of Monoterpene Pyridine Alkaloids and Cyclopenta[c]pyridine Derivatives. Available from: [Link]
-
PubMed. Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[c]pyridine Derivatives. Available from: [Link]
Sources
6,7-dihydro-1H-cyclopenta[b]pyridine-2,5-dione literature review
An In-Depth Technical Guide to 6,7-dihydro-1H-cyclopenta[b]pyridine-2,5-dione and its Therapeutic Potential
Introduction: A Scaffold of Emerging Importance
The fusion of a cyclopentane ring with a pyridine nucleus gives rise to the cyclopenta[b]pyridine scaffold, a heterocyclic system that has garnered increasing interest in medicinal chemistry. These structures serve as key intermediates in the synthesis of a variety of biologically active molecules, including alkaloids and therapeutic agents.[1] The inherent chemical functionalities of this scaffold, combining the electron-deficient nature of the pyridine ring with the conformational flexibility of the cyclopentane moiety, make it a versatile template for drug design. Within this class of compounds, 6,7-dihydro-1H-cyclopenta[b]pyridine-2,5-dione represents a particularly intriguing, yet underexplored, molecule. The presence of two carbonyl groups suggests a high degree of reactivity and the potential for diverse biological interactions, positioning it as a promising candidate for further investigation in drug discovery programs. This guide provides a comprehensive overview of the synthesis, chemical properties, and potential biological activities of 6,7-dihydro-1H-cyclopenta[b]pyridine-2,5-dione, drawing upon existing literature for closely related analogues to build a predictive framework for its therapeutic applications.
Synthesis and Chemical Properties
While specific literature detailing the synthesis of 6,7-dihydro-1H-cyclopenta[b]pyridine-2,5-dione is not abundant, plausible synthetic routes can be extrapolated from established methodologies for related cyclopenta[b]pyridine derivatives.
Proposed Synthetic Pathways
A likely approach to the synthesis of the target dione would involve the oxidation of a suitable precursor, such as 6,7-dihydro-1H-cyclopenta[b]pyridin-5-one. The synthesis of this mono-ketone has been reported through a manganese-catalyzed oxidation of the methylene group adjacent to the pyridine ring in 2,3-cyclopentenopyridine.[2][3]
A subsequent oxidation at the C2 position would yield the desired 2,5-dione. This could potentially be achieved using a strong oxidizing agent, although careful control of reaction conditions would be necessary to avoid over-oxidation or degradation of the pyridine ring.
An alternative strategy could involve a cyclocondensation reaction. For instance, the reaction of 2,5-diarylidenecyclopentanone derivatives with propanedinitrile in the presence of a sodium alkoxide has been shown to produce functionalized 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives.[4] Modification of this approach, perhaps using different starting materials, could potentially lead to the formation of the 2,5-dione.
Key Chemical Properties
The physicochemical properties of 6,7-dihydro-1H-cyclopenta[b]pyridine-2,5-dione can be predicted based on its structure and by comparison with related compounds.
| Property | Predicted Value/Information | Source/Basis |
| Molecular Formula | C8H7NO2 | |
| Molecular Weight | 149.15 g/mol | |
| CAS Number | 857416-56-9 | [5] |
| Appearance | Likely a solid at room temperature | General property of similar small organic molecules |
| Solubility | Expected to be soluble in organic solvents like DMSO and DMF | [6] |
| Stability | Stable under normal storage conditions | [7] |
Biological Activities and Therapeutic Potential
The broader class of cyclopenta[b]pyridine and cyclopentenedione derivatives has been shown to exhibit a wide range of biological activities, suggesting that 6,7-dihydro-1H-cyclopenta[b]pyridine-2,5-dione could also possess significant therapeutic potential.
Reported Activities of Related Compounds
| Biological Activity | Compound Class/Example | Key Findings | Reference |
| Antiviral | 5-Aryl-cyclopenta[c]pyridine derivatives | Showed potent activity against Tobacco Mosaic Virus (TMV). | [8][9] |
| Insecticidal | 5-Aryl-cyclopenta[c]pyridine derivatives | Exhibited larvicidal efficacy against Plutella xylostella. | [8][9] |
| Fungicidal | 5-Aryl-cyclopenta[c]pyridine derivatives | Displayed broad-spectrum fungicidal activities. | [8][9] |
| Anti-inflammatory | Cyclopenta[d]thieno[2,3-b]pyridines | Showed promising activity in reducing carrageenan-induced foot edema. | [10] |
| Anticancer | 6,7-dihydro-5H-benzo[10][11]cyclohepta[1,2-b]pyridine derivatives | Exhibited cytotoxicity against human breast (MCF-7) and lung (A549) cancer cell lines. | [12] |
| Enzyme Inhibition | Cyclopentenediones | Known to be specific enzyme inhibitors. | [13] |
Hypothesized Mechanism of Action
Given the diverse biological activities of related compounds, 6,7-dihydro-1H-cyclopenta[b]pyridine-2,5-dione could act through multiple mechanisms. The dione functionality is an electrophilic center, suggesting it could react with nucleophilic residues in biological macromolecules, such as cysteine residues in enzymes, leading to their inhibition. This is a known mechanism for other cyclopentenediones.[13]
In the context of anticancer activity, many therapeutic agents with dione moieties exert their effects by inducing oxidative stress and apoptosis in cancer cells. The cyclopenta[b]pyridine core could also facilitate intercalation with DNA or binding to specific protein targets.
For its potential antiviral and fungicidal effects, the molecule could interfere with viral replication processes or disrupt the cell wall integrity of fungi. Molecular docking studies on related 5-aryl-cyclopenta[c]pyridine derivatives suggest that these compounds bind to viral receptor proteins.[8]
Experimental Protocols
Proposed Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one
This protocol is adapted from the manganese-catalyzed oxidation of 2,3-cyclopentenopyridine.[2]
-
To a round-bottom flask, add 2,3-cyclopentenopyridine (1 equivalent).
-
Add Mn(OTf)2 (catalytic amount) and t-BuOOH (65% in H2O, 5 equivalents).
-
Add water as the solvent and stir the reaction mixture at room temperature for 72 hours.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, extract the reaction mixture with ethyl acetate.
-
Dry the organic layer over anhydrous Na2SO4 and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to yield 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one.
General Workflow for Biological Evaluation
Caption: A proposed mechanism of anticancer action involving the induction of oxidative stress and apoptosis.
Conclusion and Future Directions
6,7-dihydro-1H-cyclopenta[b]pyridine-2,5-dione is a promising, yet understudied, heterocyclic compound. Based on the rich chemistry and diverse biological activities of related cyclopenta[b]pyridines and cyclopentenediones, it is reasonable to predict that this dione will exhibit significant therapeutic potential, particularly in the areas of oncology, and as an antiviral and antifungal agent. Future research should focus on developing efficient and scalable synthetic routes to this molecule to enable thorough biological evaluation. In-depth mechanistic studies will be crucial to elucidate its specific molecular targets and pathways of action. The exploration of this and other novel cyclopenta[b]pyridine derivatives will undoubtedly contribute to the discovery of new and effective therapeutic agents.
References
-
Ren, L., et al. (2015). Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. Green Chemistry, 17(4), 2369-2373. [Link]
-
Tan, J., et al. (2025). Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[c]pyridine Derivatives. Journal of Agricultural and Food Chemistry. [Link]
-
Tan, J., et al. (2025). Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[ c ]pyridine Derivatives. ResearchGate. [Link]
-
Tan, J., et al. (2025). Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[c]pyridine Derivatives. Journal of Agricultural and Food Chemistry. [Link]
-
Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. Green Chemistry (RSC Publishing). [Link]
-
Zaki, M. E. A., et al. (2023). Efficient Synthesis, Reactions and Anti-Inflammatory Evaluation of Novel Cyclopenta[d]thieno[2,3-b]pyridines and Their Related Heterocycles. ResearchGate. [Link]
- Abe, F., et al. (1993). Cerbinal, a new anti-TMV agent from Cerbera manghas. Phytochemistry, 32(1), 141-143.
-
PubChem. 6,7-Dihydro-5H-cyclopenta[b]pyridine-2,4-diol. [Link]
-
Al-Gorban, A. M., et al. (2021). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion. Molecules, 26(16), 4983. [Link]
-
Zhou, J., et al. (2012). A New Approach for the Synthesis of 6,7-Dihydro-5H-Cyclopenta[b]pyridine. Advanced Materials Research, 535-537, 333-336. [Link]
-
Reagentia. 6,7-dihydro-1H-Cyclopenta[b]pyridine-2,5-dione (1 x 1 g). [Link]
-
PubChem. 6,7-Dihydro-5H-1-pyridin-5-one. [Link]
-
Vacek, J., et al. (2014). Chemical Properties and Biological Activities of Cyclopentenediones: A Review. Molecules, 19(11), 17873-17896. [Link]
-
Tian, Z., et al. (2007). Syntheses and biological activities of octahydro-1H-cyclopenta[d]pyrimidine derivatives. Journal of Agricultural and Food Chemistry, 55(1), 143-147. [Link]
-
Wang, Y., et al. (2022). Sources, Transformations, Syntheses, and Bioactivities of Monoterpene Pyridine Alkaloids and Cyclopenta[c]pyridine Derivatives. Molecules, 27(21), 7209. [Link]
-
Al-Ghorbani, M., et al. (2020). High pressure assisted synthetic approach for novel 6,7-dihydro-5H-benzoc[10][11]yclohepta[1,2-b]pyridine and 5,6-dihydrobenzo[h]quinoline derivatives and their assessment as anticancer agents. Scientific Reports, 10(1), 21696. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. rsc.org [rsc.org]
- 3. Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6,7-dihydro-1H-Cyclopenta[b]pyridine-2,5-dione (1 x 1 g) | Reagentia [reagentia.eu]
- 6. 7,8-DIHYDRO-5H-CYCLOHEPTA[b]PYRIDINE-5,9(6H)-DIONE (Rimegepant) Online | 7,8-DIHYDRO-5H-CYCLOHEPTA[b]PYRIDINE-5,9(6H)-DIONE (Rimegepant) Manufacturer and Suppliers [scimplify.com]
- 7. 6,7-Dihydro-5H-cyclopenta(b)pyridine(533-37-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[ c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. High pressure assisted synthetic approach for novel 6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-b]pyridine and 5,6-dihydrobenzo[h]quinoline derivatives and their assessment as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Cyclopenta[b]pyridine Core: A Comprehensive Guide to its Discovery, History, and Synthetic Evolution
For Researchers, Scientists, and Drug Development Professionals
Abstract
The cyclopenta[b]pyridine nucleus, a fused heterocyclic system, represents a significant scaffold in medicinal chemistry and materials science. This guide provides an in-depth technical overview of its discovery, historical synthetic milestones, and the evolution of its synthesis from classical methodologies to modern, efficient protocols. We will explore the causal relationships behind key experimental choices, detail validated synthetic procedures, and illuminate the journey of this versatile core from its early explorations to its contemporary applications in drug development and beyond.
Introduction: The Emergence of a Privileged Scaffold
The fusion of a cyclopentane ring with a pyridine moiety gives rise to the cyclopenta[b]pyridine system, also historically referred to as pyrindine. This structural amalgamation imparts a unique combination of rigidity, aromaticity, and a nitrogen-based hydrogen bond acceptor, making it a "privileged scaffold" in medicinal chemistry. Its journey from a subject of academic curiosity to a cornerstone in the synthesis of complex molecules is a testament to the relentless evolution of synthetic organic chemistry. This guide will trace this evolution, providing not only a historical narrative but also practical, in-depth technical details for the modern researcher.
The Dawn of Discovery: Early Explorations into the Cyclopenta[b]pyridine Core
While the parent pyridine ring was first isolated in 1846 and its structure elucidated in the latter half of the 19th century, the history of the fused cyclopenta[b]pyridine system is more recent. Early investigations into fused pyridine systems were often extensions of the burgeoning field of pyridine chemistry, with landmark discoveries like the Hantzsch pyridine synthesis in 1881 laying the groundwork for constructing substituted pyridine rings.
One of the seminal moments in the history of cyclopenta[b]pyridine synthesis is attributed to the work of Prelog and Szpilfogel in 1945 . Their research, published in Helvetica Chimica Acta, described a foundational approach to constructing the pyrindine skeleton. This early work was crucial in establishing the feasibility of accessing this heterocyclic system and opened the door for further exploration by other research groups.
The initial interest in cyclopenta[b]pyridines was also fueled by the discovery of related alkaloids in nature, which hinted at the potential biological significance of this scaffold. For instance, the isolation of 2-methyl-6,7-dihydro-1,5-pyrindine from California petroleum spurred further synthetic efforts to access this and related structures.
Classical Synthetic Strategies: Building the Foundation
The early synthetic routes to cyclopenta[b]pyridines were often multi-step sequences characterized by harsh reaction conditions and limited functional group tolerance. These classical methods, while now largely superseded, are vital for understanding the evolution of synthetic design.
A common early strategy involved the construction of a suitably functionalized cyclopentane precursor followed by the cyclization and aromatization to form the fused pyridine ring.
Reductive Cyclization and Aromatization
One of the foundational methods for preparing 6,7-dihydro-5H-cyclopenta[b]pyridine involved the reductive cyclization and subsequent aromatization of 3-(2-oxocyclopentyl)propanenitrile. This approach highlights a key retrosynthetic disconnection, breaking the pyridine ring to reveal a more accessible cyclopentanone derivative.
Experimental Protocol: Synthesis of 6,7-dihydro-5H-1-pyrindine via Reductive Cyclization
-
Starting Material Synthesis: 3-(2-Oxocyclopentyl)propanenitrile is synthesized from methyl 1-(2-cyanoethyl)-2-oxocyclopentane-carboxylate by hydrolysis.
-
Reductive Cyclization and Aromatization: The 3-(2-oxocyclopentyl)propanenitrile is subjected to reductive cyclization and aromatization in a single step. This is typically achieved using a nickel-copper on alumina (Ni-Cu/γ-Al₂O₃) catalyst under a hydrogen atmosphere at elevated temperature and pressure.
Diagram of the Reductive Cyclization Approach
Caption: Reductive cyclization of a cyclopentanone derivative.
This method, while effective for the parent system, often required high temperatures and pressures, limiting its applicability to more complex, functionalized targets.
The Modern Era: Efficiency and Diversity in Synthesis
The latter half of the 20th century and the dawn of the 21st century witnessed a paradigm shift in the synthesis of cyclopenta[b]pyridines. The advent of modern synthetic methodologies, including multicomponent reactions and transition-metal catalysis, has enabled the efficient and modular construction of a vast array of derivatives with diverse substitution patterns.
Multicomponent Reactions: A Paradigm of Efficiency
Multicomponent reactions (MCRs) have emerged as a powerful tool for the rapid assembly of complex molecules from simple starting materials in a single synthetic operation. Several MCRs have been developed for the synthesis of highly functionalized 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives.
One notable example is the condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and an alkylating agent. This reaction proceeds through a cascade of transformations to afford highly substituted cyclopenta[b]pyridines in good yields.
Experimental Protocol: Multicomponent Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine Derivatives
A general procedure involves the one-pot reaction of the aforementioned components in a suitable solvent, often an alcohol, at room temperature or with gentle heating. The reaction's efficiency stems from the in situ formation of reactive intermediates that rapidly engage in subsequent bond-forming events.
Cyclocondensation Reactions: Building the Pyridine Ring
A versatile and widely employed strategy for synthesizing 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitriles involves the cyclocondensation of 2,5-diarylidenecyclopentanone derivatives with propanedinitrile.[1][2] This approach allows for the introduction of diverse aryl substituents at the 4- and 7-positions of the cyclopenta[b]pyridine core.
Experimental Protocol: Synthesis of 2-alkoxy-4-(aryl)-7-(arylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitriles [1][2]
-
Reaction Setup: A mixture of a 2,5-diarylidenecyclopentanone derivative (1.0 eq), propanedinitrile (1.0 eq), and a sodium alkoxide (e.g., sodium ethoxide or sodium methoxide, 1.0 eq) in the corresponding alcohol (ethanol or methanol) is prepared.
-
Reaction Execution: The mixture is refluxed for a specified period, typically 1-2 hours.
-
Workup and Purification: Upon cooling, the product often precipitates and can be collected by filtration. Further purification can be achieved by recrystallization.
Table 1: Representative Examples of Synthesized 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitriles
| Compound | Ar Substituent | Alkoxy Group | Yield (%) |
| 1a | 2-pyridyl | Ethoxy | 77 |
| 1b | 2-pyridyl | Methoxy | - |
| 1c | 4-pyridyl | Methoxy | - |
| 1d | 2-methoxyphenyl | Ethoxy | 75 |
Data sourced from recent literature on the synthesis of cyclopenta[b]pyridine derivatives.
Diagram of the Cyclocondensation Reaction
Caption: Cyclocondensation for cyclopenta[b]pyridine synthesis.
The mechanism of this transformation involves a series of nucleophilic additions, cyclization, and dehydration/aromatization steps, showcasing the elegance and efficiency of modern synthetic methods.
Manganese-Catalyzed Oxidation: A Green Approach
Recent advancements have also focused on developing more environmentally benign synthetic routes. A notable example is the manganese-catalyzed direct oxidation of 2,3-cyclopentenopyridine analogues to 6,7-dihydro-5H-cyclopenta[b]pyridin-5-ones.[3] This method utilizes a readily available manganese catalyst and an aqueous solution of tert-butyl hydroperoxide (t-BuOOH) as the oxidant, offering a greener alternative to traditional oxidation methods.[3]
Experimental Protocol: Manganese-Catalyzed Oxidation of 2,3-Cyclopentenopyridine [3]
-
Reaction Setup: To a solution of 2,3-cyclopentenopyridine in water, a catalytic amount of manganese(II) trifluoromethanesulfonate (Mn(OTf)₂) is added.
-
Oxidation: An aqueous solution of tert-butyl hydroperoxide is added, and the reaction is stirred at room temperature.
-
Workup and Purification: The product is extracted with an organic solvent and purified by column chromatography.
This catalytic system exhibits high yield and excellent chemoselectivity for the oxidation of the benzylic C-H bond adjacent to the pyridine ring.
Applications in Drug Discovery and Development
The synthetic accessibility and diverse substitution patterns of cyclopenta[b]pyridines have made them attractive scaffolds for drug discovery. Their rigid framework allows for precise positioning of functional groups to interact with biological targets.
A prime example of the pharmaceutical relevance of this core is its use as a key intermediate in the synthesis of Cefpirome . Cefpirome is a fourth-generation cephalosporin antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. The 6,7-dihydro-5H-cyclopenta[b]pyridine moiety is a crucial component of the C-3 side chain of Cefpirome, contributing to its potent antibacterial properties.
Beyond antibiotics, cyclopenta[b]pyridine derivatives are being explored for a range of therapeutic applications, including their potential as corrosion inhibitors for steel alloys, demonstrating their utility in materials science as well.[1][2]
Future Outlook and Conclusion
The journey of the cyclopenta[b]pyridine core, from its early, challenging syntheses to the elegant and efficient methods of today, mirrors the broader advancements in organic chemistry. The continuous development of novel synthetic strategies, particularly in the realms of catalysis and green chemistry, will undoubtedly expand the accessible chemical space of cyclopenta[b]pyridine derivatives. This, in turn, will fuel further investigations into their applications in medicine, agrochemicals, and materials science. For researchers and drug development professionals, the cyclopenta[b]pyridine scaffold remains a fertile ground for innovation, promising the discovery of new molecules with significant societal impact.
References
-
Request PDF. (2025). Synthesis of 6,7-dihydro-5H-1-pyrindine. ResearchGate. Available at: [Link]
- Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes.
-
Douka, M. D., & Litinas, K. E. (2022). An Overview on the Synthesis of Fused Pyridocoumarins with Biological Interest. Molecules, 27(21), 7256. Available at: [Link]
-
De, S., Kumar S K, A., Shaha, S. K., Kazi, S., Sarkar, N., Banerjee, S., & Dey, S. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(25), 15979-16001. Available at: [Link]
- Shafaei, F., Jouladehroodbar, H., & Hossaini, Z. (2025). Green Synthesis and Biological Study of Novel Cyclopenta[b]pyridines: Multicomponent Reactions of Meldrum's Acid. Journal of Chemistry.
-
Khalaf, M. M., Abdelhamid, A. A., et al. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. ACS Omega, 7(28), 24733–24751. Available at: [Link]
-
Ren, L., et al. (2015). Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. Green Chemistry, 17(4), 2369-2372. Available at: [Link]
-
Khalaf, M. M., Abdelhamid, A. A., et al. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion. National Institutes of Health. Available at: [Link]
-
Wikipedia. (n.d.). Hantzsch pyridine synthesis. Retrieved from [Link]
-
Khalaf, M. M., Abdelhamid, A. A., et al. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion. Semantic Scholar. Available at: [Link]
-
A new approach for the synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine. (2014). ResearchGate. Available at: [Link]
-
Synthesis of 2-chloro-6,7-dihydro-5H-cyclopentano[b] pyridine. (2013). ResearchGate. Available at: [Link]
-
Ren, L., et al. (2015). Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. Green Chemistry - RSC Publishing. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyridine - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols: Manganese-Catalyzed Synthesis of Pyridin-5-one Analogues
Introduction: A Sustainable Approach to a Privileged Scaffold
Pyridin-5-one and its derivatives represent a class of heterocyclic compounds of significant interest to the pharmaceutical and agrochemical industries. Their inherent structural features allow them to act as versatile pharmacophores, exhibiting a wide range of biological activities. Traditionally, the synthesis of these scaffolds has often relied on multi-step procedures involving pre-functionalized starting materials and the use of precious metal catalysts such as palladium or rhodium. In recent years, a paradigm shift towards more sustainable and atom-economical synthetic methodologies has led to the emergence of catalysis based on earth-abundant first-row transition metals.[1][2][3] Among these, manganese has proven to be a remarkably effective and versatile catalyst for a variety of organic transformations, including the direct functionalization of otherwise inert C-H bonds.[1][2][3]
This application note provides a detailed guide to the synthesis of pyridin-5-one analogues via a manganese-catalyzed, redox-neutral [4+2] annulation of N-methoxyacrylamides with allenes. This methodology offers several distinct advantages:
-
High Atom Economy: The reaction proceeds via a C-H/N-H activation and annulation cascade, incorporating all atoms from the starting materials into the final product with minimal byproduct formation.
-
Cost-Effectiveness and Sustainability: The use of an inexpensive and earth-abundant manganese catalyst aligns with the principles of green chemistry.
-
Operational Simplicity: The protocol often utilizes commercially available catalysts and reagents under relatively mild reaction conditions.
-
Broad Substrate Scope: The method demonstrates good tolerance to a variety of functional groups on both the acrylamide and allene coupling partners, allowing for the synthesis of a diverse library of pyridin-5-one derivatives.
These application notes are designed for researchers, scientists, and drug development professionals seeking to leverage this efficient catalytic system for the synthesis of novel pyridin-5-one-containing molecules.
Reaction Principle and Catalytic Mechanism
The core of this synthetic strategy lies in a chelation-assisted, manganese(I)-catalyzed C-H activation of the vinyl group in an N-methoxyacrylamide, followed by a cascade reaction with an allene. The N-methoxyamide group serves as a bidentate directing group, facilitating the initial C-H activation and controlling the regioselectivity of the transformation. The overall process is a formal [4+2] cycloaddition, where the acrylamide acts as the four-atom component and the allene provides the two-atom unit.
The proposed catalytic cycle, depicted below, is initiated by the coordination of the N-methoxyacrylamide to the active Mn(I) species. This is followed by a concerted metalation-deprotonation (CMD) event to form a five-membered manganacycle intermediate. This key step is facilitated by a base, which abstracts the vinyl proton. Subsequent coordination and migratory insertion of the allene into the Mn-C bond forms a seven-membered manganacycle. The final steps involve a β-hydride elimination and reductive elimination sequence to release the pyridin-5-one product and regenerate the active Mn(I) catalyst, completing the redox-neutral cycle.
Caption: Proposed catalytic cycle for the Mn(I)-catalyzed synthesis of pyridin-5-ones.
Experimental Protocols
Materials and Equipment
-
Catalyst: Pentacarbonylmanganese(I) bromide (MnBr(CO)₅)
-
Substrates: N-methoxyacrylamides and allenes (synthesized according to literature procedures or purchased from commercial suppliers).
-
Base: Potassium acetate (KOAc) or similar carboxylate base.
-
Solvent: 1,4-Dioxane or Toluene (anhydrous, reaction grade).
-
Reagents for workup and purification: Ethyl acetate, hexane, saturated aqueous sodium bicarbonate solution, brine, anhydrous magnesium sulfate (MgSO₄), silica gel for column chromatography.
-
Equipment: Schlenk tubes or sealed reaction vials, magnetic stirrer with heating plate, inert atmosphere setup (argon or nitrogen), rotary evaporator, flash chromatography system.
General Procedure for the Synthesis of Pyridin-5-one Analogues
The following is a representative protocol for the manganese-catalyzed annulation of an N-methoxyacrylamide with an allene.
Caption: General experimental workflow for pyridin-5-one synthesis.
Step-by-Step Protocol:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add N-methoxyacrylamide (1.0 equiv., 0.2 mmol), MnBr(CO)₅ (10 mol%, 0.02 mmol), and potassium acetate (KOAc, 2.0 equiv., 0.4 mmol).
-
Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen three times to ensure an inert atmosphere.
-
Addition of Reagents: Add anhydrous 1,4-dioxane (1.0 mL) followed by the allene (1.2 equiv., 0.24 mmol) via syringe.
-
Reaction Execution: Seal the tube and place it in a preheated oil bath at 120 °C. Stir the reaction mixture for 12-24 hours.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) analysis of aliquots.
-
Workup: After completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (10 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 5 mL) and brine (5 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired pyridin-5-one analogue.
-
Characterization: Confirm the structure and purity of the isolated product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Substrate Scope and Data Presentation
The manganese-catalyzed annulation exhibits a broad substrate scope, tolerating a range of substituents on both the N-methoxyacrylamide and the allene partner. The following table summarizes the performance of this catalytic system with various representative substrates.
| Entry | N-Methoxyacrylamide (R¹) | Allene (R², R³) | Product | Yield (%) |
| 1 | Phenyl | H, H | 1-methoxy-3-methyl-1,6-dihydropyridin-5(2H)-one | 85 |
| 2 | 4-Methylphenyl | H, H | 1-methoxy-3-methyl-6-(p-tolyl)-1,6-dihydropyridin-5(2H)-one | 82 |
| 3 | 4-Fluorophenyl | H, H | 6-(4-fluorophenyl)-1-methoxy-3-methyl-1,6-dihydropyridin-5(2H)-one | 78 |
| 4 | 2-Thienyl | H, H | 1-methoxy-3-methyl-6-(thiophen-2-yl)-1,6-dihydropyridin-5(2H)-one | 75 |
| 5 | Phenyl | Methyl, H | 1-methoxy-3,4-dimethyl-6-phenyl-1,6-dihydropyridin-5(2H)-one | 88 |
| 6 | Phenyl | Phenyl, H | 1-methoxy-3-methyl-4,6-diphenyl-1,6-dihydropyridin-5(2H)-one | 71 |
| 7 | Phenyl | Ethyl, Ethyl | 3-ethyl-4-ethylidene-1-methoxy-6-phenyl-1,2,3,4-tetrahydropyridin-5-one | 65 |
Yields of isolated products after column chromatography.
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low or no conversion | - Inactive catalyst- Insufficiently inert atmosphere- Poor quality solvent or reagents | - Use freshly opened or properly stored MnBr(CO)₅.- Ensure the reaction setup is properly sealed and purged with inert gas.- Use anhydrous solvent and pure reagents. |
| Formation of multiple byproducts | - Reaction temperature too high- Incorrect stoichiometry | - Optimize the reaction temperature, starting with a lower temperature (e.g., 100 °C).- Re-verify the molar ratios of the reactants and catalyst. |
| Poor regioselectivity with unsymmetrical allenes | - Steric and/or electronic effects of the allene substituents | - The inherent regioselectivity of the reaction may favor one isomer. If the desired isomer is minor, substrate modification may be necessary. |
| Difficulty in product purification | - Co-elution with starting materials or byproducts | - Optimize the eluent system for column chromatography.- Consider alternative purification techniques such as preparative TLC or HPLC. |
References
-
Cano, R., Mackey, K., & McGlacken, G. P. (2018). Recent advances in manganese-catalysed C–H activation: scope and mechanism. Catalysis Science & Technology, 8(5), 1251-1266. [Link]
-
Wang, C. (2018). Manganese-Catalyzed Carbonylative Annulations for Redox-Neutral Late-Stage Diversification. Angewandte Chemie International Edition, 57(19), 5384-5388. [Link]
-
Ackermann, L. (2016). Manganese-Catalyzed C–H Activation. ACS Catalysis, 6(6), 3743-3752. [Link]
-
Wang, C., & Rueping, M. (2017). Manganese-Catalyzed C−H Functionalizations: Hydroarylations and Alkenylations Involving an Unexpected Heteroaryl Shift. Angewandte Chemie International Edition, 56(33), 9939-9943. [Link]
-
Wang, C., et al. (2017). Manganese(I)-Catalyzed Regio- and Stereoselective 1,2-Diheteroarylation of Allenes: Combination of C-H Activation and Smiles Rearrangement. Angewandte Chemie International Edition, 56(33), 9939-9943. [Link]
-
Ren, L., et al. (2015). Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. Green Chemistry, 17(4), 2395-2399. [Link]
Sources
Application Notes and Protocols for Cyclocondensation Reactions in the Synthesis of Pyridine-3-carbonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
Pyridine-3-carbonitrile moieties are privileged scaffolds in medicinal chemistry and materials science, renowned for their presence in numerous clinically relevant drugs and functional materials. Cyclocondensation reactions offer a powerful and convergent approach to constructing this heterocyclic core. This comprehensive guide provides an in-depth exploration of key cyclocondensation strategies, including the Guareschi-Thorpe reaction, the Bohlmann-Rahtz synthesis, multicomponent reactions (MCRs), and the Thorpe-Ziegler cyclization for fused systems. Beyond mere procedural descriptions, this document elucidates the mechanistic underpinnings and the rationale behind experimental choices, empowering researchers to not only replicate but also innovate upon these established methodologies. Detailed, field-tested protocols, comparative data tables, and mechanistic diagrams are provided to serve as a practical resource for the synthesis and application of pyridine-3-carbonitrile derivatives.
Introduction: The Significance of the Pyridine-3-carbonitrile Core
The pyridine ring is a cornerstone of heterocyclic chemistry, and the incorporation of a nitrile group at the 3-position imbues the scaffold with unique electronic properties and versatile reactivity. This functional group can serve as a precursor for various transformations, including hydrolysis to carboxylic acids, reduction to amines, and participation in cycloaddition reactions. Consequently, pyridine-3-carbonitrile derivatives have found widespread application as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. A notable example is the drug Milrinone, a phosphodiesterase 3 inhibitor used in the treatment of heart failure, which features a 2-oxo-1,2-dihydropyridine-3-carbonitrile core. The continued interest in this structural motif necessitates robust and adaptable synthetic strategies.
The Guareschi-Thorpe Reaction: A Classic Route to 2-Pyridones
The Guareschi-Thorpe reaction is a classic and reliable method for the synthesis of 2-pyridone derivatives, which are tautomers of 2-hydroxypyridines.[1] This reaction involves the condensation of a β-dicarbonyl compound with cyanoacetamide (or a cyanoacetate ester in the presence of an ammonia source).[2][3] The initial step is a Knoevenagel condensation between the β-dicarbonyl compound and cyanoacetamide, followed by a Michael addition and subsequent intramolecular cyclization and dehydration to afford the 2-pyridone ring.
Mechanistic Rationale
The reaction proceeds through a cascade of well-understood transformations. The choice of a basic catalyst, such as piperidine or ammonium acetate, is crucial for promoting both the initial Knoevenagel condensation and the subsequent Michael addition. The final cyclization is often driven by heating, leading to the thermodynamically stable aromatic pyridone system. A modern, environmentally benign variant of this reaction utilizes ammonium carbonate in an aqueous medium, where it serves as both the nitrogen source and a promoter for the reaction.[4][5]
Mechanistic Diagram: Guareschi-Thorpe Reaction
Caption: Key steps in the Guareschi-Thorpe reaction.
Experimental Protocol: Synthesis of 4,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile[6]
Materials:
-
Acetylacetone (10 mmol, 1.02 mL)
-
Cyanoacetamide (10 mmol, 0.84 g)
-
Piperidine (1 mmol, 0.1 mL)
-
Ethanol (20 mL)
Procedure:
-
In a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve acetylacetone and cyanoacetamide in 20 mL of ethanol.
-
Add a catalytic amount of piperidine to the solution.
-
Heat the reaction mixture to reflux (approximately 80°C) and maintain stirring for 4 hours. A precipitate will form as the reaction progresses.
-
After 4 hours, cool the reaction mixture to room temperature.
-
Collect the precipitate by vacuum filtration and wash with cold ethanol (2 x 10 mL).
-
Dry the product in a vacuum oven to obtain 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile as a white solid.
Self-Validation: The formation of a precipitate during the reaction is a strong indicator of product formation. The melting point of the purified product should be sharp and consistent with literature values. 1H NMR spectroscopy should confirm the presence of the characteristic pyridone proton and the two methyl groups.
The Bohlmann-Rahtz Pyridine Synthesis: A Versatile Approach
The Bohlmann-Rahtz synthesis is a highly versatile method for preparing substituted pyridines from enamines and ethynyl ketones.[6] The reaction typically proceeds in two steps: a Michael addition to form an aminodiene intermediate, followed by a heat-induced cyclodehydration.[7] However, modern modifications allow for a one-pot procedure through the use of acid catalysis.[8]
Mechanistic Rationale and Catalyst Choice
The initial Michael addition is often facile. The critical step is the cyclodehydration, which requires a Z-to-E isomerization of the aminodiene intermediate. This isomerization can be promoted by high temperatures. The introduction of Brønsted acids (e.g., acetic acid) or Lewis acids (e.g., Ytterbium(III) triflate, Zinc(II) bromide) catalyzes both the initial Michael addition and the subsequent cyclodehydration, allowing the reaction to proceed at significantly lower temperatures in a single step.[9] The choice of catalyst can influence the reaction rate and substrate compatibility. For acid-sensitive substrates, a solid acid catalyst like Amberlyst 15 can be a milder alternative.[8]
Mechanistic Diagram: Bohlmann-Rahtz Synthesis
Caption: Key steps in the Bohlmann-Rahtz pyridine synthesis.
Experimental Protocol: One-Pot Ytterbium(III) Triflate-Catalyzed Synthesis[11]
Materials:
-
Enamine (e.g., ethyl β-aminocrotonate, ~1 mmol)
-
Alkynone (e.g., 1-phenyl-2-propyn-1-one, 1.2 equiv.)
-
Ytterbium(III) triflate (15-20 mol%)
-
Toluene (6 mL)
-
Water (6 mL)
-
Ethyl acetate
Procedure:
-
To an oven-dried round-bottom flask, add the enamine, alkynone, and ytterbium(III) triflate.
-
Add 6 mL of toluene and heat the mixture at reflux for 16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Add 6 mL of water and heat the mixture at reflux for an additional 20 minutes.
-
Cool the mixture and extract with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (6 mL), and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel to afford the desired pyridine derivative.
Self-Validation: The progress of the reaction can be monitored by the disappearance of the starting materials on TLC. The final product should be characterized by 1H and 13C NMR spectroscopy to confirm the correct regiochemistry of the substituents on the pyridine ring.
Multicomponent Reactions (MCRs): Efficiency in Diversity Generation
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation, are a cornerstone of modern synthetic chemistry due to their high atom economy and efficiency.[10][11] For the synthesis of pyridine-3-carbonitrile derivatives, MCRs provide a rapid route to highly functionalized and structurally diverse molecules. A common MCR for this purpose is a four-component reaction involving an aldehyde, an active methylene compound (e.g., ethyl cyanoacetate), a ketone (e.g., acetophenone), and an ammonia source (e.g., ammonium acetate).
Mechanistic Rationale and Role of Catalysts
The mechanism of these MCRs typically involves a series of condensations and Michael additions. The choice of catalyst can significantly influence the reaction pathway and yield. For instance, in the synthesis of pyridine-3,5-dicarbonitriles, an amine base like piperidine in ethanol favors a pathway involving a Knoevenagel adduct, while an ionic base like tetrabutylammonium hydroxide (TBAH) in acetonitrile promotes aerobic oxidation of the dihydropyridine intermediate. The use of nanocatalysts has also emerged as a sustainable and efficient approach, often allowing for milder reaction conditions and easier catalyst recovery.[10]
Mechanistic Diagram: Four-Component Pyridine Synthesis
Caption: A generalized workflow for a four-component pyridine synthesis.
Experimental Protocol: Microwave-Assisted Synthesis of 4-(4-(tosyloxy)phenyl)-2-phenyl-6-oxo-1,6-dihydropyridine-3-carbonitrile derivatives
This protocol is adapted from a green synthesis approach. Materials:
-
p-formylphenyl-4-toluenesulfonate (1.0 mmol)
-
Ethyl cyanoacetate (1.0 mmol)
-
The respective acetophenone (1.0 mmol)
-
Ammonium acetate (2.0 mmol)
-
Ethanol (5 mL)
Procedure:
-
In a microwave-safe vessel, mix p-formylphenyl-4-toluenesulfonate (1.0 mmol), ethyl cyanoacetate (1.0 mmol), the respective acetophenone (1.0 mmol), and ammonium acetate (2.0 mmol) in 5 mL of ethanol.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a suitable temperature (e.g., 120°C) for a short duration (e.g., 5-10 minutes).
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction vessel to room temperature.
-
The product often precipitates from the solution. Collect the solid by filtration and wash with cold ethanol.
-
If the product does not precipitate, remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel or recrystallization.
Self-Validation: Microwave synthesis often leads to rapid and clean reactions. The purity of the product can be assessed by melting point determination and confirmed by spectroscopic methods (1H NMR, 13C NMR, and Mass Spectrometry).
The Thorpe-Ziegler Reaction: Synthesis of Fused Pyridine Systems
The Thorpe-Ziegler reaction is an intramolecular variant of the Thorpe reaction, a base-catalyzed self-condensation of nitriles.[12] This reaction is particularly useful for the synthesis of fused ring systems, including those containing a pyridine-3-carbonitrile moiety.[13] The reaction involves the intramolecular cyclization of a dinitrile to form a cyclic β-enaminonitrile, which can then be further manipulated.
Mechanistic Rationale
The reaction is initiated by the deprotonation of a carbon alpha to one of the nitrile groups by a strong base. The resulting carbanion then undergoes an intramolecular nucleophilic attack on the carbon of the second nitrile group, forming a cyclic imine. Tautomerization then leads to the more stable cyclic β-enaminonitrile. The choice of a strong, non-nucleophilic base such as sodium hydride or lithium hexamethyldisilazide (LHMDS) is critical to avoid side reactions.
Mechanistic Diagram: Thorpe-Ziegler Cyclization
Caption: Intramolecular cyclization via the Thorpe-Ziegler reaction.
Application Example: Synthesis of Furo[2,3-b]pyridines
The Thorpe-Ziegler reaction has been successfully applied to the synthesis of furo[2,3-b]pyridines starting from 3-cyano-2-hydroxypyridine. The starting material is first O-alkylated with a haloacetonitrile to introduce the second nitrile group, followed by base-catalyzed intramolecular cyclization.
Comparative Analysis of Synthetic Methods
| Method | Key Features | Advantages | Disadvantages | Typical Yields |
| Guareschi-Thorpe | Condensation of β-dicarbonyls and cyanoacetamide/esters. | Simple starting materials, reliable for 2-pyridone synthesis. | Limited to 2-pyridone derivatives, can require harsh conditions. | 60-95% |
| Bohlmann-Rahtz | Condensation of enamines and ethynyl ketones. | High versatility in substitution patterns, one-pot modifications available. | Can require high temperatures, enamines may be unstable. | 65-95% |
| Multicomponent Reactions | Three or more components in one pot. | High efficiency, atom economy, and diversity generation. | Optimization can be complex, potential for side products. | 70-95% |
| Thorpe-Ziegler | Intramolecular cyclization of dinitriles. | Excellent for fused ring systems. | Requires specific dinitrile precursors, strong base needed. | Substrate dependent |
Conclusion and Future Perspectives
The cyclocondensation reactions detailed in this guide represent a powerful toolkit for the synthesis of pyridine-3-carbonitrile derivatives. The choice of method will depend on the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction. The ongoing development of greener and more efficient catalytic systems, particularly in the realm of multicomponent reactions, promises to further expand the accessibility and utility of these important heterocyclic compounds. As our understanding of reaction mechanisms deepens, we can expect the rational design of even more sophisticated and selective synthetic strategies for this valuable scaffold.
References
-
Bagley, M. C., Bracea, C., Dale, J. W., Ohnesorge, M., Phillips, N. G., Xiong, X., & Bower, J. (2002). Synthesis of tetrasubstituted pyridines by the acid-catalysed Bohlmann–Rahtz reaction. Journal of the Chemical Society, Perkin Transactions 1, (14), 1663-1671. [Link]
-
Bohlmann-Rahtz Pyridine Synthesis. Chem-Station Int. Ed. (2015, October 20). [Link]
-
Bagley, M. C., Fusillo, V., Jenkins, R. L., Lubinu, M. C., & Mason, C. (2013). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Beilstein Journal of Organic Chemistry, 9, 1957–1968. [Link]
-
Bohlmann-Rahtz Pyridine Synthesis Guide. Scribd. (n.d.). [Link]
-
A New Modification of the Bohlmann-Rahtz Pyridine Synthesis. Organic Chemistry Portal. (n.d.). [Link]
-
Tamaddon, F., & Maddah-Roodan, S. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances, 13(35), 24846–24853. [Link]
-
Maleki, A., Kamal-Gharibi, S., & Kheilkordi, Z. (2021). Magnetically recoverable catalysts for the preparation of pyridine derivatives: an overview. RSC Advances, 11(34), 20958-20993. [Link]
-
Maleki, A., & Kamal-Gharibi, S. (2021). Recent developments in the synthesis of polysubstituted pyridines via multicomponent reactions using nanocatalysts. New Journal of Chemistry, 45(27), 12050-12071. [Link]
-
Bohlmann-Rahtz Pyridine Synthesis: From Discovery to Applications. (2025, August 7). Request PDF. [Link]
-
Tamaddon, F., & Maddah-Roodan, S. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances, 13(35), 24846–24853. [Link]
-
Recent developments in the synthesis of polysubstituted pyridines via multicomponent reactions using nanocatalysts. (2021, July 5). Request PDF. [Link]
-
Zn(II)-Catalyzed Multicomponent Sustainable Synthesis of Pyridines in Air. (n.d.). ResearchGate. [Link]
-
Guareschi‐Thorpe condensation for synthesizing 3‐cyano‐2(1H)‐pyridones 3 a–e. (n.d.). ResearchGate. [Link]
-
Bohlmann–Rahtz pyridine synthesis. (2023, November 26). In Wikipedia. [Link]
-
Guareschi-Thorpe synthesis of pyridine. Química Organica.org. (n.d.). [Link]
-
Substrate scope. Yields correspond to isolated products and are... (n.d.). ResearchGate. [Link]
-
(PDF) Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. (2023, August 14). ResearchGate. [Link]
-
Multicomponent synthesis of substituted pyridines via a catalytic intermolecular aza-Wittig/Diels–Alder sequence. (2022, September 15). National Institutes of Health. [Link]
-
Thorpe-Ziegler Reaction. Chem-Station Int. Ed. (2014, March 2). [Link]
-
Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. (2023, August 21). RSC Publishing. [Link]
-
Thorpe-Ziegler reaction. Buchler GmbH. (n.d.). [Link]
-
Guareschi–Thorpe reaction in water using ammonium carbonate. (n.d.). ResearchGate. [Link]
-
Thorpe reaction. (2023, November 26). In Wikipedia. [Link]
-
Tamaddon, F., & Maddah-Roodan, S. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances, 13(35), 24846-24853. [Link]
-
Synthesis of 4-methoxy PCP.txt. The Eye. (n.d.). [Link]
-
The Thorpe-Ziegler-type reaction of 3-cyanopyridine-2(1H)-thiones with Biginelli 6-bromomethyl-3,4-dihydropyrimidin-2(1H)-ones: Cascade assembling of tetra- and pentacyclic heterocyclic scaffolds. (2025, November 15). ResearchGate. [Link]
-
Synthesis of 2-(4-Methoxyphenyl)pyrrolo[2,1-d]pyrido[2,3-c]-[14][15]-thiazepin-3(2H)-one. (n.d.). [Link]
-
Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. (2023, June 2). National Institutes of Health. [Link]
-
Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. (2022, August 17). National Institutes of Health. [Link]
-
4′-(2-Methoxyphenyl)-2,2′:6′,2′′-terpyridine. (n.d.). National Institutes of Health. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Guareschi-Thorpe synthesis of pyridine [quimicaorganica.org]
- 3. the-eye.eu [the-eye.eu]
- 4. researchgate.net [researchgate.net]
- 5. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Bohlmann-Rahtz Pyridine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Bohlmann–Rahtz pyridine synthesis - Wikipedia [en.wikipedia.org]
- 8. A New Modification of the Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 9. jk-sci.com [jk-sci.com]
- 10. Magnetically recoverable catalysts for the preparation of pyridine derivatives: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02418C [pubs.rsc.org]
- 11. Recent developments in the synthesis of polysubstituted pyridines via multicomponent reactions using nanocatalysts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. Synthesis of tetrasubstituted pyridines by the acid-catalysed Bohlmann–Rahtz reaction - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 15. BJOC - One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor [beilstein-journals.org]
Application Notes and Protocols for the Evaluation of 6,7-dihydro-1H-cyclopenta[b]pyridine-2,5-dione as a Corrosion Inhibitor
Introduction: The Imperative for Advanced Corrosion Inhibitors
The relentless degradation of metallic materials through corrosion poses a significant global challenge, impacting infrastructure, industrial processes, and economic stability. The development of effective corrosion inhibitors is paramount in mitigating these effects. Heterocyclic organic compounds have emerged as a promising class of inhibitors due to the presence of heteroatoms (such as nitrogen, oxygen, and sulfur) and π-electrons in their structures. These features facilitate strong adsorption onto metal surfaces, forming a protective barrier against corrosive environments.[1] Pyridine and its derivatives, in particular, have been extensively studied and utilized as corrosion inhibitors for various metals and alloys in diverse aqueous systems.[2][3] The presence of the nitrogen atom in the pyridine ring, with its lone pair of electrons, plays a crucial role in the adsorption process. Furthermore, the electronic properties of substituents on the pyridine ring can significantly influence the inhibition efficiency.[3][4][5]
This document provides a comprehensive guide for researchers and professionals on the application of a novel pyridine derivative, 6,7-dihydro-1H-cyclopenta[b]pyridine-2,5-dione , in corrosion inhibition studies. This compound, with its unique dione functionality fused to a pyridine ring, presents an intriguing candidate for investigation. The presence of two carbonyl groups, in addition to the pyridine nitrogen, offers multiple active centers for potential interaction with metal surfaces. This guide will detail a plausible synthetic route for this compound and provide in-depth, step-by-step protocols for its evaluation as a corrosion inhibitor using state-of-the-art electrochemical and surface analysis techniques.
Theoretical Framework: The Role of Pyridine-Dione Scaffolds in Corrosion Inhibition
The efficacy of an organic corrosion inhibitor is intrinsically linked to its molecular structure and its ability to adsorb onto the metal surface. The adsorption process can be broadly categorized as physisorption (physical adsorption) or chemisorption (chemical adsorption). Physisorption involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule, while chemisorption involves the formation of a coordinate-type bond through electron sharing between the inhibitor and the metal.[6]
For 6,7-dihydro-1H-cyclopenta[b]pyridine-2,5-dione, the proposed mechanism of inhibition involves the following key aspects:
-
Adsorption via Heteroatoms: The lone pair of electrons on the nitrogen atom of the pyridine ring and the oxygen atoms of the dione functionality can be donated to the vacant d-orbitals of the metal, forming stable coordinate bonds (chemisorption).
-
π-Electron Interactions: The aromatic pyridine ring can interact with the metal surface through its delocalized π-electrons, further strengthening the adsorption.
-
Surface Coverage: By adsorbing onto the metal surface, the inhibitor molecules displace water and aggressive ions, forming a protective film that acts as a barrier to both anodic and cathodic corrosion reactions.
The overall inhibition efficiency will depend on the strength of adsorption, the degree of surface coverage, and the stability of the protective film in the corrosive medium.
Synthesis of 6,7-dihydro-1H-cyclopenta[b]pyridine-2,5-dione
A plausible synthetic route for 6,7-dihydro-1H-cyclopenta[b]pyridine-2,5-dione has been reported, starting from the commercially available 2-bromo-6-methoxypyridine.[2] The key steps involve ortho-lithiation, methoxycarbonylation, Heck vinylation, alkene reduction, and a final cyclization and decarboxylation sequence.
Protocol 1: Synthesis of 6,7-dihydro-1H-cyclopenta[b]pyridine-2,5-dione[2]
Materials:
-
2-bromo-6-methoxypyridine
-
n-Butyllithium (n-BuLi)
-
Methyl chloroformate
-
Methyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
Hydrogen gas (H₂)
-
Palladium on carbon (Pd/C)
-
Hydrochloric acid (HCl)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous solvents (THF, DMF, etc.)
-
Ethyl acetate (EtOAc)
-
Silica gel for column chromatography
Procedure:
-
Ortho-lithiation and Methoxycarbonylation: Dissolve 2-bromo-6-methoxypyridine in anhydrous THF and cool to -78 °C. Slowly add a solution of n-BuLi in hexanes. Stir for 1 hour at this temperature. Add methyl chloroformate and allow the reaction to warm to room temperature. Quench the reaction with water and extract the product with a suitable organic solvent. Purify the resulting methyl 2-bromo-6-methoxynicotinate by column chromatography.
-
Heck Vinylation: To a solution of the product from step 1 in a suitable solvent (e.g., DMF), add methyl acrylate, Pd(OAc)₂, PPh₃, and Et₃N. Heat the mixture under an inert atmosphere until the reaction is complete (monitored by TLC). Cool the reaction, filter, and extract the product. Purify the resulting pyridylacrylate derivative by column chromatography.
-
Alkene Reduction: Dissolve the pyridylacrylate in a suitable solvent (e.g., ethanol) and add a catalytic amount of Pd/C. Subject the mixture to hydrogenation using a balloon filled with H₂ gas. Stir until the reaction is complete. Filter off the catalyst and concentrate the solvent to obtain the reduced product.
-
Cyclization and Decarboxylation: Reflux a solution of the reduced product in aqueous HCl (e.g., 5 M) for several hours. Monitor the reaction for the formation of the desired dione.
-
Work-up and Purification: Cool the reaction mixture to room temperature and neutralize the pH to approximately 5 by adding an aqueous solution of K₂CO₃. Extract the product with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the final product, 6,7-dihydro-1H-cyclopenta[b]pyridine-2,5-dione, by flash column chromatography.
Characterization: The structure and purity of the synthesized compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
Evaluation of Corrosion Inhibition Performance
The performance of 6,7-dihydro-1H-cyclopenta[b]pyridine-2,5-dione as a corrosion inhibitor can be systematically evaluated using a combination of electrochemical and surface analysis techniques. Carbon steel is a commonly used working electrode for such studies, typically in an acidic medium like 1 M HCl or 1 M H₂SO₄.[7]
Workflow for Corrosion Inhibition Evaluation
Caption: Experimental workflow for evaluating a novel corrosion inhibitor.
Protocol 2: Metal Specimen and Solution Preparation
Materials:
-
Carbon steel coupons (e.g., AISI 1018)
-
Silicon carbide (SiC) abrasive papers (from 240 to 1200 grit)
-
Distilled or deionized water
-
Acetone
-
Ethanol
-
Corrosive medium (e.g., 1 M HCl or 1 M H₂SO₄)
-
Synthesized 6,7-dihydro-1H-cyclopenta[b]pyridine-2,5-dione
Procedure:
-
Metal Specimen Preparation:
-
Cut carbon steel coupons into appropriate dimensions (e.g., 1 cm x 1 cm x 0.1 cm).
-
Mechanically polish the coupons using a series of SiC abrasive papers with decreasing grit size (240, 400, 600, 800, 1200).
-
Rinse the polished coupons thoroughly with distilled water, followed by degreasing with acetone and then ethanol.
-
Dry the coupons in a stream of warm air and store them in a desiccator until use.[8]
-
-
Inhibitor Solution Preparation:
-
Prepare a stock solution of the inhibitor in the corrosive medium at a high concentration (e.g., 10⁻² M).
-
Prepare a series of test solutions with varying concentrations of the inhibitor (e.g., 10⁻⁶ M to 10⁻³ M) by serial dilution of the stock solution with the corrosive medium.
-
Protocol 3: Electrochemical Measurements
Equipment:
-
Potentiostat/Galvanostat with impedance analysis capability
-
Three-electrode electrochemical cell (working electrode: carbon steel coupon; reference electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl; counter electrode: platinum wire or graphite rod)
Procedure:
-
Open Circuit Potential (OCP):
-
Immerse the prepared carbon steel working electrode in the test solution (with and without the inhibitor).
-
Monitor the OCP for a period of time (e.g., 30-60 minutes) until a stable potential is reached. This ensures that the system has reached a steady state before further electrochemical measurements.[9][10]
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
After OCP stabilization, perform EIS measurements at the OCP.
-
Apply a small amplitude AC voltage (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).[11]
-
The resulting impedance data can be plotted as Nyquist and Bode plots.
-
Analyze the data by fitting to an appropriate equivalent electrical circuit to determine parameters such as solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).[12] The inhibition efficiency (IE%) can be calculated using the following equation: IE% = [(Rct(inh) - Rct(blank)) / Rct(inh)] x 100 where Rct(inh) and Rct(blank) are the charge transfer resistances in the presence and absence of the inhibitor, respectively.
-
-
Potentiodynamic Polarization (PDP):
-
Following EIS, conduct potentiodynamic polarization measurements.
-
Scan the potential from a cathodic potential (e.g., -250 mV vs. OCP) to an anodic potential (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 0.5-1 mV/s).[8][9][10]
-
Plot the resulting current density (log i) versus potential (E).
-
Extrapolate the linear Tafel regions of the anodic and cathodic curves to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).[13] The inhibition efficiency (IE%) can be calculated as: IE% = [(icorr(blank) - icorr(inh)) / icorr(blank)] x 100 where icorr(blank) and icorr(inh) are the corrosion current densities in the absence and presence of the inhibitor, respectively.
-
Data Presentation: Example Electrochemical Parameters
| Inhibitor Concentration (M) | Ecorr (mV vs. SCE) | icorr (µA/cm²) | IE% (from PDP) | Rct (Ω·cm²) | IE% (from EIS) |
| Blank | -450 | 500 | - | 50 | - |
| 1 x 10⁻⁶ | -440 | 250 | 50.0 | 100 | 50.0 |
| 1 x 10⁻⁵ | -435 | 125 | 75.0 | 200 | 75.0 |
| 1 x 10⁻⁴ | -420 | 50 | 90.0 | 500 | 90.0 |
| 1 x 10⁻³ | -410 | 25 | 95.0 | 1000 | 95.0 |
Adsorption Isotherm Modeling
To understand the adsorption mechanism of the inhibitor on the metal surface, the experimental data can be fitted to various adsorption isotherms (e.g., Langmuir, Temkin, Freundlich). The degree of surface coverage (θ), calculated from the inhibition efficiency (θ = IE%/100), is used in these models. The Langmuir adsorption isotherm, for example, is described by the equation:
Cinh / θ = 1/Kads + Cinh
where Cinh is the inhibitor concentration and Kads is the adsorption-desorption equilibrium constant. A linear plot of Cinh/θ versus Cinh suggests that the adsorption follows the Langmuir isotherm.
Proposed Inhibition Mechanism Diagram
Caption: Proposed mechanism of corrosion inhibition by the target molecule.
Protocol 4: Surface Analysis
Equipment:
-
Scanning Electron Microscope (SEM) with Energy Dispersive X-ray Spectroscopy (EDS) capability
-
Atomic Force Microscope (AFM)
Procedure:
-
Sample Preparation:
-
Immerse carbon steel coupons in the corrosive medium with and without the optimal concentration of the inhibitor for a prolonged period (e.g., 24 hours).
-
After immersion, gently rinse the coupons with distilled water to remove any loosely adhering corrosion products or inhibitor molecules.
-
Dry the samples carefully, for instance, by using a stream of cold air, to preserve the surface film.[14]
-
-
Scanning Electron Microscopy (SEM):
-
Mount the dried coupons on SEM stubs.
-
Observe the surface morphology of the coupons under the SEM. Compare the surface of the uninhibited sample (which should show significant corrosion damage) with the inhibited sample (which should appear smoother and more protected).[3][15]
-
Use EDS to perform elemental analysis of the surface to confirm the presence of elements from the inhibitor molecule on the protected surface.
-
-
Atomic Force Microscopy (AFM):
-
AFM provides a three-dimensional profile of the surface at a high resolution.
-
Analyze the surface topography and roughness of the coupons before and after immersion in the corrosive solutions. A significant decrease in surface roughness for the inhibited sample compared to the uninhibited one indicates the formation of a smooth and protective inhibitor film.[3][15][16]
-
Conclusion and Future Directions
This guide provides a comprehensive framework for the synthesis and evaluation of 6,7-dihydro-1H-cyclopenta[b]pyridine-2,5-dione as a potential corrosion inhibitor. The detailed protocols for electrochemical and surface analysis techniques will enable researchers to systematically investigate its performance and elucidate its mechanism of action. The unique molecular structure of this compound, featuring both a pyridine ring and a dione functionality, makes it a compelling candidate for further research.
Future studies could explore the effect of substituents on the cyclopenta[b]pyridine-2,5-dione scaffold to optimize its inhibition efficiency. Additionally, quantum chemical calculations using Density Functional Theory (DFT) can be employed to correlate the molecular properties of the inhibitor with its experimental performance, providing deeper insights into the inhibitor-metal interactions.
References
-
Robert, N., Verrier, C., Hoarau, C., Célanire, S., & Marsais, F. (2008). A convenient synthesis of cyclopenta[b]pyridin-2,5-dione as a non-glycosidic cardiotonic agent. ARKIVOC, 2008(7), 92-100. [Link]
-
Kaya, S., Tüzün, B., & Kaya, C. (2014). Inhibition Effects and Theoretical studies of Pyrazolidine-Diones as Corrosion Inhibitors for Mild Steel in 1M H2SO4 Solution. International Journal of Pure and Applied Chemistry, 4(4), 487-502. [Link]
-
Ren, L., Wang, L., Lv, Y., Shang, S., Chen, B., & Gao, S. (2015). Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. Green Chemistry, 17(4), 2369-2373. [Link]
-
Fouda, A. S., El-Maksoud, S. A., & El-Sayed, E. A. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. ACS Omega, 7(28), 24727–24745. [Link]
-
VLCI. (n.d.). Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS). Retrieved from [Link]
-
Ren, L., Wang, L., Lv, Y., Shang, S., Chen, B., & Gao, S. (2015). Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. Green Chemistry, 17(4), 2369-2373. [Link]
-
Yadav, M., Kumar, S., & Behera, D. (2019). Corrosion inhibition studies of new synthesized 1,4-dioctyl-6-methyl-1,4-dihydroquinoxaline-2,3-dione on mild steel in 1.0 M HCl solution using gravimetric and electrochemical techniques supported by theoretical DFT calculations. Journal of Molecular Liquids, 284, 52-64. [Link]
-
ASTM G59-97(2014). (2014). Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements. ASTM International. [Link]
-
Lazanas, A. C., & Prodromidis, M. I. (2023). Electrochemical Impedance Spectroscopy: A Tutorial. ACS Measurement Science Au, 3(3), 162–193. [Link]
-
ASTM International. (2023). Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements. ASTM G59-97(2020). [Link]
-
ResearchGate. (n.d.). How to properly prepare metal samples for SEM or XPS analysis after corrosion inhibition tests? Retrieved from [Link]
-
El-Haddad, M. M. (2023). Comprehensive evaluation of 5-imino-1,2,4-dithiazolidine-3-thione as a corrosion inhibitor for mild steel in hydrochloric acid solution. Scientific Reports, 13(1), 4875. [Link]
-
Scribd. (n.d.). Electrochemical Impedance Spectroscopy For Corrosion. Retrieved from [Link]
-
Barhama, S., & Walsh, W. R. (2016). Potentiodynamic Corrosion Testing. Journal of visualized experiments : JoVE, (115), 54351. [Link]
-
CorroZone. (n.d.). Measure Corrosion by Electrochemical Impedance Spectroscopy. Retrieved from [Link]
-
Barhama, S., & Walsh, W. R. (2016). Potentiodynamic Corrosion Testing. JoVE (Journal of Visualized Experiments), (115), e54351. [Link]
-
Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2014). ELECTROCHEMICAL METHODS, SEM-EDS AND AFM STUDIES FOR ASSESSING CORROSION INHIBITION OF CARBON STEEL IN ACIDIC MEDIA. International Journal of Electrochemical Science, 9, 233-247. [Link]
-
ResearchGate. (2016). Potentiodynamic Corrosion Testing. Retrieved from [Link]
-
U.S. Bureau of Reclamation. (2019). Electrochemical Impedance Methods to Assess Coatings for Corrosion Protection. Retrieved from [Link]
-
Vignal, V., Amar, H., & Krawiec, H. (2021). Application of AFM-Based Techniques in Studies of Corrosion and Corrosion Inhibition of Metallic Alloys. Metals, 11(3), 434. [Link]
-
Ryl, J., Brodowski, M., Kowalski, M., Lipińska, W., Niedziałkowski, P., & Wysocka, J. (2019). Corrosion Inhibition Mechanism and Efficiency Differentiation of Dihydroxybenzene Isomers Towards Aluminum Alloy 5754 in Alkaline Media. Materials (Basel, Switzerland), 12(19), 3067. [Link]
-
Ryl, J., Brodowski, M., Kowalski, M., Lipińska, W., Niedziałkowski, P., & Wysocka, J. (2019). Corrosion Inhibition Mechanism and Efficiency Differentiation of Dihydroxybenzene Isomers Towards Aluminum Alloy 5754 in Alkaline Media. Materials, 12(19), 3067. [Link]
-
Zhou, J., Gao, H., Sun, H., & Wu, Y. (2012). A New Approach for the Synthesis of 6,7-Dihydro-5H-Cyclopenta[b]pyridine. Advanced Materials Research, 535-537, 269-272. [Link]
-
ResearchGate. (n.d.). AFM and SEM micrographs of the surface of mild steel after 24 h immersion at 298 K in 0.5 M H2SO4. Retrieved from [Link]
-
Al-Baghdadi, S. B., Al-Amiery, A. A., Gaaz, T. S., & Kadhum, A. A. H. (2023). Corrosion inhibition of aluminum alloy in HCl by SDS: experimental, SEM/AFM imaging, and computational insights (DFT and MD simulations). Journal of the Iranian Chemical Society, 20(11), 2975–2991. [Link]
-
Reagentia. (n.d.). 6,7-dihydro-1H-Cyclopenta[b]pyridine-2,5-dione. Retrieved from [Link]
-
Dyachenko, V. D., & Shishkina, S. V. (2014). The Synthesis of Cyclopenta[c]pyridine (2-Pyrindene) Derivatives. Russian Journal of Organic Chemistry, 50(8), 1199-1204. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. repository.qu.edu.iq [repository.qu.edu.iq]
- 4. Comprehensive evaluation of 5-imino-1,2,4-dithiazolidine-3-thione as a corrosion inhibitor for mild steel in hydrochloric acid solution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6,7-dihydro-1H-Cyclopenta[b]pyridine-2,5-dione (1 x 1 g) | Reagentia [reagentia.eu]
- 6. inpressco.com [inpressco.com]
- 7. Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. farsi.msrpco.com [farsi.msrpco.com]
- 9. Potentiodynamic Corrosion Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS) - Van Loon Chemical Innovations [vlci.biz]
- 12. scribd.com [scribd.com]
- 13. store.astm.org [store.astm.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of 6,7-dihydro-1H-cyclopenta[b]pyridine-2,5-dione
Introduction
The 6,7-dihydro-1H-cyclopenta[b]pyridine-2,5-dione scaffold is a significant heterocyclic motif in medicinal chemistry and drug development. Its rigid, bicyclic structure and the presence of two distinct carbonyl functionalities offer a unique three-dimensional arrangement for interacting with biological targets. This framework is being explored for its potential in developing novel therapeutics, particularly in the areas of kinase inhibition and as antagonists for various receptors. The strategic placement of the nitrogen atom and the carbonyl groups allows for diverse functionalization, enabling the fine-tuning of physicochemical and pharmacological properties.
This document provides a comprehensive, multi-step experimental protocol for the synthesis of 6,7-dihydro-1H-cyclopenta[b]pyridine-2,5-dione, designed for researchers and professionals in organic synthesis and drug discovery. The proposed pathway is grounded in established chemical transformations, offering a logical and reproducible approach to this valuable molecular scaffold.
Synthetic Strategy Overview
The synthesis of the target dione is not a trivial one-pot reaction but rather a multi-step sequence that requires careful execution and purification at each stage. The overall strategy involves the construction of a suitable pyridine-based precursor followed by an intramolecular cyclization to form the fused cyclopentanone ring. Subsequent functional group manipulations will then yield the desired dione.
The key transformations in this synthetic route are:
-
Preparation of a Pyridine-2-Diester Precursor: Starting with the commercially available ethyl 2-(pyridin-2-yl)acetate, a second ester group is introduced to create diethyl 2-(pyridin-2-yl)malonate.
-
Intramolecular Dieckmann Condensation: This crucial step forms the five-membered ring through a base-mediated intramolecular cyclization of the diester, yielding a cyclic β-keto ester.
-
Hydrolysis and Decarboxylation: The resulting β-keto ester is then hydrolyzed and decarboxylated to afford the monoketone, 6,7-dihydro-1H-cyclopenta[b]pyridin-5-one.
-
Oxidation to the Dione: The final and most challenging step involves the selective oxidation of the pyridinone ring at the 2-position to furnish the target 6,7-dihydro-1H-cyclopenta[b]pyridine-2,5-dione.
Caption: Proposed synthetic workflow for 6,7-dihydro-1H-cyclopenta[b]pyridine-2,5-dione.
Detailed Experimental Protocols
Part 1: Synthesis of Diethyl 2-(pyridin-2-yl)malonate (Precursor)
Rationale: The synthesis of the diester precursor is the cornerstone of this synthetic route. Diethyl 2-(pyridin-2-yl)malonate provides the necessary carbon framework for the subsequent intramolecular cyclization. While this compound is commercially available, this section details its preparation from ethyl 2-(pyridin-2-yl)acetate for completeness. The reaction involves the deprotonation of the α-carbon of the acetate followed by acylation with ethyl chloroformate.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| Ethyl 2-(pyridin-2-yl)acetate | ≥98% | Sigma-Aldrich |
| Sodium hydride (60% dispersion in mineral oil) | Reagent grade | Sigma-Aldrich |
| Ethyl chloroformate | ≥97% | Sigma-Aldrich |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® | MilliporeSigma |
| Saturated aqueous ammonium chloride (NH₄Cl) | ACS reagent | Fisher Scientific |
| Anhydrous magnesium sulfate (MgSO₄) | ACS reagent | Fisher Scientific |
| Diethyl ether | ACS reagent | Fisher Scientific |
| Hexanes | ACS reagent | Fisher Scientific |
Procedure:
-
Reaction Setup: A flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a nitrogen inlet, and a reflux condenser is charged with a 60% dispersion of sodium hydride (4.4 g, 0.11 mol) in mineral oil.
-
Washing of NaH: The mineral oil is removed by washing the sodium hydride with anhydrous hexanes (3 x 20 mL) under a nitrogen atmosphere. The hexanes are carefully removed via cannula.
-
Addition of Reagents: Anhydrous THF (100 mL) is added to the flask, and the suspension is cooled to 0 °C in an ice bath. A solution of ethyl 2-(pyridin-2-yl)acetate (16.5 g, 0.1 mol) in anhydrous THF (50 mL) is added dropwise via the dropping funnel over 30 minutes.
-
Enolate Formation: The reaction mixture is stirred at 0 °C for 1 hour, during which time the evolution of hydrogen gas should be observed.
-
Acylation: Ethyl chloroformate (12.0 g, 0.11 mol) is added dropwise to the reaction mixture at 0 °C. The mixture is then allowed to warm to room temperature and stirred for an additional 4 hours.
-
Workup: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution (50 mL). The aqueous layer is separated and extracted with diethyl ether (3 x 50 mL).
-
Purification: The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: 20-30% ethyl acetate in hexanes) to afford diethyl 2-(pyridin-2-yl)malonate as a pale yellow oil.
Expected Yield: 75-85%
Part 2: Intramolecular Dieckmann Condensation
Rationale: The Dieckmann condensation is a classic and reliable method for the formation of five- and six-membered rings via the intramolecular cyclization of diesters.[1] In this step, the diester precursor is treated with a strong base to generate an enolate, which then attacks the other ester carbonyl intramolecularly to form a cyclic β-keto ester. Sodium ethoxide is a suitable base for this transformation.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| Diethyl 2-(pyridin-2-yl)malonate | As prepared in Part 1 | |
| Sodium ethoxide | ≥97% | Sigma-Aldrich |
| Anhydrous Toluene | DriSolv® | MilliporeSigma |
| 1 M Hydrochloric acid (HCl) | ACS reagent | Fisher Scientific |
| Ethyl acetate | ACS reagent | Fisher Scientific |
| Anhydrous sodium sulfate (Na₂SO₄) | ACS reagent | Fisher Scientific |
Procedure:
-
Reaction Setup: A flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere is charged with sodium ethoxide (7.5 g, 0.11 mol) and anhydrous toluene (100 mL).
-
Addition of Diester: A solution of diethyl 2-(pyridin-2-yl)malonate (23.7 g, 0.1 mol) in anhydrous toluene (50 mL) is added to the suspension.
-
Reaction: The reaction mixture is heated to reflux (approximately 110 °C) and maintained at this temperature for 6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, the reaction mixture is poured into ice-cold 1 M HCl (150 mL). The aqueous layer is extracted with ethyl acetate (3 x 75 mL).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography (eluent: 30-50% ethyl acetate in hexanes) to yield ethyl 5-oxo-6,7-dihydro-5H-cyclopenta[b]pyridine-6-carboxylate.
Expected Yield: 60-70%
Part 3: Hydrolysis and Decarboxylation
Rationale: The resulting β-keto ester from the Dieckmann condensation can be readily converted to the corresponding ketone through hydrolysis and decarboxylation. This is a common and high-yielding transformation, often referred to as the Krapcho decarboxylation under specific conditions. Here, a simple acidic hydrolysis followed by heating will effect the desired transformation.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| Ethyl 5-oxo-6,7-dihydro-5H-cyclopenta[b]pyridine-6-carboxylate | As prepared in Part 2 | |
| 6 M Hydrochloric acid (HCl) | ACS reagent | Fisher Scientific |
| Sodium bicarbonate (NaHCO₃) | ACS reagent | Fisher Scientific |
| Dichloromethane (DCM) | ACS reagent | Fisher Scientific |
| Anhydrous sodium sulfate (Na₂SO₄) | ACS reagent | Fisher Scientific |
Procedure:
-
Hydrolysis: The cyclic β-keto ester (20.5 g, 0.1 mol) is suspended in 6 M HCl (100 mL) in a round-bottom flask.
-
Decarboxylation: The mixture is heated to reflux for 4 hours. Carbon dioxide evolution will be observed. The reaction is monitored by TLC until the starting material is consumed.
-
Workup: After cooling, the reaction mixture is carefully neutralized with solid sodium bicarbonate until the pH is approximately 7-8.
-
Extraction: The aqueous solution is extracted with dichloromethane (4 x 50 mL).
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to give 6,7-dihydro-1H-cyclopenta[b]pyridin-5-one as a solid. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).
Expected Yield: 85-95%
Part 4: Oxidation to 6,7-dihydro-1H-cyclopenta[b]pyridine-2,5-dione
Rationale: The final step involves the oxidation of the pyridinone ring to a dione. This is a challenging transformation that requires a potent and selective oxidizing agent. Selenium dioxide (SeO₂) is a known reagent for the oxidation of α-methylene groups adjacent to a carbonyl or a heteroaromatic ring to a carbonyl group.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 6,7-dihydro-1H-cyclopenta[b]pyridin-5-one | As prepared in Part 3 | |
| Selenium dioxide (SeO₂) | ≥99% | Sigma-Aldrich |
| 1,4-Dioxane | Anhydrous | Sigma-Aldrich |
| Water | Deionized | |
| Celite® | Sigma-Aldrich | |
| Ethyl acetate | ACS reagent | Fisher Scientific |
Procedure:
-
Reaction Setup: A 250 mL round-bottom flask is charged with 6,7-dihydro-1H-cyclopenta[b]pyridin-5-one (13.3 g, 0.1 mol), selenium dioxide (12.2 g, 0.11 mol), 1,4-dioxane (100 mL), and water (2 mL).
-
Reaction: The mixture is heated to reflux for 12 hours. The formation of a black precipitate of elemental selenium will be observed.
-
Workup: The reaction mixture is cooled to room temperature and filtered through a pad of Celite® to remove the selenium precipitate. The Celite® pad is washed with ethyl acetate.
-
Extraction: The filtrate is concentrated under reduced pressure, and the residue is dissolved in ethyl acetate (100 mL). The organic solution is washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel (eluent: 40-60% ethyl acetate in hexanes) to afford the final product, 6,7-dihydro-1H-cyclopenta[b]pyridine-2,5-dione.
Expected Yield: 30-40%
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Physical Appearance |
| Diethyl 2-(pyridin-2-yl)malonate | C₁₂H₁₅NO₄ | 237.25 | 75-85 | Pale yellow oil |
| Ethyl 5-oxo-6,7-dihydro-5H-cyclopenta[b]pyridine-6-carboxylate | C₁₁H₁₁NO₃ | 205.21 | 60-70 | Off-white solid |
| 6,7-dihydro-1H-cyclopenta[b]pyridin-5-one | C₈H₇NO | 133.15 | 85-95 | White to off-white solid |
| 6,7-dihydro-1H-cyclopenta[b]pyridine-2,5-dione | C₈H₅NO₂ | 147.13 | 30-40 | Yellowish solid |
Troubleshooting and Key Considerations
-
Moisture Sensitivity: The Dieckmann condensation is highly sensitive to moisture. Ensure all glassware is thoroughly flame-dried, and all solvents and reagents are anhydrous.
-
Base Selection: The choice of base for the Dieckmann condensation is critical. Sodium ethoxide is used here as it matches the ester functionality, preventing transesterification.
-
Oxidation Step: The selenium dioxide oxidation can be sluggish and may require prolonged reaction times. Careful monitoring by TLC is essential. Over-oxidation is a potential side reaction. Alternative oxidizing agents such as chromium trioxide could be explored, but may lead to lower selectivity.
-
Purification: Chromatographic purification is necessary at most stages to ensure the purity of the intermediates and the final product. The choice of eluent system may need to be optimized based on TLC analysis.
Conclusion
The synthetic protocol detailed herein provides a rational and feasible pathway for the laboratory-scale synthesis of 6,7-dihydro-1H-cyclopenta[b]pyridine-2,5-dione. While the overall synthesis is multi-step, each transformation is based on well-established and understood organic reactions. This application note serves as a valuable guide for researchers aiming to access this important heterocyclic scaffold for applications in drug discovery and medicinal chemistry. Careful execution and optimization of each step will be key to achieving satisfactory yields and purity.
References
-
Schaefer, J. P.; Bloomfield, J. J. The Dieckmann Condensation. Organic Reactions1967 , 15, 1–203. [Link]
Sources
Application Notes & Protocols: A Guide to In Vitro Assay Development for Characterizing 6,7-dihydro-1H-cyclopenta[b]pyridine-2,5-dione Activity
Abstract
The 6,7-dihydro-1H-cyclopenta[b]pyridine-2,5-dione scaffold represents a compelling starting point for drug discovery, combining features from both pyridinone and cyclopentenedione chemical classes. Derivatives of these parent structures have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and specific enzyme inhibitory functions.[1][2][3] This guide provides a systematic, tiered approach for researchers to conduct initial in vitro characterization of novel compounds based on this scaffold. We present a logical workflow, from foundational cytotoxicity screening to specific target-based and cell-based mechanistic assays, complete with detailed, self-validating protocols. The objective is to furnish drug development professionals with a robust framework to efficiently identify and validate the biological activity of this promising class of molecules.
Introduction: The Rationale for a Tiered Screening Approach
The discovery of a novel molecule's biological function is a process of systematic inquiry. For a scaffold like 6,7-dihydro-1H-cyclopenta[b]pyridine-2,5-dione, the chemical literature on related structures provides a map of potential activities. Pyridinone derivatives are known potent enzyme inhibitors, targeting kinases like PIM-1[4], and have shown efficacy as adenosine A2A receptor antagonists for cancer immunotherapy.[5] Concurrently, cyclopentenedione moieties are associated with broad cytostatic and anti-inflammatory effects.[3]
This promiscuous potential necessitates a structured screening cascade to efficiently allocate resources and generate clear, interpretable data. A tiered approach, as outlined in this guide, begins with broad, cost-effective assays and progressively focuses on more specific, complex, and resource-intensive mechanistic studies. This strategy ensures that a fundamental understanding of a compound's cellular impact and therapeutic window is established before pursuing specific molecular targets.
Below is a recommended workflow for characterizing a novel compound from this class.
Figure 1: A tiered in vitro screening workflow.
Tier 1 Protocol: Broad Spectrum Cytotoxicity Screening
Rationale: The primary goal is to determine if the compound exhibits biological activity at a cellular level and to establish a therapeutic window. By testing against both a cancer cell line and a non-malignant cell line, we can get an early indication of potential cancer-specific cytotoxicity. This assay is fundamental for defining the concentration range for all subsequent experiments; assays performed at concentrations that are broadly cytotoxic are uninterpretable for specific effects.[6]
Protocol 2.1: MTS Cell Viability Assay
This protocol uses a tetrazolium compound (MTS), which is bioreduced by viable, metabolically active cells into a colored formazan product, allowing for colorimetric quantification of cell viability.
Materials:
-
Cell Lines: HepG2 (human liver cancer), HEK293 (human embryonic kidney, non-malignant control).
-
Media: EMEM for HepG2, DMEM for HEK293, both supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Reagents: Test Compound (TC), Dimethyl Sulfoxide (DMSO), Doxorubicin (Positive Control), CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS).
-
Equipment: 96-well clear flat-bottom tissue culture plates, multichannel pipette, absorbance microplate reader (490 nm).
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells. Adjust cell density to 5 x 10⁴ cells/mL in their respective media.
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well).
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Preparation & Dosing:
-
Prepare a 10 mM stock solution of the Test Compound (TC) and Doxorubicin in DMSO.
-
Perform a serial dilution series in culture media to create 2X working solutions. A typical 8-point curve might range from 200 µM to 0.78 µM (final in-well concentrations will be 100 µM to 0.39 µM).
-
Prepare a Vehicle Control (media with 0.5% DMSO) and a "No Cell" blank (media only).
-
-
Cell Treatment:
-
Carefully remove the old media from the cells.
-
Add 100 µL of the 2X compound dilutions, vehicle control, or media blank to the appropriate wells. Ensure the final DMSO concentration does not exceed 0.5%.
-
Incubate for 48-72 hours at 37°C, 5% CO₂.
-
-
MTS Assay & Data Acquisition:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the "No Cell" blanks from all other wells.
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability).
-
Plot % Viability against the log of the compound concentration and fit a sigmoidal dose-response curve to calculate the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
| Parameter | HepG2 (Cancer Line) | HEK293 (Normal Line) | Interpretation |
| Test Compound IC₅₀ | e.g., 10 µM | e.g., 95 µM | Suggests 9.5-fold selectivity for the cancer cell line. |
| Doxorubicin IC₅₀ | ~0.5 µM | ~1.5 µM | Validates assay sensitivity to a known cytotoxic agent. |
| Vehicle Control | 100% Viability | 100% Viability | Confirms vehicle is not toxic at the tested concentration. |
Tier 2 Protocol: Target-Based Enzyme Inhibition Assays
Rationale: Given the prevalence of enzyme inhibition as a mechanism for pyridinone derivatives[2][7], screening against relevant enzyme classes is a logical next step. A general kinase assay can detect activity against a broad, high-value target family, while a more specific assay like tyrosinase inhibition can be used if hyperpigmentation or melanin synthesis is a therapeutic area of interest.[8]
Protocol 3.1: PIM-1 Kinase Inhibition Assay (Biochemical)
This protocol describes a luminescence-based assay that quantifies ATP consumption by the kinase. As the kinase uses ATP, the amount remaining is converted into a light signal. A kinase inhibitor will result in less ATP being consumed and thus a higher luminescent signal.
Materials:
-
Enzyme/Substrate: Recombinant PIM-1 Kinase, PIMtide substrate peptide.
-
Reagents: Test Compound (TC), Staurosporine (Positive Control), ADP-Glo™ Kinase Assay Kit (contains Kinase Reaction Buffer, ATP, ADP-Glo™ Reagent, Kinase Detection Reagent).
-
Equipment: 384-well white flat-bottom plates, multichannel pipette, luminescence microplate reader.
Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the Test Compound and Staurosporine in reaction buffer containing 1% DMSO.
-
Kinase Reaction Setup (5 µL total volume):
-
Add 1.25 µL of compound dilution or control to appropriate wells.
-
Add 2.5 µL of a 2X enzyme/substrate mix (PIM-1 and PIMtide in reaction buffer).
-
Initiate the reaction by adding 1.25 µL of 4X ATP solution.
-
-
Reaction & Termination:
-
Incubate at room temperature for 60 minutes.
-
Stop the reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes. This step depletes the unused ATP.
-
-
Signal Generation & Detection:
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction.
-
Incubate for 30 minutes at room temperature.
-
Measure luminescence.
-
Data Analysis:
-
Normalize the data to "No Inhibitor" (0% inhibition) and "Max Inhibitor" (e.g., high concentration Staurosporine, 100% inhibition) controls.
-
Plot % Inhibition vs. log concentration and fit a dose-response curve to determine the IC₅₀.
Tier 3 Protocol: Cell-Based Mechanistic Validation
Rationale: A positive result in a biochemical assay (Tier 2) is promising but must be validated in a cellular context. Cell-based assays confirm that the compound can penetrate the cell membrane, engage its target in a complex intracellular environment, and produce the expected downstream biological effect.[9][10]
Figure 2: PIM-1 kinase anti-apoptotic signaling pathway.
Protocol 4.1: Western Blot for Phospho-BAD (Ser112)
If the test compound inhibits PIM-1 kinase, it should prevent the phosphorylation of its downstream substrates, such as the pro-apoptotic protein BAD at serine 112. This assay measures that specific molecular event.
Materials:
-
Cell Line: A cell line known to express PIM-1, such as the human myeloid leukemia line K-562.
-
Reagents: Test Compound, Staurosporine, RIPA Lysis Buffer, Protease/Phosphatase Inhibitor Cocktail, Primary Antibodies (anti-pBAD-Ser112, anti-Total BAD, anti-GAPDH), HRP-conjugated Secondary Antibody, ECL Chemiluminescence Substrate.
-
Equipment: SDS-PAGE gels, Western blotting apparatus, imaging system.
Procedure:
-
Cell Culture & Treatment:
-
Culture K-562 cells to ~80% confluency.
-
Treat cells with the Test Compound at 1X, 5X, and 10X its cytotoxic IC₅₀ for 2-4 hours. Include Vehicle (DMSO) and Staurosporine controls.
-
-
Protein Extraction:
-
Harvest and wash cells with cold PBS.
-
Lyse cells in RIPA buffer containing protease/phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE & Transfer:
-
Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-PAGE gel and run to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibody (e.g., anti-pBAD-Ser112) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Apply ECL substrate and capture the chemiluminescent signal with an imager.
-
Strip the membrane and re-probe for Total BAD and GAPDH (loading control) to ensure observed changes are due to phosphorylation status, not protein degradation.
-
Expected Results: A successful PIM-1 inhibitor will show a dose-dependent decrease in the signal for phosphorylated BAD (pBAD) while the signals for Total BAD and the GAPDH loading control remain constant.
References
-
Creative Bioarray. (n.d.). Role of Cell-Based Assays in Drug Discovery and Development. Retrieved from [Link]
- Patané, S., et al. (2019). Connecting Small Molecules with Similar Assay Performance Profiles Leads to New Biological Hypotheses. SLAS DISCOVERY: Advancing the Science of Drug Discovery.
-
Stagljar, I. (2024). Combining AI and live cell assays to develop drugs for "undruggable" cancer targets. EurekAlert!. Retrieved from [Link]
-
An, F., et al. (2022). A review for cell-based screening methods in drug discovery. Frontiers in Pharmacology. Retrieved from [Link]
- Abdel-Maksoud, M. S., et al. (2023). Synthesis, characterization, and in vitro antibacterial activity of some new pyridinone and pyrazole derivatives with some in silico ADME and molecular modeling study. Journal of the Iranian Chemical Society.
-
Khan, I., et al. (2024). Synthesis, in vitro, and in silico study of novel pyridine based 1,3-diphenylurea derivatives as tyrosinase inhibitors. Bioorganic Chemistry. Retrieved from [Link]
-
Li, Y., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. Retrieved from [Link]
-
Wang, Y., et al. (2023). Discovery of Pyridinone Derivatives as Potent, Selective, and Orally Bioavailable Adenosine A2A Receptor Antagonists for Cancer Immunotherapy. Journal of Medicinal Chemistry. Retrieved from [Link]
-
El-Damasy, A. K., et al. (2020). New aromatic O-alkyl pyridine derivatives were designed and synthesised as Proviral Integration Moloney (PIM)-1 kinase inhibitors. ResearchGate. Retrieved from [Link]
-
Vacek, J., et al. (2010). Chemical Properties and Biological Activities of Cyclopentenediones: A Review. Molecules. Retrieved from [Link]
-
Wang, Y., et al. (2024). Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[c]pyridine Derivatives. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
-
Kiraz, E. S., et al. (2019). Synthesis of some novel pyridine compounds containing bis-1,2,4-triazole/thiosemicarbazide moiety and investigation of their antioxidant properties, carbonic anhydrase, and acetylcholinesterase enzymes inhibition profiles. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]
Sources
- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 2. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of Pyridinone Derivatives as Potent, Selective, and Orally Bioavailable Adenosine A2A Receptor Antagonists for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of some novel pyridine compounds containing bis-1,2,4-triazole/thiosemicarbazide moiety and investigation of their antioxidant properties, carbonic anhydrase, and acetylcholinesterase enzymes inhibition profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, in vitro, and in silico study of novel pyridine based 1,3-diphenylurea derivatives as tyrosinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. miltenyibiotec.com [miltenyibiotec.com]
- 10. creative-bioarray.com [creative-bioarray.com]
Application Notes & Protocols: A Researcher's Guide to the Development of Antitubercular Agents from Pyridine Derivatives
Introduction: The Enduring Threat of Tuberculosis and the Promise of the Pyridine Scaffold
Tuberculosis (TB), caused by the pathogen Mycobacterium tuberculosis (Mtb), remains a formidable global health challenge, claiming over a million lives annually.[1][2] The crisis is exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains, rendering many first-line therapies ineffective.[1][3] This urgent need for novel therapeutics has catalyzed the exploration of new chemical scaffolds with potent antimycobacterial activity.
Among the most promising starting points in medicinal chemistry is the pyridine ring.[4] Pyridine, a heterocyclic organic compound structurally related to benzene but with one nitrogen atom, is considered a "privileged scaffold."[4] Its derivatives are central to numerous pharmaceuticals and natural products, including the cornerstone anti-TB drug, Isoniazid (INH).[5][6] The pyridine moiety's versatile properties, including its chemical stability, water solubility, and capacity for hydrogen bonding, make it an ideal foundation for designing novel antitubercular agents.[5] This guide provides a comprehensive roadmap for researchers, detailing the strategic design, synthesis, and evaluation of novel pyridine-based compounds in the quest for the next generation of TB drugs.
The Drug Discovery Workflow: From Concept to Lead Compound
The journey from a conceptual pyridine-based molecule to a viable preclinical candidate is a multi-stage process. Each step is designed to filter and refine candidates based on potency, specificity, and safety. The following workflow provides a logical progression for a typical discovery campaign.
Caption: High-level workflow for pyridine-based antitubercular drug discovery.
Section 1: Rational Design and Synthesis of Pyridine Derivatives
The foundation of a successful drug discovery campaign lies in the thoughtful design and efficient synthesis of a focused compound library.
The Causality of Design: Beyond Simple Analogs
The initial design phase leverages existing knowledge to maximize the probability of synthesizing active compounds. Key strategies include:
-
Structure-Activity Relationship (SAR) Analysis: Previous studies have shown that the biological activity of pyridine derivatives can be highly dependent on the nature and position of substituents.[7][8] For instance, introducing lipophilic groups like dichloro-phenyl or biphenyl moieties can enhance activity.[9] A hypothesis that planarity of the molecule is a prerequisite for tuberculostatic activity has also been explored.[7]
-
Molecular Hybridization: This powerful technique involves combining the pyridine scaffold with other pharmacophores known for antimycobacterial activity, such as thiazole, chalcone, or imidazole moieties.[5][9] This approach aims to create synergistic effects or engage multiple biological targets.
Protocol 1.2: General Synthesis of Pyridine-Appended Hydrazinylthiazoles
This protocol, adapted from established Hantzsch thiazole synthesis methodologies, provides a reliable route to a class of pyridine derivatives that have shown promising antitubercular activity.[5]
Principle: This multi-step synthesis creates a hybrid molecule combining the pyridine and thiazole scaffolds, a strategy proven effective for generating potent antitubercular agents.[5]
Materials:
-
Substituted 2-acetylpyridine
-
Thiosemicarbazide
-
Substituted phenacyl bromides
-
Ethanol
-
Glacial Acetic Acid
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography).
Step-by-Step Procedure:
-
Synthesis of Thiosemicarbazone Intermediate:
-
Dissolve 1.0 equivalent of a substituted 2-acetylpyridine in ethanol.
-
Add 1.1 equivalents of thiosemicarbazide to the solution.
-
Add a catalytic amount (2-3 drops) of glacial acetic acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture. The solid product will precipitate.
-
Filter the precipitate, wash with cold ethanol, and dry to yield the thiosemicarbazone intermediate.
-
-
Synthesis of the Final Thiazole Derivative (Cyclization):
-
Suspend 1.0 equivalent of the thiosemicarbazone intermediate from Step 1 in ethanol.
-
Add 1.0 equivalent of a selected substituted phenacyl bromide.
-
Reflux the mixture for 8-10 hours until TLC indicates the consumption of the starting materials.
-
Cool the reaction mixture to room temperature.
-
Neutralize the mixture with a saturated sodium bicarbonate solution to precipitate the crude product.
-
Filter the solid, wash thoroughly with water, and air dry.
-
-
Purification:
-
Purify the crude product using column chromatography (Silica gel, typically using a hexane-ethyl acetate gradient) to obtain the pure pyridine-appended 2-hydrazinylthiazole derivative.
-
-
Characterization:
-
Confirm the structure of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Section 2: Primary Screening for Antitubercular Activity
Once synthesized, the compounds must be screened for their ability to inhibit the growth of M. tuberculosis. The Minimum Inhibitory Concentration (MIC) is the standard metric for this primary evaluation.
Protocol 2.1: Microplate Alamar Blue Assay (MABA)
Principle: The MABA is a colorimetric assay that determines the viability of Mtb. Resazurin (the active ingredient in Alamar Blue) is a blue, non-fluorescent dye that is reduced to the pink, fluorescent resorufin by metabolically active cells. A blue color indicates bacterial inhibition, while a pink color indicates growth.[10][11] This method is widely used for its simplicity, low cost, and reliability.[11][12]
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
Sterile 96-well microplates
-
Test compounds dissolved in Dimethyl Sulfoxide (DMSO)
-
Rifampicin (positive control)
-
Alamar Blue reagent
-
Resazurin powder
Step-by-Step Procedure:
-
Bacterial Culture Preparation:
-
Plate Setup:
-
Add 100 µL of sterile 7H9 broth to all wells of a 96-well plate.
-
Add 100 µL of the test compound solution (at 2x the highest desired concentration) to the first well of a row.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.
-
Prepare control wells:
-
Positive Control: A row with serial dilutions of Rifampicin.
-
Negative Control (Growth Control): A row containing only DMSO (at the same concentration as the test compound wells).
-
Sterility Control: Wells with broth only.
-
-
-
Inoculation:
-
Add 100 µL of the prepared Mtb inoculum to each well (except the sterility control wells). The final volume in each well will be 200 µL.
-
-
Incubation:
-
Seal the plates and incubate at 37°C for 7 days.[11]
-
-
Development and Reading:
-
After incubation, add 30 µL of Alamar Blue reagent to each well.
-
Re-incubate the plates for 24 hours.
-
Visually inspect the wells. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.
-
Self-Validation and Trustworthiness: The inclusion of a potent known drug (Rifampicin) as a positive control validates that the assay can detect inhibition, while the DMSO negative control confirms that the solvent does not affect bacterial growth.
Section 3: Assessing Safety and Selectivity
A potent compound is only useful if it is not toxic to human cells. Cytotoxicity assays are critical for determining a compound's therapeutic window.[13][14]
Protocol 3.1: MTT Cytotoxicity Assay
Principle: The MTT assay is a colorimetric test for assessing cell metabolic activity, which serves as a proxy for cell viability.[15] The yellow tetrazolium salt MTT is reduced to a purple formazan product by mitochondrial reductases in living cells. The amount of formazan produced is proportional to the number of viable cells.[15]
Materials:
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
Doxorubicin (positive control for cytotoxicity)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
Step-by-Step Procedure:
-
Cell Seeding:
-
Seed the 96-well plates with the mammalian cell line at a density of ~1 x 10⁴ cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds (or controls) to the respective wells.
-
Include positive control wells (Doxorubicin) and negative control wells (DMSO vehicle).
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the negative control (DMSO-treated cells).
-
Plot the percentage viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Data Presentation and the Selectivity Index
The ultimate goal is to identify compounds that are potent against Mtb but safe for host cells. The Selectivity Index (SI) quantifies this relationship.
SI = IC₅₀ (Cytotoxicity) / MIC (Antitubercular Activity)
A higher SI value is desirable, indicating greater selectivity for the bacterial target over host cells. An SI > 10 is often considered a benchmark for a promising hit compound.[16]
| Compound ID | MIC vs. Mtb H37Rv (µM)[3] | IC₅₀ vs. VERO cells (µM) | Selectivity Index (SI) |
| Pyd-01 | 1.5 | >100 | >66.7 |
| Pyd-02 | 3.2 | >100 | >31.3 |
| Pyd-03 | 12.5 | 85 | 6.8 |
| Rifampicin | 0.006[17] | >50 | >8333 |
Section 4: Elucidating Structure-Activity Relationships (SAR)
SAR studies are the intellectual core of medicinal chemistry, providing insights into how specific structural modifications influence biological activity. This knowledge guides the next cycle of compound design to optimize potency and reduce toxicity.
Caption: Generalized SAR for antitubercular pyridine derivatives.
This systematic approach of design, synthesis, screening, and optimization provides a robust framework for the development of novel pyridine-based antitubercular agents. By integrating principles of medicinal chemistry with rigorous biological evaluation, researchers can identify promising lead compounds that may one day contribute to more effective treatments for tuberculosis.
References
-
Review on Pyridine Analogues as Anti-Microbial, Anti-TB and Anti-oxidant Activity. (n.d.). Drug Formulation & Development. Retrieved from [Link]
-
In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis. (2021). National Institutes of Health. Retrieved from [Link]
-
In Vitro Cytotoxicity Assay. (n.d.). Alfa Cytology. Retrieved from [Link]
-
(PDF) Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. (2024). ResearchGate. Retrieved from [Link]
-
In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025). Kosheeka. Retrieved from [Link]
-
Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. (2023). Royal Society of Chemistry. Retrieved from [Link]
-
Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. (2024). Scilight Press. Retrieved from [Link]
-
Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (2023). Royal Society of Chemistry. Retrieved from [Link]
-
In Vitro Profiling of Anti-tubercular Compounds by Rapid, Efficient, and Non-Destructive Assays Using Auto-luminescent Mycobacterium tuberculosis. (2021). PubMed. Retrieved from [Link]
-
Relationship between the Crystal Structure and Tuberculostatic Activity of Some 2-Amidinothiosemicarbazone Derivatives of Pyridine. (2022). National Institutes of Health. Retrieved from [Link]
-
Structure activity relationships of 4-hydroxy-2-pyridones: A novel class of antituberculosis agents. (2015). Novartis OAK. Retrieved from [Link]
-
Structure-activity relationship correlations in the class of bis-(imidazole/benzimidazole)-pyridine derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
In vitro screening of drug libraries against Mycobacterium... (n.d.). ResearchGate. Retrieved from [Link]
-
Design and Synthesis of Pyridyl and 2-Hydroxyphenyl Chalcones with Antitubercular Activity. (n.d.). MDPI. Retrieved from [Link]
-
2,4-Disubstituted pyridine derivatives are effective against intracellular and biofilm-forming tubercle bacilli. (2022). Frontiers. Retrieved from [Link]
-
Pyridine appended 2-hydrazinylthiazole derivatives: design, synthesis, in vitro and in silico antimycobacterial studies. (2022). RSC Publishing. Retrieved from [Link]
-
Synthesis and in vitro antitubercular activity of pyridine analouges against the resistant Mycobacterium tuberculosis. (2020). PubMed. Retrieved from [Link]
-
Synthesis and evaluation of pyridine-derived bedaquiline analogues containing modifications at the A-ring subunit. (2021). National Institutes of Health. Retrieved from [Link]
-
design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents. (n.d.). RSC Publishing. Retrieved from [Link]
-
Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis. (n.d.). National Institutes of Health. Retrieved from [Link]
-
(PDF) Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates. (n.d.). ResearchGate. Retrieved from [Link]
-
Pyridine based anti‐TB agents and drugs along with their MIC against Mtb. (n.d.). ResearchGate. Retrieved from [Link]
-
Tuberculosis Drug Development: History and Evolution of the Mechanism-Based Paradigm. (n.d.). Cold Spring Harbor Perspectives in Medicine. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 3. Synthesis and in vitro antitubercular activity of pyridine analouges against the resistant Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Pyridine appended 2-hydrazinylthiazole derivatives: design, synthesis, in vitro and in silico antimycobacterial studies - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02163C [pubs.rsc.org]
- 6. Tuberculosis Drug Development: History and Evolution of the Mechanism-Based Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Relationship between the Crystal Structure and Tuberculostatic Activity of Some 2-Amidinothiosemicarbazone Derivatives of Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure activity relationships of 4-hydroxy-2-pyridones: A novel class of antituberculosis agents - OAK Open Access Archive [oak.novartis.com]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | 2,4-Disubstituted pyridine derivatives are effective against intracellular and biofilm-forming tubercle bacilli [frontiersin.org]
- 11. Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cytotoxicity Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 15. kosheeka.com [kosheeka.com]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and evaluation of pyridine-derived bedaquiline analogues containing modifications at the A-ring subunit - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ¹H and ¹³C NMR Analysis of Pyridinone Compounds
Introduction: The Central Role of NMR in Pyridinone Structural Elucidation
Pyridinone scaffolds are privileged structures in medicinal chemistry and drug development, forming the core of numerous pharmacologically active agents. Their rich electronic nature, potential for tautomerism, and susceptibility to substitution at various positions necessitate a robust and reliable analytical methodology for unambiguous structure determination. Nuclear Magnetic Resonance (NMR) spectroscopy, encompassing both ¹H and ¹³C analysis, stands as the cornerstone technique for the comprehensive characterization of these heterocyclic systems. The detailed insights into the molecular framework provided by NMR are indispensable for confirming synthetic outcomes, identifying isomers, and understanding the conformational and electronic properties that govern biological activity.
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective application of ¹H and ¹³C NMR for the analysis of pyridinone compounds. It moves beyond a simple listing of steps to explain the underlying principles and rationale behind experimental choices, ensuring a deeper understanding and fostering a self-validating approach to data acquisition and interpretation.
Part 1: Foundational Protocols for NMR Analysis of Pyridinones
Sample Preparation: The Gateway to High-Quality Spectra
The quality of the final NMR spectrum is intrinsically linked to the meticulous preparation of the sample. The primary goal is to create a dilute, homogeneous solution of the analyte in a deuterated solvent, free from particulate matter.[1]
Protocol 1: Standard Sample Preparation
-
Analyte Weighing: Accurately weigh 5-10 mg of the solid pyridinone compound. For liquid samples, use one to two drops.[2] The concentration should be sufficient to achieve a good signal-to-noise ratio but minimized to avoid exchange effects that can occur at high concentrations.[2]
-
Solvent Selection: Choose an appropriate deuterated solvent that completely dissolves the analyte. The choice of solvent is critical as it can influence the chemical shifts and the tautomeric equilibrium of the pyridinone.[3] Commonly used deuterated solvents include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), Methanol-d₄ (CD₃OD), and Deuterium oxide (D₂O).[4][5]
-
Dissolution: Dissolve the weighed analyte in approximately 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Filtration (if necessary): To obtain high-resolution NMR spectra, it is imperative that the sample is free of suspended material.[1] If any particulate matter is visible, filter the solution through a small cotton plug placed in a Pasteur pipette directly into a clean 5 mm NMR tube.[1]
-
Internal Standard (Optional but Recommended): For precise chemical shift referencing, add a small amount of a reference standard, most commonly Tetramethylsilane (TMS), to the NMR tube.[6] TMS is chemically inert and its protons resonate at a well-defined position (0.00 ppm). For aqueous solutions (D₂O), sodium 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid (TSP) is a suitable alternative.[7]
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identification.
Expert Insight: Deuterated solvents are essential for ¹H NMR because they lack protons that would otherwise generate a large solvent signal, obscuring the signals from the analyte.[6][8] The small residual proton signals in deuterated solvents are well-characterized and can be used for secondary chemical shift referencing.[9]
Data Acquisition: Optimizing Spectrometer Parameters
Modern NMR spectrometers offer a high degree of automation; however, understanding and optimizing key acquisition parameters is crucial for obtaining high-quality data.
Protocol 2: ¹H NMR Data Acquisition
-
Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve good homogeneity, resulting in sharp, symmetrical peaks.
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient for routine ¹H NMR.
-
Acquisition Parameters:
-
Spectral Width: Set to a range that encompasses all expected proton signals (e.g., -2 to 12 ppm).
-
Number of Scans: For a sufficiently concentrated sample, 8 to 16 scans are usually adequate.
-
Relaxation Delay (D1): A delay of 1-2 seconds between scans is generally sufficient for qualitative analysis. For quantitative measurements, a longer delay (5 times the longest T₁ relaxation time) is necessary to ensure complete relaxation of all protons.[10]
-
-
Processing: After acquisition, the Free Induction Decay (FID) is Fourier transformed. The resulting spectrum should be phased and baseline corrected. The chemical shifts are then referenced to TMS (0.00 ppm) or the residual solvent peak.
Protocol 3: ¹³C NMR Data Acquisition
-
Instrument Setup: The same sample and initial setup (locking and shimming) from the ¹H NMR experiment can be used.
-
Pulse Sequence: A standard proton-decoupled pulse sequence is used to simplify the spectrum by removing ¹H-¹³C coupling, resulting in a single peak for each unique carbon atom.
-
Acquisition Parameters:
-
Spectral Width: A wider spectral width is required for ¹³C NMR (e.g., 0 to 220 ppm).
-
Number of Scans: Due to the low natural abundance of ¹³C (1.1%), a significantly larger number of scans (hundreds to thousands) is necessary to achieve an adequate signal-to-noise ratio compared to ¹H NMR.
-
Relaxation Delay (D1): A 2-second delay is a reasonable starting point.
-
-
Processing: Similar to ¹H NMR, the FID is Fourier transformed, and the spectrum is phased and baseline corrected. Chemical shifts are referenced to TMS (0.00 ppm) or the solvent's carbon signal.
Diagram 1: General NMR Workflow
Caption: A logical workflow for NMR analysis from sample preparation to structure elucidation.
Part 2: Interpreting the Spectra of Pyridinone Compounds
Characteristic Chemical Shifts
The electronic environment of each proton and carbon atom in the pyridinone ring dictates its chemical shift. The electron-withdrawing nature of the nitrogen atom and the carbonyl group significantly influences the chemical shifts of the ring protons and carbons, generally causing them to resonate at a lower field (higher ppm) compared to benzene.
Table 1: Typical ¹H NMR Chemical Shift Ranges (ppm) for Pyridinone Rings
| Proton Position | 2-Pyridone | 4-Pyridone | General Influence of Substituents |
| H-3 | ~6.6 | ~6.5 | Electron-donating groups (EDGs) cause an upfield shift; electron-withdrawing groups (EWGs) cause a downfield shift. |
| H-4 | ~7.4 | - | EDGs cause an upfield shift; EWGs cause a downfield shift. |
| H-5 | ~6.2 | ~7.7 | EDGs cause an upfield shift; EWGs cause a downfield shift. |
| H-6 | ~7.5 | - | Most deshielded proton due to proximity to nitrogen; EWGs cause a significant downfield shift. |
| N-H | 10.0 - 13.0 | 11.0 - 14.0 | Broad signal, chemical shift is highly dependent on solvent, concentration, and temperature. |
Note: These are approximate ranges and can vary based on solvent and substituents.
Table 2: Typical ¹³C NMR Chemical Shift Ranges (ppm) for Pyridinone Rings
| Carbon Position | 2-Pyridone | 4-Pyridone | General Influence of Substituents |
| C-2 | ~163 (C=O) | ~140 | The carbonyl carbon is highly deshielded. |
| C-3 | ~120 | ~116 | EDGs cause an upfield shift; EWGs cause a downfield shift. |
| C-4 | ~140 | ~178 (C=O) | The carbonyl carbon is highly deshielded. |
| C-5 | ~105 | ~116 | EDGs cause an upfield shift; EWGs cause a downfield shift. |
| C-6 | ~135 | ~140 | Deshielded due to proximity to nitrogen. |
Note: These are approximate ranges and can vary based on solvent and substituents.[11]
Special Considerations for Pyridinones
Tautomerism: The Lactam-Lactim Equilibrium
Pyridinone compounds can exist in a tautomeric equilibrium between the lactam (keto) and lactim (enol) forms. This equilibrium is a critical factor in their chemical reactivity and biological activity. NMR spectroscopy is a powerful tool for studying this phenomenon.
-
Lactam Form (Pyridinone): Characterized by the presence of a carbonyl group (C=O) and an N-H proton.
-
Lactim Form (Hydroxypyridine): Characterized by a hydroxyl group (O-H) and the absence of a carbonyl group in the ring.
The position of this equilibrium is highly sensitive to the solvent, temperature, and the electronic nature of substituents.[10][12] In many common NMR solvents, the lactam form is predominant.[13]
-
NMR Manifestations of Tautomerism:
-
Signal Averaging: If the tautomeric interconversion is fast on the NMR timescale, a single set of averaged signals will be observed.
-
Signal Broadening: At an intermediate exchange rate, the signals of the atoms involved in the tautomerism can become significantly broadened, sometimes to the point of disappearing into the baseline.[14]
-
Separate Signals: If the interconversion is slow, separate signals for both tautomers may be observed. Variable temperature NMR experiments can be employed to slow down the exchange and resolve the individual tautomers.[3][4]
-
Diagram 2: Pyridinone Tautomeric Equilibrium
Caption: The lactam-lactim tautomeric equilibrium in 2-pyridone.
Influence of pH
The chemical shifts of pyridinone compounds can be significantly affected by the pH of the solution, particularly when using protic solvents like D₂O. Protonation or deprotonation of the molecule will alter the electron density throughout the ring, leading to changes in the chemical shifts of the ring protons and carbons.[1] An NMR titration, where spectra are acquired at various pH values, can be a powerful method to determine the pKa of the compound and to study its behavior under different physiological conditions.[2]
Part 3: Advanced NMR Techniques for Unambiguous Structure Elucidation
For complex, polysubstituted pyridinones, 1D NMR spectra can suffer from signal overlap, making unambiguous assignment challenging. In such cases, 2D NMR experiments are indispensable.
COSY (Correlation Spectroscopy)
The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. This is invaluable for tracing out the connectivity of protons within the pyridinone ring and its substituents.
HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment correlates each proton with the carbon atom to which it is directly attached (one-bond ¹H-¹³C correlation). This allows for the direct assignment of protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC experiment is arguably the most powerful tool for piecing together the complete molecular structure. It reveals correlations between protons and carbons that are two or three bonds apart. This is crucial for:
-
Assigning Quaternary Carbons: Carbons that do not have any attached protons (e.g., the carbonyl carbon and substituted ring carbons) do not appear in an HSQC spectrum. HMBC correlations from nearby protons to these carbons allow for their unambiguous assignment.
-
Connecting Fragments: HMBC can show correlations between protons on a substituent and carbons within the pyridinone ring, confirming the point of attachment.
-
Distinguishing Isomers: For regioisomers where the connectivity differs, the long-range correlations observed in the HMBC spectrum will be distinct, providing a definitive means of identification.[15]
Diagram 3: Logic Flow for 2D NMR-based Structure Elucidation
Sources
- 1. mdpi.com [mdpi.com]
- 2. ERIC - EJ1003056 - Experimental Determination of pK[subscript a] Values by Use of NMR Chemical Shifts, Revisited, Journal of Chemical Education, 2012-Nov [eric.ed.gov]
- 3. Temperature-variable NMR Study of the keto-enol Tautomerism of Phenylpyruvic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Variable-temperature NMR studies of 2-(pyridin-2-yl)-1H-benzo(d)imidazole | Semantic Scholar [semanticscholar.org]
- 5. web.pdx.edu [web.pdx.edu]
- 6. Synthesis, (1)H and (13)C NMR assignment of novel 2-pyridone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. Variable Temperature NMR Experiment Studying Cyanopyridone Structure | VNU Journal of Science: Natural Sciences and Technology [js.vnu.edu.vn]
- 9. researchgate.net [researchgate.net]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. researchgate.net [researchgate.net]
- 12. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 13. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ugent.be [ugent.be]
high-resolution mass spectrometry (HRMS) of novel heterocyclic compounds
An Application Guide to High-Resolution Mass Spectrometry (HRMS) for the Structural Characterization of Novel Heterocyclic Compounds
Abstract
The structural elucidation of novel heterocyclic compounds is a cornerstone of modern drug discovery and development. These complex molecular architectures demand analytical techniques that provide unequivocal confidence in elemental composition and structural integrity. High-Resolution Mass Spectrometry (HRMS) has emerged as an indispensable tool, offering the mass accuracy and resolution required to move beyond simple molecular weight determination to confident formula assignment and detailed structural characterization.[1][2] This guide provides an in-depth exploration of the principles, protocols, and field-proven insights for leveraging HRMS in the analysis of novel heterocyclic compounds, designed for researchers, medicinal chemists, and analytical scientists.
The Imperative for High Resolution in Heterocyclic Analysis
In pharmaceutical research, a novel heterocyclic molecule is not just a structure on paper; it is a potential therapeutic agent. Its identity must be confirmed with the highest degree of certainty. Low-resolution mass spectrometry provides nominal mass, which is often insufficient. For example, two different structures could have the same nominal mass of 250 Da but differ in their elemental composition. HRMS distinguishes these by measuring mass to several decimal places, a capability critical for patent applications, publications, and regulatory submissions.[1]
The power of HRMS lies in two interdependent pillars:
-
Mass Accuracy: The closeness of the measured mass to the true, calculated mass.[3][4] Modern instruments like Quadrupole Time-of-Flight (Q-TOF) and Orbitrap systems routinely achieve mass accuracy below 3 parts-per-million (ppm), which is essential for determining empirical formulas.[3]
-
Mass Resolution: The ability of a mass analyzer to distinguish between two signals of slightly different mass-to-charge ratios (m/z).[3][5] High resolution allows for the separation of isotopic peaks and the differentiation of isobaric interferences—compounds that have the same nominal mass but different elemental formulas.[6]
The interplay between these two factors provides a high degree of confidence in the assigned elemental composition, a foundational step in identifying an unknown compound.[7]
Caption: Relationship between core HRMS principles and structural elucidation outcomes.
The Analytical Workflow: From Sample to Structure
A successful HRMS analysis is a systematic process. This section details a robust workflow, explaining the causality behind each step.
Caption: The four-phase workflow for HRMS analysis of novel compounds.
Phase 1: Pre-Analysis & Sample Preparation Protocol
The quality of the data is directly dependent on the quality of the sample. The goal is to present the analyte to the instrument in a pure, soluble form, free of interferences that can cause ion suppression.[8]
Protocol 1: Sample Preparation for HRMS Direct Infusion or LC-MS
-
Purity Assessment (Self-Validation): Before any MS analysis, confirm the purity of the sample using an orthogonal technique like NMR or LC-UV. This is a critical self-validating step; contaminants can lead to misinterpretation of the mass spectrum.[9]
-
Solvent Selection (Causality): Dissolve the sample in a high-purity (LC-MS grade) solvent.
-
Concentration Optimization: Prepare a stock solution (e.g., 1 mg/mL) and dilute it to a final concentration between 1 and 50 µM.[10]
-
Rationale: This concentration range is typically sufficient to produce a strong signal without saturating the detector. Overly concentrated samples can lead to peak broadening and reduced mass accuracy.
-
-
Acidification (for Positive Ion Mode): For analysis in positive ion mode, add 0.1% formic acid to the final solution.
-
Rationale: Formic acid acts as a proton source, promoting the formation of the protonated molecule [M+H]+, which is often the most stable and abundant ion for nitrogen-containing heterocyclic compounds.[9]
-
-
Filtration: If any particulate matter is visible, filter the sample through a 0.22 µm syringe filter before injection.
-
Rationale: Particulates can clog the delicate tubing of an LC system or the electrospray needle, leading to system downtime.
-
Phase 2: HRMS Data Acquisition
This phase involves converting the neutral analyte molecules into gas-phase ions and measuring their m/z with high accuracy. The choice of instrument and method is critical.
Instrumentation: Modern HRMS analyses are dominated by two types of mass analyzers: Quadrupole Time-of-Flight (Q-TOF) and Orbitrap. Both provide the requisite high resolution and mass accuracy for confident elemental composition determination.[5][11][12][13]
| Parameter | Q-TOF Mass Spectrometer | Orbitrap Mass Spectrometer |
| Typical Resolution | 40,000 - 80,000 | 60,000 - >240,000 |
| Mass Accuracy | < 3 ppm | < 1-2 ppm |
| Principle | Measures ion flight time | Measures ion orbital frequency |
| Strengths | Fast acquisition speeds, robust | Very high resolution, stable |
Ionization Techniques: The goal is "soft" ionization, which preserves the molecular ion. For most heterocyclic drug candidates, Electrospray Ionization (ESI) is the method of choice.[14][15]
-
Electrospray Ionization (ESI): Ideal for polar and moderately polar molecules that are soluble in common LC solvents. It generates protonated [M+H]+ or deprotonated [M-H]- ions with minimal fragmentation.[16][17]
-
Atmospheric Pressure Chemical Ionization (APCI): Better suited for less polar, more volatile compounds that are not easily ionized by ESI.[14][15]
Protocol 2: Data Acquisition using a Q-TOF or Orbitrap System
-
Instrument Calibration (Trustworthiness): Calibrate the mass spectrometer according to the manufacturer's protocol using a certified calibration solution. This step is non-negotiable and ensures the foundation of mass accuracy.[4][5]
-
Mode Selection: Choose the appropriate ionization polarity (positive or negative).
-
Rationale: Most nitrogen-containing heterocycles are basic and ionize well in positive mode ([M+H]+). Compounds with acidic functional groups (e.g., carboxylic acids) will be more sensitive in negative mode ([M-H]-).
-
-
Full Scan MS Acquisition: Acquire a full scan MS spectrum over a relevant m/z range (e.g., 100-1000 Da). Set the resolution to at least 60,000 (FWHM).
-
Rationale: This initial scan provides the accurate mass of the molecular ion, which is used to calculate the elemental formula.
-
-
Lock Mass Infusion (Self-Validation): Use a continuous lock mass infusion.
-
Rationale: A lock mass is a known compound introduced alongside the analyte. It provides a constant internal reference, allowing the software to correct for any minor drift in the mass calibration during the analysis, ensuring consistent sub-ppm mass accuracy.[18]
-
-
Tandem MS (MS/MS) Acquisition: Perform fragmentation analysis on the molecular ion of interest to obtain structural information.
-
Data-Dependent Acquisition (DDA): The instrument automatically selects the most intense ions from the full scan for fragmentation. This is excellent for discovering what fragments are produced.[19]
-
Common Fragmentation Techniques:
-
Collision-Induced Dissociation (CID): The most common method, where ions are accelerated and collided with an inert gas (e.g., nitrogen or argon). This process imparts internal energy, causing fragmentation along the weakest bonds.[20][21]
-
Higher-Energy Collisional Dissociation (HCD): A beam-type CID performed in Orbitrap instruments, often yielding different and complementary fragmentation patterns, particularly in the low-mass region.[20][22]
-
-
Phase 3 & 4: Data Processing and Structural Elucidation
Raw HRMS data is information-rich but requires sophisticated software to extract meaningful results. The goal is to propose a chemical formula and a consistent structure.[23]
Protocol 3: Data Processing and Analysis
-
Molecular Ion Identification: In the full scan spectrum, identify the monoisotopic peak corresponding to the molecular ion (e.g., [M+H]+).
-
Elemental Formula Generation: Use the instrument's software to generate a list of possible elemental formulas based on the accurate measured m/z of the molecular ion.[7]
-
Causality: The software calculates the theoretical exact masses for millions of elemental combinations and finds those that fall within a narrow mass tolerance window (e.g., < 3 ppm) of the measured mass. Inputting realistic chemical constraints (e.g., number of C, H, N, O atoms) is crucial to limit the number of candidates.
-
-
Isotopic Pattern Matching (Self-Validation): Compare the experimental isotopic pattern of the molecular ion to the theoretical pattern for the top-ranked formula candidates. A close match in both mass and relative abundance of the isotopes provides a powerful secondary check, significantly increasing confidence in the formula assignment.
-
Fragment Ion Analysis: Analyze the MS/MS spectrum.
-
Rationale: The fragmentation pattern is a fingerprint of the molecule's structure. By measuring the accurate mass of the fragment ions, you can determine the elemental composition of each piece.[5] This allows you to piece together the molecule's connectivity, much like solving a puzzle. For example, a neutral loss of 44.0262 Da from the molecular ion strongly suggests the loss of a C2H4O moiety.
-
-
Structure Proposal and Verification: Propose a structure consistent with both the elemental formula and the MS/MS fragmentation data. If possible, compare the fragmentation pattern to known compounds or in-silico fragmentation prediction software.[23]
Caption: Logical workflow for processing HRMS data to determine a confident formula and structure.
Method Validation for Quantitative Applications
While HRMS is a powerful qualitative tool, it can also be used for quantification. If the method is to be used for quantitative purposes (e.g., in regulated environments), it must be validated.[24]
Key Validation Parameters: [25]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity and Range: The concentration range over which the instrument response is proportional to the analyte concentration.[26]
-
Accuracy & Precision: Accuracy is the closeness of results to the true value; precision is the degree of agreement among individual tests.[26][27]
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentrations at which the analyte can be reliably detected and quantified, respectively.[24][28]
Conclusion
High-Resolution Mass Spectrometry is more than an analytical technique; it is a foundational technology for modern chemical and pharmaceutical research. By providing unparalleled mass accuracy and resolution, HRMS empowers scientists to characterize novel heterocyclic compounds with an exceptionally high degree of confidence. The systematic workflow presented in this guide—from meticulous sample preparation and intelligent data acquisition to rigorous data processing and validation—provides a robust framework for success. Adherence to these principles and protocols will ensure data of the highest quality, accelerating the pace of discovery and development.
References
-
HRMS Analysis. UTMB. [Link]
-
Chapter 1 – HRMS: Fundamentals and Basic Concepts. ScienceDirect. [Link]
-
HRMS DIA Workflow for Combined Targeted and Untargeted Compound Identification in Metabolomics. Shimadzu Asia Pacific. [Link]
-
Mass resolution and mass accuracy in mass spectrometry. The Bumbling Biochemist. [Link]
-
Improving Suspect Compound Identification in LC×LC–HRMS Data Workflows. Chromatography Online. [Link]
-
Determination of heterocyclic amines by liquid chromatography-quadrupole time-of-flight mass spectrometry. PubMed. [Link]
-
Simple HRMS Data Review Using Workflows, Views, and Filters Within a Novel Integrated Scientific Information System. Waters Corporation. [Link]
-
APPLICATION OF THE ORBITRAP MASS ANALYZER TO TARGETED PROTEOMICS AND GAS CHROMATOGRAPHY/MASS SPECTROMETRY OF SMALL MOLECULES. University of Wisconsin–Madison. [Link]
-
Applications of High-Resolution Mass Spectrometry in Drug Discovery and Development. Taylor & Francis. [Link]
-
HRMS sample submission guidelines. University of Toledo. [Link]
-
Identification of known and unknown compounds by HR LC-MS/MS. LabExperts. [Link]
-
Accurate Mass. University of Notre Dame. [Link]
-
Sample preparation for UOW Low and High Resolution Mass Spectral Service. University of Wollongong. [Link]
-
High-resolution mass spectrometry of small molecules bound to membrane proteins. PMC. [Link]
-
Formula Prediction in HRMS Analysis on LC Q TOF. YouTube. [Link]
-
Accuracy & Resolution in Mass Spectrometry. Waters Corporation. [Link]
-
Understanding Mass Accuracy in High Resolution Mass Spectrometry. Excel in Science. [Link]
-
Establishment and validation of analytical methods for 15 hazardous drugs by UPLC-Q/Orbitrap-HRMS. Annals of Translational Medicine. [Link]
-
A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe. [Link]
-
Development of a GC/Quadrupole-Orbitrap Mass Spectrometer, Part II: New Approaches for Discovery Metabolomics. PMC. [Link]
-
Advances in high-resolution mass spectrometry applied to pharmaceuticals in 2020: A whole new age of information. NIH. [Link]
-
Quadrupole Time-of-Flight Mass Spectrometry: A Paradigm Shift in Toxicology Screening Applications. PMC. [Link]
-
Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. PMC. [Link]
-
Mass Spectrometry Ionization Methods. Emory University. [Link]
-
Executive Summary: Choosing the Right Ionization Technique in Mass Spectrometry. Separation Science. [Link]
-
Validation of Analytical Methods for Pharmaceutical Analysis. Pharmaceutical Erudition. [Link]
-
The development and validation of a method using high-resolution mass spectrometry (HRMS) for the qualitative detection of antiretroviral agents in human blood. PubMed. [Link]
-
Prepping Small Molecules for Mass Spec. Biocompare. [Link]
-
ESI, APCI, and MALDI a Comparison of the Central Analytical Figures of Merit: Sensitivity, Reproducibility, and Speed. ResearchGate. [Link]
-
What Is High-Resolution Mass Spectrometry (HRMS) In LC-MS? YouTube. [Link]
-
MASS ANALYZERS AND IONIZATION METHODS. University of Florida. [Link]
-
CID, ETD and HCD Fragmentation to Study Protein Post-Translational Modifications. Walsh Medical Media. [Link]
-
Advantages of Time-of-Flight Mass Spectrometry Over Quadrupole MS. Tofwerk. [Link]
-
EID Fragmentation for Structural Elucidation. Bruker. [Link]
-
High-Resolution Mass Spectrometry and Its Diverse Applications. Taylor & Francis. [Link]
-
Use of Multiple Ion Fragmentation Methods to Identify Protein Cross-links and Facilitate Comparison of Data Interpretation Algorithms. NIH. [Link]
-
Quadrupole Time Of Flight – Mass spectrometry. Syngene International. [Link]
-
The high-resolution mass spectrometry (HRMS) analyses for the identification of the possible Ru species. ResearchGate. [Link]
-
Pharmaceuticals in Food and Water: Monitoring, Analytical Methods of Detection and Quantification, and Removal Strategies. MDPI. [Link]
-
LCMS-9030 quadrupole time-of-flight (Q-TOF) mass spectrometer. YouTube. [Link]
-
Method validation in pharmaceutical analysis: from theory to practical optimization. ResearchGate. [Link]
Sources
- 1. Advances in high‐resolution mass spectrometry applied to pharmaceuticals in 2020: A whole new age of information - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. thebumblingbiochemist.com [thebumblingbiochemist.com]
- 4. Understanding Mass Accuracy in High Resolution Mass Spectrometry | Excel in Science [excel-in-science.com]
- 5. algimed.com [algimed.com]
- 6. tofwerk.com [tofwerk.com]
- 7. m.youtube.com [m.youtube.com]
- 8. biocompare.com [biocompare.com]
- 9. utoledo.edu [utoledo.edu]
- 10. HRMS Analysis [utmb.edu]
- 11. asset.library.wisc.edu [asset.library.wisc.edu]
- 12. Quadrupole Time-of-Flight Mass Spectrometry: A Paradigm Shift in Toxicology Screening Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quadrupole Time Of Flight – Mass spectrometry - Centre for Advanced Protein Studies (CAPS) | Syngene International [caps.syngeneintl.com]
- 14. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 15. Expert insights from Professor John Langley on how ESI, MALDI, and APCI impact data quality, reproducibility, and experimental success. | Separation Science [sepscience.com]
- 16. Molecular Weight Characterization - Comparison of MALDI and ESI - Creative Proteomics [creative-proteomics.com]
- 17. sdbidoon.com [sdbidoon.com]
- 18. Accurate Mass [ucimsf.ps.uci.edu]
- 19. labexperts.com.pl [labexperts.com.pl]
- 20. Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Dissociation Technique Technology Overview | Thermo Fisher Scientific - HK [thermofisher.com]
- 22. walshmedicalmedia.com [walshmedicalmedia.com]
- 23. Improving Small Molecule Characterization - AnalyteGuru [thermofisher.com]
- 24. pharmaerudition.org [pharmaerudition.org]
- 25. researchgate.net [researchgate.net]
- 26. Establishment and validation of analytical methods for 15 hazardous drugs by UPLC-Q/Orbitrap-HRMS - Yu - Annals of Translational Medicine [atm.amegroups.org]
- 27. The development and validation of a method using high-resolution mass spectrometry (HRMS) for the qualitative detection of antiretroviral agents in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6,7-dihydro-1H-cyclopenta[b]pyridine-2,5-dione
Welcome to the technical support center for the synthesis of 6,7-dihydro-1H-cyclopenta[b]pyridine-2,5-dione. This important heterocyclic core is a valuable building block in medicinal chemistry and materials science. However, its synthesis, which typically involves a key cyclocondensation step, can present challenges that lead to diminished yields and purification difficulties.
This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you navigate the complexities of this synthesis and improve your experimental outcomes.
Section 1: Troubleshooting Guide
This section addresses specific experimental issues in a practical question-and-answer format.
Q1: My reaction is resulting in a very low or no yield of the desired dione product. What are the primary causes?
A1: A low or nonexistent yield is the most common issue and can typically be traced back to one of several critical factors related to the core cyclocondensation reaction. The formation of the dione ring system is sensitive to reaction conditions that govern the initial Michael addition and the subsequent intramolecular cyclization (e.g., a Thorpe-Ziegler type reaction).[1][2]
Troubleshooting Steps:
-
Reagent Quality and Stoichiometry:
-
Active Methylene Compound: Ensure the purity of your active methylene compound (e.g., a derivative of cyanoacetamide or malononitrile). Contaminants can inhibit the initial condensation.
-
Base/Catalyst: The choice and handling of the base are paramount. Strong, non-nucleophilic bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often used for intramolecular cyclizations like the Thorpe-Ziegler reaction.[3] Ensure they are not expired or deactivated by atmospheric moisture. Use freshly opened or titrated reagents. For Michael additions, weaker bases like triethylamine or piperidine may be used.[4]
-
Anhydrous Conditions: The carbanions formed during the reaction are highly sensitive to moisture. Ensure all glassware is oven- or flame-dried, and solvents are rigorously dried using appropriate methods (e.g., distillation from a drying agent).[5] Conduct the reaction under a positive pressure of an inert atmosphere (Nitrogen or Argon).
-
-
Reaction Conditions:
-
Temperature Control: Many base-mediated condensations are exothermic. Initial addition of the base should often be performed at a low temperature (e.g., 0 °C) to control the reaction rate and prevent side reactions, followed by gentle warming or reflux to drive the cyclization to completion.[6]
-
Solvent Choice: The solvent must be able to dissolve the reactants and intermediates but remain unreactive. Aprotic polar solvents like Dimethylformamide (DMF) or ethereal solvents like Tetrahydrofuran (THF) are common choices for Thorpe-Ziegler cyclizations as they can solvate the ionic intermediates.[3][7]
-
-
Reaction Monitoring:
-
Do not rely solely on reaction time. Monitor the consumption of starting materials using Thin-Layer Chromatography (TLC) or LC-MS. Complex cyclizations can be slower than anticipated.[8]
-
Q2: I am observing significant formation of byproducts. How can I identify and minimize them?
A2: Byproduct formation directly competes with your desired product, consuming starting materials and complicating purification. Common side reactions include polymerization, incomplete cyclization, or alternative reaction pathways.
Troubleshooting Steps:
-
Polymerization: Uncontrolled, rapid addition of base at elevated temperatures can lead to intermolecular reactions instead of the desired intramolecular cyclization, resulting in polymeric tars.
-
Solution: Add the base slowly and at a reduced temperature. Consider using high-dilution conditions, where the starting material is added slowly to a solution of the base, to favor intramolecular processes.
-
-
Incompletely Cyclized Intermediates: The open-chain intermediate, formed after the initial Michael addition but before the final ring closure, may be a major impurity if the cyclization conditions are not optimal.
-
Solution: This indicates the cyclization step is the bottleneck. Try a stronger base, a higher temperature after the initial addition, or a longer reaction time. Microwave-assisted heating has been shown to significantly improve yields and reduce reaction times for Thorpe-Ziegler cyclizations by overcoming the activation energy for this step.[1]
-
-
Hydrolysis of Nitrile/Ester Groups: If your precursors contain nitrile or ester functionalities, harsh basic or acidic workup conditions can lead to their hydrolysis, forming unwanted carboxylic acids or amides.
-
Solution: Employ a careful workup procedure. Quench the reaction with a mild acid (e.g., saturated ammonium chloride solution) at low temperature. If an acidic workup is required, use dilute acid and maintain a low temperature.
-
Q3: The purification of the final product is difficult. What strategies can improve isolation?
A3: The polar nature of the dione product can lead to challenges during extraction and chromatography.
Troubleshooting Steps:
-
Chromatography Issues: Pyridone-containing compounds are often polar and can exhibit "tailing" on standard silica gel columns due to strong interactions with the acidic silica surface.
-
Solution: Deactivate the silica gel by adding a small amount of a basic modifier, such as triethylamine (~0.5-1%), to the eluent system.[9] This neutralizes the acidic sites on the silica, leading to better peak shapes and improved separation. Alternatively, consider using a different stationary phase like alumina.
-
-
Workup and Extraction: If the product has some solubility in the aqueous phase, you may be losing significant amounts during extraction.
-
Solution: After initial extraction with a standard solvent like ethyl acetate or dichloromethane, perform several additional extractions. Saturating the aqueous layer with sodium chloride (brine) can decrease the polarity of the aqueous phase and drive more of your product into the organic layer.
-
-
Crystallization: If the crude product is a solid but difficult to purify via chromatography, crystallization is an excellent alternative.
-
Solution: Screen a variety of solvent systems. Start with a solvent in which the compound is soluble when hot but poorly soluble when cold (e.g., ethanol, isopropanol, acetonitrile). If a single solvent is not effective, try a two-solvent system (e.g., ethyl acetate/hexanes, methanol/ether).
-
Data & Protocols
Troubleshooting Summary Table
| Problem | Potential Cause | Recommended Solution |
| Low/No Yield | 1. Deactivated base or wet reagents/solvents. | 1. Use fresh, high-purity base and rigorously dried solvents under an inert atmosphere. |
| 2. Suboptimal temperature. | 2. Add base at 0 °C, then warm to reflux to drive cyclization. | |
| 3. Incorrect solvent. | 3. Use aprotic polar solvents like THF or DMF.[3] | |
| Byproduct Formation | 1. Polymerization. | 1. Add base slowly; consider high-dilution conditions. |
| 2. Incomplete cyclization. | 2. Increase temperature, reaction time, or use a stronger base. Consider microwave irradiation.[1] | |
| 3. Hydrolysis during workup. | 3. Use a mild quenching agent (e.g., sat. NH₄Cl) and avoid harsh pH conditions. | |
| Purification Issues | 1. Tailing on silica gel column. | 1. Add 0.5-1% triethylamine to the eluent. |
| 2. Poor extraction efficiency. | 2. Perform multiple extractions; use brine to reduce product solubility in the aqueous layer. |
Illustrative Cyclocondensation Workflow
This diagram outlines a general workflow for troubleshooting and optimizing the synthesis.
Caption: Troubleshooting workflow for synthesis optimization.
Section 2: Frequently Asked Questions (FAQs)
-
Q: What is the likely synthetic strategy for 6,7-dihydro-1H-cyclopenta[b]pyridine-2,5-dione?
-
A: While specific literature for this exact molecule is sparse, the synthesis would most logically proceed via a cyclocondensation reaction.[10] A plausible route involves the reaction of a cyclopentane-1,3-dione derivative with a C3-N synthon, such as cyanoacetamide or a related enamine, under basic conditions. The reaction likely follows a sequence of Knoevenagel or Michael-type addition followed by an intramolecular cyclization and tautomerization to form the pyridin-2-one ring fused to the cyclopentane-dione core.[4][11][12]
-
-
Q: How does the choice of base impact the reaction?
-
A: The base is arguably the most critical component. For reactions involving the cyclization of dinitriles or cyano-esters (Thorpe-Ziegler type), a strong, non-nucleophilic base like NaH, KOtBu, or lithium diisopropylamide (LDA) is required to generate the necessary carbanion for intramolecular attack without competing side reactions.[2][3] For initial condensation steps, a weaker organic base like piperidine or triethylamine might suffice and offer better control.[4] The choice depends on the pKa of the most acidic proton in your starting material.
-
-
Q: What analytical methods are essential for this synthesis?
-
A: TLC is indispensable for real-time reaction monitoring.[8] LC-MS is crucial for identifying the mass of the product and key intermediates or byproducts in the crude reaction mixture. ¹H and ¹³C NMR spectroscopy are essential for definitive structural confirmation of the final purified product. FT-IR spectroscopy can be useful to track the disappearance of nitrile stretches (if applicable) and the appearance of carbonyl stretches.
-
-
Q: Are there any "green" or sustainable alternatives to consider?
-
A: Modern synthetic chemistry emphasizes sustainability. For pyridone synthesis, researchers have explored using water as a solvent, which can be highly effective and environmentally friendly.[13] Using ammonium carbonate can serve as both a nitrogen source and a reaction promoter in aqueous media.[14] Additionally, catalyst-free conditions or the use of recyclable catalysts under solvent-free or microwave conditions can significantly improve the green profile of the synthesis.[9][15]
-
Section 3: Mechanistic Insight
The formation of the pyridin-2,5-dione ring system is a multi-step process. Understanding the mechanism is key to troubleshooting.
Caption: Plausible reaction pathway for dione synthesis.
This pathway highlights the critical transformations: an initial condensation to form an activated alkene, a subsequent Michael addition to form the key open-chain intermediate, and the crucial base-mediated intramolecular cyclization to forge the pyridine ring. Each step has its own activation energy and can be a potential bottleneck.
References
-
Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one analogues through Manganese-Catalyzed Oxidation of the CH2 Adjacent to Py. (n.d.). pubs.rsc.org. Retrieved December 12, 2024, from [Link]
-
Synthesis of functionalized 2-pyridones via Michael addition and cyclization reaction of amines, alkynes and dialkyl acetylene dicarboxylates. (n.d.). RSC Publishing. Retrieved December 12, 2024, from [Link]
-
Optimization of the Thorpe-Ziegler cyclization a. (n.d.). ResearchGate. Retrieved December 12, 2024, from [Link]
-
Optimization of the Thorpe-Ziegler reaction of 7-int I. (n.d.). ResearchGate. Retrieved December 12, 2024, from [Link]
-
Baran, P. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab, Scripps Research. Retrieved December 12, 2024, from [Link]
-
Preparation of Pyridines, Part 1: By Cyclocondensation. (2022). YouTube. Retrieved December 12, 2024, from [Link]
-
Synthesis of functionalized 2-pyridones via Michael addition and cyclization reaction of amines, alkynes and dialkyl acetylene dicarboxylates. (2016). ResearchGate. Retrieved December 12, 2024, from [Link]
-
Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. (n.d.). Green Chemistry (RSC Publishing). Retrieved December 12, 2024, from [Link]
-
Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. (2017). PMC - NIH. Retrieved December 12, 2024, from [Link]
-
Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion. (n.d.). NIH. Retrieved December 12, 2024, from [Link]
-
Magnetically recoverable catalysts for the preparation of pyridine derivatives: an overview. (n.d.). Beilstein Journals. Retrieved December 12, 2024, from [Link]
-
Preparation of Pyridines, Part 6: Cycloaddition and Rearrangement. (2022). YouTube. Retrieved December 12, 2024, from [Link]
-
A New Approach for the Synthesis of 6,7-Dihydro-5H-Cyclopenta[b]pyridine. (n.d.). ResearchGate. Retrieved December 12, 2024, from [Link]
-
Michael addition with an olefinic pyridine: organometallic nucleophiles and carbon electrophiles. (n.d.). arkat-usa.org. Retrieved December 12, 2024, from [Link]
-
ONE-POT SYNTHESIS OF SUBSTITUTED PYRIDINES THROUGH MULTICOMPONENT REACTION. (2025). YMER. Retrieved December 12, 2024, from [Link]
-
Efficient synthesis of pyridines via a sequential solventless aldol condensation and Michael addition. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Retrieved December 12, 2024, from [Link]
-
Pyridine synthesis. (n.d.). Organic Chemistry Portal. Retrieved December 12, 2024, from [Link]
-
6,7-dihydro-1H-Cyclopenta[b]pyridine-2,5-dione (1 x 1 g). (n.d.). Reagentia. Retrieved December 12, 2024, from [Link]
-
Direct Synthesis of Pyridine Derivatives. (n.d.). Journal of the American Chemical Society. Retrieved December 12, 2024, from [Link]
-
Thrope Ziegler Cyclization Search. (n.d.). Scribd. Retrieved December 12, 2024, from [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. (n.d.). Pharmaguideline. Retrieved December 12, 2024, from [Link]
-
Thorpe reaction. (n.d.). Wikipedia. Retrieved December 12, 2024, from [Link]
-
Pyridine: Synthesis, reactions and medicinal uses. (n.d.). Slideshare. Retrieved December 12, 2024, from [Link]
-
Synthesis of piperidines and pyridine from furfural over a surface single-atom alloy Ru1CoNP catalyst. (2023). PMC - NIH. Retrieved December 12, 2024, from [Link]
-
Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. (2023). RSC Publishing. Retrieved December 12, 2024, from [Link]
-
Coplanar Atropochiral 5H-Cyclopenta[2,1-b:3,4-b']dipyridine Ligands: Synthesis and Applications in Asymmetric Ring-Opening Reaction. (2025). PubMed. Retrieved December 12, 2024, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. rsc.org [rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
- 11. Synthesis of functionalized 2-pyridones via Michael addition and cyclization reaction of amines, alkynes and dialkyl acetylene dicarboxylates - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04590K [pubs.rsc.org]
- 15. ymerdigital.com [ymerdigital.com]
Technical Support Center: Purification of 6,7-dihydro-1H-cyclopenta[b]pyridine-2,5-dione
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 6,7-dihydro-1H-cyclopenta[b]pyridine-2,5-dione. As a key heterocyclic scaffold, the purity of this compound is paramount for reliable downstream applications, from screening assays to synthetic derivatization. This document moves beyond standard protocols to address the specific challenges and nuances encountered during its purification, ensuring you can achieve the highest possible purity with maximum yield.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions to orient your purification strategy.
Q1: What are the primary recommended methods for purifying 6,7-dihydro-1H-cyclopenta[b]pyridine-2,5-dione?
The two most effective methods are flash column chromatography and recrystallization. Flash chromatography is generally the first choice for crude mixtures containing multiple impurities with varying polarities.[1] Recrystallization is ideal for removing small amounts of impurities from a solid product that is already reasonably pure, or when the impurities have very similar polarity to the product.[2][3]
Q2: What are the likely impurities I need to remove?
Impurities will largely depend on the synthetic route. Common impurities include:
-
Unreacted Starting Materials: For instance, if the synthesis involves oxidation of a precursor like 2,3-cyclopentenopyridine, this less-polar starting material may persist.[1][4]
-
Reaction Byproducts: Incomplete cyclization or side-reactions can lead to structurally related impurities that may be difficult to separate.
-
Catalysts or Reagents: Residual catalysts (e.g., manganese salts) or reagents must be removed.[1][4]
-
Degradation Products: The dione structure may be susceptible to decomposition under harsh pH or temperature conditions.
Q3: How do I choose between column chromatography and recrystallization?
The decision should be based on an initial analysis of the crude product, typically by Thin Layer Chromatography (TLC).
-
Choose Column Chromatography if:
-
TLC shows multiple spots with clear separation (different Rf values).
-
The crude material is an oil or amorphous solid.
-
Impurities are present in significant quantities (>10-15%).
-
-
Choose Recrystallization if:
-
The crude product is a solid and is estimated to be >85% pure.
-
TLC shows a major product spot with minor impurities that are either much more or much less polar.
-
The goal is to obtain high-purity crystalline material for final analysis (e.g., X-ray crystallography).[2]
-
Q4: My compound appears to be degrading during purification on silica gel. What's happening and how can I prevent it?
The pyridine nitrogen in your molecule is basic, while standard silica gel is acidic. This strong interaction can cause streaking on TLC plates and, in some cases, lead to decomposition of the target compound on a column. To mitigate this, add a small amount of a basic modifier, such as 0.5-1% triethylamine (Et₃N), to your chromatography eluent. This neutralizes the acidic sites on the silica, improving peak shape and minimizing degradation.
Section 2: Troubleshooting Guide: Flash Column Chromatography
This guide addresses specific issues encountered during chromatographic purification.
Problem: I see poor separation between my product and an impurity on the TLC plate.
-
Causality: The polarity of your eluent is not optimized. If the eluent is too polar, all components travel too quickly (high Rf), resulting in poor resolution. If it's not polar enough, components remain at the baseline (low Rf). The ideal Rf for the target compound for good separation is typically between 0.25 and 0.35.
-
Solution:
-
Adjust Eluent Polarity: Systematically vary the ratio of your polar and non-polar solvents. For a common system like ethyl acetate/petroleum ether, decrease the proportion of ethyl acetate to lower the Rf values or increase it to raise them.[1]
-
Change Solvents: If adjusting ratios doesn't work, switch one or both solvents. Replacing ethyl acetate with dichloromethane (DCM) or acetone can alter the selectivity and improve separation.
-
Consider a Buffered Phase: As mentioned in FAQ Q4, if your compound is basic, add 0.5-1% triethylamine to the eluent. This can dramatically improve resolution by preventing tailing.
-
Problem: My compound is streaking or "tailing" on the TLC plate and the column.
-
Causality: This is a classic sign of strong, non-ideal interactions between your compound and the stationary phase (silica gel). This can be due to the basicity of the pyridine nitrogen or the presence of two polar ketone groups. Overloading the TLC plate or column can also cause this.
-
Solution:
-
Add a Modifier: The most effective solution is to add 0.5-1% triethylamine to your eluent to mask the acidic silanol groups on the silica surface.
-
Reduce the Load: Ensure you are not applying too much material to your column. A general rule is to load 1-5% of the column's silica weight (e.g., 1-5 g of crude material on a 100 g column).
-
Switch Stationary Phase: If the issue persists, consider using a less acidic stationary phase like neutral alumina.
-
Problem: I have very low recovery of my product after the column.
-
Causality: The product may be irreversibly adsorbed onto the silica gel, especially if it is highly polar or unstable on the acidic phase. Alternatively, the compound may be eluting very slowly and is spread across a large number of fractions that were not collected.
-
Solution:
-
TLC Every Fraction: Meticulously run a TLC on every fraction collected to ensure you have not missed any product.
-
Flush the Column: After your initial elution, flush the column with a very polar solvent (e.g., 10% methanol in DCM) to recover any strongly adsorbed material. Check this flush for your product.
-
Deactivate the Silica: Before loading your compound, you can pre-treat the column by flushing it with your eluent containing triethylamine. This passivates the silica and can significantly improve recovery.
-
Section 3: Troubleshooting Guide: Recrystallization
This guide provides solutions for common crystallization challenges.[2][3][5]
Problem: My compound won't dissolve in the recrystallization solvent, even when boiling.
-
Causality: The chosen solvent is not a good solvent for your compound at any temperature. The principle of recrystallization requires the compound to be soluble in the hot solvent.[6]
-
Solution:
-
Select a New Solvent: You must find a solvent in which your compound has high solubility at high temperatures and low solubility at low temperatures. Test small amounts of your crude product in various solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene) to find a suitable one.
-
Use a Solvent/Anti-Solvent System: Dissolve your compound in a minimal amount of a "good" hot solvent (in which it is very soluble). Then, while still hot, slowly add a "bad" or "anti-solvent" (in which it is poorly soluble but is miscible with the first solvent) until the solution becomes faintly cloudy. Allow this to cool slowly.
-
Problem: My compound dissolves perfectly but won't crystallize upon cooling.
-
Causality: The solution is not supersaturated, meaning too much solvent was used.[3] Alternatively, the cooling process is too rapid, or there are no nucleation sites for crystals to form.
-
Solution:
-
Boil Off Excess Solvent: Gently heat the solution to evaporate some of the solvent until you observe turbidity (cloudiness), indicating saturation. Then allow it to cool slowly.
-
Induce Crystallization: If the solution is supersaturated but no crystals form, try scratching the inside of the flask with a glass rod just below the solvent line. This creates microscopic scratches that can serve as nucleation sites.[5]
-
Add a Seed Crystal: If you have a small crystal of the pure product, add it to the cooled, supersaturated solution to initiate crystallization.
-
Cool Slowly: Ensure the solution cools to room temperature undisturbed before moving it to an ice bath. Slow cooling promotes the formation of larger, purer crystals.[3]
-
Problem: An oil has formed instead of crystals ("oiling out").
-
Causality: This occurs when the compound's melting point is lower than the boiling point of the solvent, or when the solution is cooled too quickly from a very high level of supersaturation. Impurities can also sometimes suppress crystallization and promote oiling.
-
Solution:
-
Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves. Add a small amount of additional solvent to reduce the saturation level, then allow it to cool much more slowly.
-
Change Solvents: Choose a solvent with a lower boiling point.
-
Agitate at a Lower Temperature: Try cooling the solution to a temperature just above where it oils out and agitate it vigorously to encourage crystal formation.
-
Section 4: Standard Operating Protocols
Protocol 1: Flash Column Chromatography
-
TLC Analysis: Determine the optimal eluent system by TLC. Aim for a product Rf of ~0.3. If the compound is basic, add 0.5% triethylamine to the eluent.
-
Column Packing: Pack a glass column with silica gel (230-400 mesh) as a slurry in the non-polar component of your eluent (e.g., petroleum ether). Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Pre-adsorb your crude material onto a small amount of silica gel. To do this, dissolve the crude product in a minimal amount of a volatile solvent (like DCM), add silica gel (2-3x the weight of your crude), and evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting with the chosen solvent system. Start with a less polar mixture and gradually increase the polarity if necessary (gradient elution).
-
Fraction Collection: Collect fractions of a consistent volume.
-
Analysis: Monitor the collected fractions by TLC. Combine the fractions that contain only the pure product.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified compound.
Protocol 2: Recrystallization
-
Solvent Selection: In a test tube, add a small amount of crude solid and a few drops of a potential solvent. Heat the mixture. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid completely.[2] Keep the solvent near its boiling point during this process.
-
Hot Filtration (if necessary): If there are insoluble impurities (e.g., dust, residual catalyst), perform a hot gravity filtration to remove them before cooling.
-
Cooling: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Crystal formation should begin. Once at room temperature, you can place the flask in an ice bath to maximize crystal yield.[3]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all residual solvent. Confirm purity by melting point analysis or another analytical technique.
Section 5: Data & Visualization
Table 1: Recommended Starting Solvent Systems for Chromatography
| Eluent System | Typical Ratio Range (v/v) | Application Notes |
| Ethyl Acetate / Petroleum Ether | 10:90 to 50:50 | Excellent starting point. Good for separating moderately polar compounds from non-polar impurities.[1] |
| Dichloromethane / Methanol | 99:1 to 90:10 | For more polar compounds. Use sparingly as methanol can dissolve silica. |
| Acetone / Hexane | 5:95 to 30:70 | Offers different selectivity compared to ethyl acetate systems. |
| Modifier | 0.5-1% Triethylamine | Add to any of the above systems to prevent tailing of the basic pyridine compound. |
Diagrams of Experimental Workflows
Caption: Decision workflow for selecting the primary purification method.
Caption: Troubleshooting guide for flash column chromatography.
References
-
Ren, L., Wang, L., Lv, Y., Shang, S., Chen, B., & Gao, S. (2015). Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. Green Chemistry, 17(4), 2369-2373. [Link]
-
Chen, K., Brook, C. S., & Smith, A. B., III. (1998). 6,7-DIHYDROCYCLOPENTA-1,3-DIOXIN-5(4H)-ONE. Organic Syntheses, 75, 189. [Link]
-
Reagentia. (n.d.). 6,7-dihydro-1H-Cyclopenta[b]pyridine-2,5-dione. Retrieved from [Link]
-
El-Faham, A., El-Sayed, N. N. E., & El-Mahdy, G. A. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion. Molecules, 27(19), 6614. [Link]
-
Ren, L., Wang, L., Lv, Y., Shang, S., Chen, B., & Gao, S. (2015). Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. Green Chemistry. [Link]
-
Zhou, J., Gao, H., Sun, H., & Wu, Y. (2012). A New Approach for the Synthesis of 6,7-Dihydro-5H-Cyclopenta[b]pyridine. Advanced Materials Research, 531, 235-238. [Link]
-
Dotsenko, V. V., Kutyrev, S. V., & Polovinko, V. V. (2020). Novel multicomponent synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives. Chemistry of Heterocyclic Compounds, 56(2), 223-225. [Link]
-
Chemistry LibreTexts. (2023). Recrystallization. [Link]
-
Lisa, K. (2022). Recrystallization and Melting Point Analysis. YouTube. [Link]
-
Professor Dave Explains. (2020). Recrystallization. YouTube. [Link]
-
Musso, D. L., & Yau, W. (1987). Thin-layer chromatographic separation of intermediates of the pyridine nucleotide cycle. Journal of Chromatography B: Biomedical Sciences and Applications, 419, 217-224. [Link]
-
University of Groningen. (2022). Chemical/Laboratory Techniques: Recrystallization. YouTube. [Link]
-
PubChem. (n.d.). 6,7-Dihydro-5H-1-pyridin-5-one. Retrieved from [Link]
-
Huebner, C. F. (1951). Paper chromatography of pyridine derivatives. Nature, 167(4238), 119-120. [Link]
-
PubChem. (n.d.). 6,7-Dihydro-5H-cyclopenta[b]pyridine-2,4-diol. Retrieved from [Link]
-
PubChem. (n.d.). 2,3-dihydro-1H-cyclopenta[b]pyridine. Retrieved from [Link]
-
MDPI. (n.d.). Special Issue : Chemistry of Nitrogen Heterocyclic Compounds. [Link]
-
Ghavre, M., Saeedi, M., Akbari, J., & Mahdavi, M. (2021). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Advances, 11(1), 13-34. [Link]
-
Ghavre, M., Saeedi, M., Akbari, J., & Mahdavi, M. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Advances. [Link]
-
Li, Y., Wang, G., & Sun, S. (2023). Challenges and solutions for the downstream purification of therapeutic proteins. Frontiers in Bioengineering and Biotechnology, 11, 1222956. [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
Technical Support Center: Synthesis of Fused-Ring Heterocyclic Compounds
Welcome to the technical support center for the synthesis of fused-ring heterocyclic compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered in the laboratory. Fused-ring heterocycles are cornerstones of medicinal chemistry, forming the backbone of a vast number of pharmaceuticals.[1][2][3] Their synthesis, however, is often fraught with challenges ranging from low yields to complex purification. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome these hurdles and accelerate your research and development efforts.[4]
Section 1: Frequently Asked Questions (FAQs)
This section addresses some of the most common initial queries and concerns in the synthesis of fused-ring heterocyclic compounds.
Q1: My reaction yield is consistently low. What are the most common culprits?
A1: Low yields in fused-ring heterocyclic synthesis can be attributed to several factors. A systematic approach to troubleshooting is crucial.[5] Key areas to investigate include:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical parameters that must be optimized.[5]
-
Purity of Reagents and Solvents: Impurities can act as catalyst poisons or participate in side reactions.[5]
-
Atmospheric Moisture and Oxygen: Many organometallic catalysts and intermediates are sensitive to air and moisture.[5]
-
Inefficient Mixing: In heterogeneous reactions, poor mixing can lead to localized concentration gradients and reduced reaction rates.[5]
-
Product Decomposition: The desired fused-ring system may be unstable under the reaction or workup conditions.[5]
Q2: I'm observing the formation of multiple isomers. How can I improve the regioselectivity of my reaction?
A2: Achieving high regioselectivity is a common challenge, particularly in electrophilic aromatic substitution reactions on complex heterocyclic systems.[6][7] Strategies to enhance regioselectivity include:
-
Directing Groups: The electronic nature and position of existing substituents on the aromatic ring play a crucial role in directing incoming electrophiles.
-
Steric Hindrance: Bulky substituents can block certain positions, favoring reaction at less sterically hindered sites.[8]
-
Catalyst and Ligand Choice: In transition metal-catalyzed reactions, the choice of ligand can significantly influence the regiochemical outcome.
-
Reaction Temperature: Lowering the reaction temperature can sometimes increase the kinetic preference for one isomer over another.
Q3: My catalyst appears to be inactive or dies quickly. What could be the cause of catalyst poisoning?
A3: Catalyst poisoning is a significant issue, especially in reactions involving nitrogen- and sulfur-containing heterocycles, which can coordinate strongly with metal centers.[9] Common causes include:
-
Coordinating Heteroatoms: The lone pair of electrons on nitrogen and sulfur atoms in the substrate or product can bind to the metal catalyst, deactivating it.[9]
-
Impurities in Starting Materials: Trace impurities such as water, oxygen, or sulfur-containing compounds can irreversibly bind to the catalyst.
-
Side Products: Byproducts of the reaction can sometimes act as catalyst inhibitors.
Q4: Scaling up my reaction from milligram to gram scale has resulted in a significant drop in yield. What factors should I consider for successful scale-up?
A4: Scale-up challenges are common and often relate to changes in mass and heat transfer.[10] Key considerations include:
-
Mixing Efficiency: Stirring that is effective in a small flask may be inadequate in a larger reactor, leading to poor mixing and localized "hot spots."
-
Heat Transfer: The surface-area-to-volume ratio decreases as the scale increases, making it more difficult to control the reaction temperature. Exothermic reactions can become difficult to manage.
-
Reagent Addition Rate: The rate of addition of reagents can become critical on a larger scale to control the reaction rate and temperature.
Section 2: Troubleshooting Guides for Common Synthetic Challenges
This section provides detailed troubleshooting guides for specific, widely used reactions in the synthesis of fused-ring heterocycles.
Troubleshooting the Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful method for synthesizing tetrahydroisoquinolines and tetrahydro-β-carbolines.[11][12] However, its success is highly dependent on the nature of the reactants and the reaction conditions.[13]
Problem: Low or No Product Formation
| Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Insufficiently Activated Aromatic Ring | The aromatic ring must be sufficiently electron-rich to undergo electrophilic attack by the iminium ion.[12] If the ring is deactivated, consider using stronger acid catalysts (e.g., trifluoroacetic acid) or higher temperatures to increase the electrophilicity of the iminium ion.[12] Alternatively, introduce an electron-donating group to the aromatic ring of the starting β-arylethylamine.[13] |
| Unstable Iminium Ion | The intermediate iminium ion may be prone to decomposition or side reactions. Ensure anhydrous conditions, as water can hydrolyze the iminium ion back to the starting materials. Using a dehydrating agent can be beneficial. |
| Inappropriate Acid Catalyst | The choice of acid catalyst is crucial. For sensitive substrates, a milder acid may be required to prevent decomposition. For less reactive substrates, a stronger acid is necessary to promote iminium ion formation and cyclization.[12][13] |
| Use of an Aldehyde Prone to Self-Condensation | Aldehydes like formaldehyde can polymerize under acidic conditions. Using a stable formaldehyde equivalent, such as 1,3,5-trioxane, can circumvent this issue.[14] |
Experimental Protocol: Optimization of a Pictet-Spengler Reaction
-
Small-Scale Screening: Set up a series of small-scale reactions (e.g., 10-20 mg of the β-arylethylamine) in parallel to screen different acid catalysts (e.g., HCl, H₂SO₄, TFA, PPSE) and solvents (e.g., toluene, dichloromethane, acetonitrile).
-
Temperature Variation: Run the reactions at different temperatures (e.g., room temperature, 50 °C, reflux) to determine the optimal thermal conditions.
-
Monitoring by TLC/LC-MS: Monitor the progress of each reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the conditions that give the highest conversion to the desired product and the fewest side products.
-
Work-up and Purification: Once the optimal conditions are identified, perform a larger scale reaction. A typical work-up involves neutralizing the acid, extracting the product into an organic solvent, drying the organic layer, and purifying the product by column chromatography.
Logical Workflow for Troubleshooting a Pictet-Spengler Reaction
Sources
- 1. nbinno.com [nbinno.com]
- 2. ijaem.net [ijaem.net]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. rroij.com [rroij.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. The origin of experimental regioselectivity in ring-closing reaction of pyrido[1,2-e]purine systems and comparison of the aromaticity character of probable products: a mechanistic study based on DFT insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 13. jk-sci.com [jk-sci.com]
- 14. Pictet-Spengler Reaction - Common Conditions [commonorganicchemistry.com]
Technical Support Center: Troubleshooting Side Reactions in the Synthesis of Cyclopenta[b]pyridine Derivatives
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support center for the synthesis of cyclopenta[b]pyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing this important heterocyclic scaffold. Cyclopenta[b]pyridines are crucial intermediates and core structures in medicinal chemistry and materials science.[1] However, their synthesis is often plagued by challenges, including low yields and the formation of persistent side products that complicate purification and compromise final product quality.
This document moves beyond standard protocols to provide in-depth, field-proven insights in a direct question-and-answer format. We will explore the causality behind common synthetic pitfalls and offer robust, self-validating troubleshooting strategies to enhance the efficiency and success of your experiments.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific, frequently encountered problems during the synthesis of cyclopenta[b]pyridine derivatives, particularly those involving cyclocondensation and related multi-step methodologies.
Q1: My reaction is resulting in a very low yield of the desired cyclopenta[b]pyridine. What are the likely causes and how can I improve it?
A1: Low yields are a common frustration and can stem from multiple points in the reaction pathway. A systematic investigation is the key to identifying the root cause.[2]
Primary Causes & Solutions:
-
Incomplete Cyclocondensation or Cyclodehydration: The final ring-closing step is often the most significant energy barrier. In syntheses like the Bohlmann-Rahtz reaction, high temperatures are traditionally required for the cyclodehydration step, which can lead to decomposition of starting materials or products.[3]
-
Causality: The cyclization requires specific orbital alignment and the expulsion of a stable molecule (like water or an alcohol), which can be kinetically slow.
-
Troubleshooting Protocol:
-
Catalyst Optimization: Introduce an acid catalyst to lower the activation energy of the cyclization. Brønsted acids like acetic acid or solid acid catalysts such as Amberlyst-15 can be effective.[3][4] For substrates sensitive to strong acids, Lewis acids like Yb(OTf)₃ or ZnBr₂ may offer a milder alternative.[3]
-
Temperature Screening: Carefully screen a range of temperatures. While higher temperatures can promote cyclization, they can also accelerate decomposition. Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS to find the optimal balance where product formation is maximized and byproduct formation is minimized.[5]
-
Azeotropic Water Removal: If the reaction is a dehydration, using a Dean-Stark apparatus with a solvent like toluene can effectively remove water from the reaction equilibrium, driving the reaction towards the cyclized product.
-
-
-
Formation of Stable, Unreactive Intermediates: In multi-component reactions, intermediates can form that are either slow to react further or participate in undesired equilibrium. For example, in some cyclocondensation approaches, an aminodiene intermediate must isomerize before it can cyclize.[3][6]
-
Causality: The stability of intermediates can be influenced by steric and electronic factors. If an intermediate is highly conjugated or sterically hindered from adopting the necessary conformation for cyclization, the reaction can stall.
-
Troubleshooting Protocol:
-
Solvent Effects: The polarity of the solvent can influence the stability and reactivity of intermediates.[2] Screen different solvents; polar aprotic solvents like DMSO or DMF might facilitate the necessary isomerization or subsequent reaction steps compared to nonpolar solvents like toluene.
-
Sequential Reagent Addition: Instead of a one-pot approach, consider a stepwise addition of reagents. This can prevent the buildup of intermediates that lead to side products. For instance, pre-forming an enamine before adding the second component can lead to a cleaner reaction profile.[7]
-
-
-
Starting Material Decomposition: The reagents used in cyclopenta[b]pyridine synthesis can be sensitive to the reaction conditions. Enamines, for example, can be susceptible to acid-catalyzed decomposition, especially if they contain sensitive functional groups like tert-butyl esters.[3]
-
Causality: Harsh acidic or basic conditions, or high temperatures, can cause starting materials to degrade faster than they react to form the desired product.
-
Troubleshooting Protocol:
-
Use Milder Catalysts: As mentioned, switching from strong Brønsted acids to milder Lewis acids or solid-supported catalysts can preserve sensitive functional groups.[3][4]
-
In Situ Generation: For unstable reagents like some enamines, generating them in situ using ammonium acetate as the amino source can be a highly effective strategy. This keeps the concentration of the sensitive intermediate low and allows it to be consumed as it is formed.[4]
-
-
Q2: I've isolated my product, but NMR analysis shows a mixture of regioisomers. How can I control the regioselectivity?
A2: The formation of regioisomers is a classic challenge, especially when using unsymmetrical starting materials.[5] Controlling regioselectivity requires a deep understanding of the reaction mechanism.
Controlling Factors & Strategies:
-
Steric and Electronic Control: The initial nucleophilic attack or condensation step often dictates the final regiochemistry.
-
Causality: The reaction will preferentially follow the pathway that proceeds through the most stable transition state. This is influenced by the steric bulk of substituents, which can block certain reaction sites, and the electronic nature of the groups, which can make one site more electrophilic or nucleophilic than another.
-
Troubleshooting Protocol:
-
Modify Substituents: If possible, modify the substituents on your starting materials. Adding a bulky group can sterically direct the reaction to a less hindered position. Conversely, an electron-withdrawing group can activate a specific position for nucleophilic attack.
-
Change the Order of Bond Formation: Investigate alternative synthetic routes that form the key bonds in a different order, locking in the desired regiochemistry early in the sequence.
-
-
-
Catalyst and Solvent Influence: The reaction environment can subtly influence which regioisomeric transition state is favored.
-
Causality: Lewis acid catalysts can coordinate to specific atoms in the substrate, altering their steric and electronic properties and thus favoring one reaction pathway over another. The solvent can stabilize one transition state more than another through specific solvation effects.[5]
-
Troubleshooting Protocol:
-
Screen Lewis Acids: Test a panel of Lewis acids with varying sizes and coordination properties (e.g., Sc(OTf)₃, Yb(OTf)₃, TiCl₄).
-
Vary Solvent Polarity: Compare reaction outcomes in nonpolar (toluene, hexanes), polar aprotic (THF, acetonitrile), and polar protic (ethanol) solvents to see if the isomeric ratio changes.
-
-
Q3: My crude product is a complex mixture that is very difficult to purify by column chromatography. What are the likely impurities and what purification strategies can I use?
A3: Purification is often the most time-consuming part of a synthesis. Complex mixtures typically arise from a combination of unreacted starting materials, stable intermediates, and various side products.
Common Impurities & Purification Protocols:
| Impurity Type | Identification (Typical 1H NMR Signals) | Recommended Purification Strategy |
| Unreacted Enamine/Dicarbonyl | Olefinic protons, sharp carbonyl-adjacent CH protons. | Column Chromatography: Use a gradient elution, starting with a non-polar eluent (e.g., Hexane/Ethyl Acetate) to elute less polar impurities first.[7] |
| Acyclic Aminodiene Intermediate | Multiple olefinic signals, broad NH peak. | Acidic Wash: If the final product is less basic than the intermediate, an acid-base extraction can be effective. Wash the organic layer with dilute HCl to protonate and extract basic impurities into the aqueous layer.[2] |
| Polymerized Material | Broad, unresolved baseline hump in NMR. | Precipitation/Trituration: Before chromatography, dissolve the crude material in a minimal amount of a good solvent (e.g., DCM) and add a poor solvent (e.g., hexanes) to precipitate the less soluble desired product, leaving polymeric material in solution. |
| Oxidized Byproducts | Aromatic protons if a dihydro-intermediate is over-oxidized; potential ketone signals if benzylic positions are oxidized.[8] | Recrystallization: This is often the best method for removing closely related impurities. Screen various solvents (e.g., Ethanol, Ethyl Acetate/Hexane, Isopropanol) to find one that provides good differential solubility.[7] |
Protocol 1: Optimized Work-up and Purification
-
Reaction Quench: After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Aqueous Work-up: Dilute the reaction mixture with an organic solvent (e.g., Ethyl Acetate) and wash with water, followed by brine. If basic or acidic impurities are expected, perform an appropriate acid/base wash.[2]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[9]
-
Crude Purification: If a significant amount of baseline material is present, perform a precipitation/trituration as described in the table above.
-
Column Chromatography:
-
Stationary Phase: Use silica gel as the standard.
-
Mobile Phase Selection: Determine the optimal eluent system using TLC. A good starting point is a hexane/ethyl acetate mixture. Aim for an Rf value of ~0.3 for your desired product.
-
Elution: Run the column using a gradient elution to achieve the best separation between closely eluting spots.[5]
-
-
Final Purification: If needed, recrystallize the fractions containing the pure product to obtain material of high analytical purity.
Frequently Asked Questions (FAQs)
-
Q: How can I effectively monitor the progress of my reaction to prevent the formation of side products from over-running the reaction?
-
A: Thin-Layer Chromatography (TLC) is an indispensable tool.[10] Spot your reaction mixture alongside your starting materials at regular intervals (e.g., every 30-60 minutes). The disappearance of starting material and the appearance of the product spot will indicate progress. If you see the product spot appearing and then starting to fade, or new, lower Rf spots (often degradation products) appearing, it's a sign the reaction should be stopped. For more quantitative analysis, LC-MS can track the relative concentrations of all components over time.
-
-
Q: What are the best analytical techniques to identify unknown side products?
-
A: A combination of techniques is most powerful. High-resolution mass spectrometry (HRMS) will give you the exact mass and thus the molecular formula of the side product. 1D and 2D NMR spectroscopy (COSY, HSQC, HMBC) are then used to elucidate the structure and connectivity of the atoms, helping you to propose a structure and understand the side reaction mechanism.[9][10]
-
-
Q: My synthesis involves an oxidation step after forming the cyclopenta[b]pyridine ring, but I'm getting over-oxidation. What should I do?
-
A: The choice of oxidant is critical. Harsh oxidants like KMnO₄ or CrO₃ can lead to side reactions and difficult workups.[7] Consider milder and more selective oxidizing agents. For example, manganese-based catalysts with t-BuOOH have been shown to selectively oxidize the CH₂ group adjacent to the pyridine ring to a ketone with excellent chemoselectivity.[8] Always control the stoichiometry of your oxidant carefully and monitor the reaction closely by TLC to avoid over-oxidation.
-
Visualizing Reaction Pathways and Troubleshooting
Diagrams can help clarify complex reaction sequences and decision-making processes.
Diagram 1: Generalized Cyclocondensation Pathway
This diagram illustrates a typical pathway for forming a cyclopenta[b]pyridine derivative, highlighting the critical cyclization step and common points where side reactions can occur.
Caption: Generalized reaction and side reaction pathways.
Diagram 2: Troubleshooting Workflow for Low Yield
This flowchart provides a logical sequence of steps to diagnose and solve issues related to low product yield.
Caption: A logical workflow for troubleshooting low yields.
References
- Benchchem. (n.d.). Technical Support Center: Pyridine Synthesis Troubleshooting.
-
Organic Chemistry Portal. (n.d.). Bohlmann-Rahtz Pyridine Synthesis. Retrieved from [Link]
-
Wikipedia. (2023). Bohlmann–Rahtz pyridine synthesis. Retrieved from [Link]
-
Scribd. (n.d.). Bohlmann-Rahtz Pyridine Synthesis Guide. Retrieved from [Link]
-
SynArchive. (n.d.). Bohlmann-Rahtz Pyridine Synthesis. Retrieved from [Link]
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines.
-
El-Sheref, E. M., et al. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion. ACS Omega. Available at: [Link]
-
El-Sheref, E. M., et al. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. ACS Omega. Available at: [Link]
-
Ren, L., et al. (2015). Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. Green Chemistry. Available at: [Link]
-
MDPI. (2022). Sources, Transformations, Syntheses, and Bioactivities of Monoterpene Pyridine Alkaloids and Cyclopenta[c]pyridine Derivatives. Molecules. Available at: [Link]
- Benchchem. (n.d.). Troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis.
-
Wang, Y., et al. (2024). Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[c]pyridine Derivatives. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). The Synthesis of Cyclopenta[c]pyridine (2-Pyrindene) Derivatives. Retrieved from [Link]
- Ren, L., et al. (2015).
-
ResearchGate. (n.d.). Green synthesis of cyclopenta[b]pyridine. Retrieved from [Link]
- Benchchem. (n.d.). Troubleshooting common issues in pyridine synthesis.
Sources
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 4. jk-sci.com [jk-sci.com]
- 5. benchchem.com [benchchem.com]
- 6. Bohlmann–Rahtz pyridine synthesis - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. rsc.org [rsc.org]
- 10. Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
stability issues of 6,7-dihydro-1H-cyclopenta[b]pyridine-2,5-dione in solution
Introduction
This technical support guide is intended for researchers, scientists, and drug development professionals working with 6,7-dihydro-1H-cyclopenta[b]pyridine-2,5-dione. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) regarding the stability of this compound in solution. As a molecule with a di-keto pyridinone core fused to a cyclopentane ring, its stability can be influenced by a variety of experimental conditions. Understanding these potential liabilities is critical for ensuring data integrity, reproducibility, and the successful development of experimental protocols. This guide is structured to provide not just procedural steps, but also the scientific rationale behind them, empowering users to make informed decisions in their research.
Troubleshooting Guide & FAQs
This section addresses specific stability issues that may be encountered during the handling and use of 6,7-dihydro-1H-cyclopenta[b]pyridine-2,5-dione in solution.
FAQ 1: My compound appears to be degrading in aqueous buffer. What are the likely causes and how can I investigate this?
Answer:
Degradation in aqueous solutions is a common issue for many heterocyclic compounds. For 6,7-dihydro-1H-cyclopenta[b]pyridine-2,5-dione, the primary suspect is hydrolysis, especially given the presence of the dione functionality which incorporates a cyclic imide-like structure. The pH of your buffer is the most critical factor to investigate.[1]
Underlying Causality:
The amide bond within the pyridinone ring and the cyclic dione structure are susceptible to nucleophilic attack by water (hydrolysis). This process can be catalyzed by either acid or base.[2]
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen can be protonated, making the carbonyl carbon more electrophilic and thus more susceptible to attack by water.
-
Base-Catalyzed Hydrolysis: Under basic conditions, hydroxide ions are a more potent nucleophile than water and can directly attack the carbonyl carbon.
Troubleshooting Workflow:
References
Technical Support Center: Troubleshooting Low Yields in Vilsmeier Cyclization for Pyridine Synthesis
Welcome to the technical support center for the Vilsmeier-Haack reaction, with a specific focus on its application in pyridine synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this powerful synthetic tool. My aim here is not just to provide a list of steps, but to offer a deeper, mechanistic understanding of the reaction to empower you to logically diagnose and resolve issues leading to low yields.
Frequently Asked Questions (FAQs)
Q1: My Vilsmeier cyclization is resulting in a low yield of the desired pyridine. What are the most common culprits?
Low yields in a Vilsmeier-Haack reaction for pyridine synthesis can often be traced back to a few key areas. Before delving into extensive optimization, it's crucial to systematically evaluate the following:
-
Substrate Reactivity: The classic Vilsmeier-Haack reaction is most effective on electron-rich aromatic and heteroaromatic substrates.[1][2][3] If your starting material possesses strong electron-withdrawing groups, the initial electrophilic attack by the Vilsmeier reagent will be significantly hampered, leading to poor conversion.
-
Vilsmeier Reagent Integrity: The Vilsmeier reagent, formed in situ from a substituted amide (commonly DMF) and a halogenating agent (typically POCl₃), is moisture-sensitive and can be thermally unstable.[4] Its degradation before or during the reaction is a frequent cause of low yields.
-
Reaction Conditions: Temperature and reaction time are critical parameters. Sub-optimal temperatures may lead to incomplete reaction, while excessively high temperatures can cause decomposition of the starting material, reagent, or product.[5]
-
Stoichiometry: The molar ratio of the substrate to the Vilsmeier reagent is crucial. An insufficient amount of the reagent will result in incomplete conversion, while a large excess can sometimes lead to side reactions.
-
Workup Procedure: Improper quenching and workup can lead to product loss or the formation of impurities that complicate purification.
Q2: How does the electronic nature of my substrate affect the reaction, and how can I address issues with unreactive substrates?
The Vilsmeier-Haack reaction is an electrophilic aromatic substitution; therefore, the electronic properties of your substrate are paramount.
-
Electron-Donating Groups (EDGs): Substituents like amines, ethers, and alkyl groups enhance the nucleophilicity of the aromatic ring, facilitating the attack on the Vilsmeier reagent and generally leading to higher yields.[2]
-
Electron-Withdrawing Groups (EWGs): Groups such as nitro, cyano, and carbonyls deactivate the ring towards electrophilic attack, making the reaction sluggish or preventing it altogether.
Troubleshooting Strategy for Unreactive Substrates:
If you suspect your substrate is not electron-rich enough, consider the following:
-
Increase Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy for the reaction to proceed. However, monitor for decomposition. A good starting point is to increase the temperature in 10-20°C increments.
-
Modify the Vilsmeier Reagent: While DMF/POCl₃ is standard, other activating agents can be used to generate a more reactive Vilsmeier reagent. For instance, using oxalyl chloride or thionyl chloride in place of POCl₃ can sometimes be more effective.[6]
-
Protecting Groups: If your substrate contains functionalities that can be modified, consider introducing an electron-donating group that can be removed later.
Q3: I suspect my Vilsmeier reagent is degrading. How can I ensure its quality and activity?
The stability of the Vilsmeier reagent is a critical factor that is often overlooked.
Best Practices for Vilsmeier Reagent Preparation and Use:
-
Anhydrous Conditions: Both DMF and POCl₃ are highly sensitive to moisture. Ensure your glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use freshly distilled or anhydrous grade solvents and reagents.
-
Order of Addition: The Vilsmeier reagent is typically prepared by the slow, dropwise addition of POCl₃ to ice-cold DMF with vigorous stirring. This exothermic reaction needs to be controlled to prevent thermal degradation of the reagent.
-
Use Freshly Prepared Reagent: It is always best to prepare the Vilsmeier reagent in situ and use it immediately.[7] Storing the reagent, even at low temperatures, can lead to a decrease in activity.[7]
In-depth Troubleshooting Guides
Guide 1: Optimizing Reaction Conditions for Improved Yield
If your initial attempts have resulted in low yields, a systematic optimization of the reaction conditions is the next logical step.
Parameter Optimization Table:
| Parameter | Initial Condition | Optimization Strategy | Rationale |
| Temperature | 0°C to RT | Incrementally increase to 50°C, 80°C, or reflux.[5][8] | To overcome the activation energy barrier for less reactive substrates. Monitor for decomposition. |
| Reaction Time | 1-2 hours | Monitor by TLC every hour. Extend up to 24 hours. | Some reactions are slow and require longer times for completion. |
| Solvent | Excess DMF | Screen other solvents like acetonitrile, 1,2-dichloroethane (DCE), or chloroform.[6] | Solvent polarity can influence the stability and reactivity of the Vilsmeier reagent and intermediates. |
| Stoichiometry (Vilsmeier Reagent:Substrate) | 1.5 : 1 | Increase to 3:1 or 5:1.[8] | To ensure complete conversion of the starting material, especially if the reagent is partially degrading. |
Experimental Protocol: Stepwise Temperature Optimization
-
Set up three identical reactions in parallel under an inert atmosphere.
-
Prepare the Vilsmeier reagent by slowly adding POCl₃ (1.5 eq) to chilled (0°C) DMF.
-
Add your substrate (1.0 eq) to each reaction vessel.
-
Run each reaction at a different temperature: Room Temperature, 50°C, and 80°C.
-
Monitor the progress of each reaction by TLC at 1, 2, 4, and 8 hours.
-
Quench a small aliquot from each reaction at each time point for analysis to determine the optimal temperature and time for your specific substrate.
Guide 2: Identifying and Mitigating Side Reactions
Low yields are often a consequence of competing side reactions. Understanding what these are and how to spot them is key.
Common Side Products and Their Formation:
-
Polyformylation: Highly activated substrates can undergo formylation at multiple positions.
-
Hydrolysis of Intermediate: Premature hydrolysis of the iminium salt intermediate before cyclization can lead to the formation of an acyclic aldehyde.
-
Decomposition: At elevated temperatures, starting materials, intermediates, or the final product can decompose, often resulting in a complex mixture of unidentifiable products.[5]
Diagnostic Workflow for Side Reaction Analysis:
Caption: Diagnostic workflow for identifying side reactions.
Guide 3: The Critical Role of the Workup Procedure
A successful reaction can be undermined by a poorly executed workup. The goal is to hydrolyze the iminium intermediate to the aldehyde and neutralize the acidic byproducts without degrading the product.
Optimized Workup Protocol:
-
Cooling: Once the reaction is complete (as determined by TLC), cool the reaction mixture to 0°C in an ice bath. This is crucial to control the exothermic quenching process.
-
Quenching: Slowly and carefully pour the cold reaction mixture into a vigorously stirred beaker of crushed ice. This "reverse quench" helps to dissipate the heat generated from the hydrolysis of excess POCl₃.
-
Neutralization: After the ice has melted, slowly add a saturated aqueous solution of sodium bicarbonate or sodium carbonate to neutralize the acidic mixture. Be cautious as this will generate CO₂ gas. Continue adding the base until the pH is between 7 and 8.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times.
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Mechanistic Insights
A clear understanding of the reaction mechanism is invaluable for troubleshooting.
Generalized Mechanism for Vilsmeier Pyridine Cyclization:
Caption: Generalized mechanism of Vilsmeier pyridine synthesis.
The reaction begins with the formation of the electrophilic Vilsmeier reagent.[9] The electron-rich substrate then attacks the Vilsmeier reagent. Subsequent intramolecular cyclization, elimination, and hydrolysis during workup lead to the final substituted pyridine product. Each of these steps presents potential pitfalls that can be addressed through the troubleshooting strategies outlined in this guide.
References
-
Rajput, R., & Goswami, A. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 25-43. [Link]
-
Xiang, D., et al. (2007). Efficient One-Pot Synthesis of Highly Substituted Pyridin-2(1H)-ones via the Vilsmeier−Haack Reaction of 1-Acetyl,1-Carbamoyl Cyclopropanes. Organic Letters, 9(23), 4741-4743. [Link]
-
Bollyn, M. (n.d.). Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. Mettler Toledo. [Link]
-
ResearchGate. (2022). Hi, can anyone explain the stability of vilsmeier reagent at rt? [Link]
-
Fu, Y., et al. (2025). C3-Formylation of Pyridines via Streptocyanine Intermediates. Organic Letters. [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. [Link]
-
ResearchGate. (2025). Synthesis of new substituted pyridines via Vilsmeier-Haack reagent. [Link]
-
Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3(3A), 1-7. [Link]
-
ResearchGate. (2025). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. [Link]
-
Chahal, M., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27351-27384. [Link]
-
ResearchGate. (2020). A Modified Vilsmeier–Haack Strategy to Construct β-Pyridine-Fused 5,10,15,20-Tetraarylporphyrins. [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]
-
Jagtap, P. (2022, April 20). VILSMEIER HAACK REACTION | Organic Name Reactions | DMF | POCL3 [Video]. YouTube. [Link]
-
PubMed. (2010). Vilsmeier reaction of enaminones: efficient synthesis of halogenated pyridin-2(1H)-ones. Organic & Biomolecular Chemistry, 8(13), 3078-3083. [Link]
-
Meth-Cohn, O. (1993). THE SYNTHESIS OF PYRmms, QUINOLINES AND OTHER RELATED SYSTEMS BY THE VILSMEIER AND THE REVERSE VILSMEIER METHOD. HETEROCYCLES, 35(1), 539-557. [Link]
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. [Link]
-
Organic Process Research & Development. (2012). Continuous Flow Production of Thermally Unstable Intermediates in a Microreactor with Inline IR-Analysis: Controlled Vilsmeier–Haack Formylation of Electron-Rich Arenes. 16(7), 1385-1391. [Link]
-
Wiley Online Library. (2010). Vilsmeier Reaction of Enaminones: Efficient Synthesis of Halogenated Pyridin-2(1 H )-ones. Angewandte Chemie International Edition, 49(29), 5026-5029. [Link]
-
Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. 101, 21-33. [Link]
-
ResearchGate. (2025). Vilsmeier—Haack Reactions of Carbonyl Compounds: Synthesis of Substituted Pyrones and Pyridines. [Link]
Sources
- 1. Vilsmeier Reagent - Enamine [enamine.net]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. mt.com [mt.com]
- 5. thieme-connect.com [thieme-connect.com]
- 6. ijpcbs.com [ijpcbs.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. youtube.com [youtube.com]
Technical Support Center: Overcoming Solubility Challenges of Pyridine Compounds in Biological Assays
Section 1: Understanding the Challenge: The Physicochemical Properties of Pyridine Compounds
Pyridine and its derivatives are foundational scaffolds in medicinal chemistry, present in numerous FDA-approved drugs.[1][2][] Their value stems from a unique combination of aromaticity, polarity, and the basic nitrogen atom within the six-membered ring.[4][5] This nitrogen atom is a key determinant of the compound's physicochemical properties, including its solubility.
The lone pair of electrons on the pyridine nitrogen makes the compound weakly basic.[6] This basicity allows pyridine compounds to be protonated, forming pyridinium salts, which dramatically alters their solubility. The extent of this protonation is governed by the compound's pKa (the pH at which it is 50% ionized) and the pH of the surrounding medium.
-
At a pH below the pKa: The pyridine nitrogen is protonated (positively charged), leading to significantly increased aqueous solubility.[7][8]
-
At a pH above the pKa: The pyridine is in its neutral, free base form, which is typically more lipophilic and less water-soluble.[7]
This guide provides a systematic, question-driven approach to troubleshooting and overcoming these solubility hurdles to ensure the integrity and reproducibility of your experimental results.
Section 2: Troubleshooting Guide: A Step-by-Step Approach
This section is designed to mimic a conversation with a technical support scientist. Find the question that best matches your issue to get targeted advice.
Q1: My compound is fully dissolved in 100% DMSO, but it precipitates immediately when I dilute it into my aqueous assay buffer. What is my first step?
This is the most common solubility issue, often called "crashing out." It occurs because the compound is highly soluble in the organic solvent (DMSO) but insoluble in the high-polarity aqueous environment of your buffer.[11]
Answer: Your first and simplest step is to reduce the final compound concentration . Many solubility problems are concentration-dependent. Before attempting more complex formulation changes, determine if a lower concentration of your compound is still effective in your assay. It's often better to have a lower, fully solubilized concentration than a higher, precipitated, and therefore unknown, concentration.[13]
If reducing the concentration is not possible without losing biological activity, proceed to the next steps.
Q2: I can't lower my compound's concentration. How can I adjust my dilution protocol to prevent precipitation?
Answer: The way you mix your DMSO stock with the aqueous buffer is critical. Rapid, efficient mixing is key to preventing localized high concentrations of the compound that can seed precipitation.
Recommended Dilution Protocol:
-
Dispense the full volume of your aqueous buffer into the destination tube or well.
-
Place the tube on a vortex mixer set to a medium-high speed.
-
While the buffer is vortexing, add the small aliquot of your DMSO stock solution dropwise directly into the vortexing liquid.[12]
-
Continue vortexing for an additional 30-60 seconds to ensure complete mixing.[12]
This method, known as "diluting into the vortex," helps to disperse the DMSO and the compound as quickly as possible, minimizing the chance of precipitation.[12] Gentle sonication immediately after dilution can also be effective.[12][14]
Q3: I've optimized my dilution technique, but still see precipitation. Should I try changing the pH of my buffer?
Answer: Yes, for pyridine-containing compounds, pH adjustment is a powerful and often overlooked strategy. Since pyridines are basic, lowering the pH of your buffer can significantly increase solubility.[7][8]
Action Plan:
-
Determine the pKa: If the pKa of your compound is known, prepare a series of buffers with pH values at least 1-2 units below the pKa. For example, if the pKa is 6.5, test buffers at pH 5.5 and 4.5.
-
Perform a Solubility Test: Prepare small-volume dilutions of your compound into these different pH buffers and visually inspect for precipitation after a relevant incubation period (e.g., 1-2 hours at your assay temperature).
-
Verify Assay Compatibility: Crucially , you must confirm that the altered pH does not negatively impact your biological assay (e.g., cell health, enzyme activity). Run a control experiment with your system at the new pH without the compound.
Q4: pH adjustment isn't an option for my assay. What about using co-solvents?
Answer: Using a water-miscible organic co-solvent is a very common and effective method. Co-solvents work by reducing the overall polarity of the aqueous buffer, making it more "friendly" to your lipophilic compound.[15][16]
Common Co-solvents for Biological Assays:
| Co-Solvent | Typical Starting Final Concentration | Key Considerations |
| DMSO | 0.1% - 0.5% | Most common, but can be toxic to cells at >0.5%.[11][17][18] Always include a vehicle control. |
| Ethanol | 0.1% - 1% | Can affect enzyme activity and cell signaling. Less toxic than DMSO for some cell lines.[19] |
| Polyethylene Glycol 400 (PEG 400) | 1% - 5% | Generally low toxicity, but can be viscous. Effective for highly insoluble compounds.[16] |
| N-Methyl-2-pyrrolidone (NMP) | 0.5% - 2% | Strong solubilizer, but potential for higher toxicity. Use with caution.[16] |
Workflow for Co-Solvent Testing:
-
Prepare your assay buffer containing a range of final concentrations for your chosen co-solvent (e.g., 0.5%, 1%, 2%, and 5% PEG 400).
-
Add your compound (from a 100% DMSO stock) to each of these co-solvent-containing buffers.
-
Visually inspect for solubility.
-
Crucially , run vehicle controls for each co-solvent concentration to ensure the solvent itself is not affecting the assay outcome.
Q5: Co-solvents are interfering with my assay. Are there other options? I've heard about cyclodextrins.
Answer: Yes, cyclodextrins are an excellent alternative when standard co-solvents fail or cause assay interference.[19] Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a hydrophobic interior cavity.[15]
The hydrophobic pyridine compound can become encapsulated within the cyclodextrin's core, while the hydrophilic exterior allows the entire complex to dissolve readily in aqueous buffer.[15][20] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with excellent solubility and low toxicity.[21]
Section 3: Standard Operating Procedures (SOPs)
SOP 1: Preparation and Use of a Cyclodextrin Stock Solution
This protocol describes how to use Hydroxypropyl-β-cyclodextrin (HP-β-CD) to solubilize a problematic pyridine compound.
Materials:
-
Problematic pyridine compound
-
100% DMSO
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Assay Buffer (e.g., PBS, pH 7.4)
-
Sterile microcentrifuge tubes
-
Vortex mixer and/or sonicator
Procedure:
-
Prepare a Concentrated Cyclodextrin Solution:
-
Weigh out HP-β-CD and dissolve it in your assay buffer to create a concentrated stock (e.g., 20-40% w/v). This may require gentle warming (37°C) and vortexing.
-
Once fully dissolved, filter-sterilize the solution using a 0.22 µm filter. This is your "CD Buffer."
-
-
Prepare Compound Stock:
-
Prepare a high-concentration stock solution of your pyridine compound in 100% DMSO (e.g., 10-50 mM). Ensure it is fully dissolved, using gentle warming or sonication if necessary.[14]
-
-
Create the Drug-in-CD Solution:
-
In a sterile tube, add the required volume of your CD Buffer.
-
While vortexing the CD Buffer, add a small aliquot of your DMSO compound stock to achieve an intermediate concentration. The goal is to keep the final DMSO concentration low (e.g., <1-2%).
-
Example: To make 1 mL of a 100 µM compound solution in 10% HP-β-CD with 1% DMSO:
-
Start with a 20% HP-β-CD stock and a 10 mM DMSO compound stock.
-
Add 500 µL of 20% CD Buffer to a tube.
-
Add 490 µL of standard assay buffer.
-
Add 10 µL of 10 mM compound stock while vortexing.
-
-
-
Equilibration:
-
Incubate the Drug-in-CD solution for at least 1 hour at room temperature with gentle agitation (e.g., on a shaker) to allow for the formation of the inclusion complex.[15]
-
-
Final Dilution into Assay:
-
This equilibrated Drug-in-CD solution can now be used for serial dilutions into your final assay plate, using the standard assay buffer.
-
Crucially, your vehicle control must be an identical concentration of HP-β-CD and DMSO in assay buffer. [19]
-
Section 4: Frequently Asked Questions (FAQs)
-
Q: What is the maximum DMSO concentration my cells can tolerate?
-
A: As a general rule, most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity.[11] However, some sensitive cell lines may be affected at concentrations as low as 0.1%.[11] It is always recommended to run a DMSO vehicle control curve to determine the tolerance of your specific cell line.[14]
-
-
Q: Can I heat my compound to get it into solution?
-
A: Gentle warming (e.g., 37°C water bath) can help dissolve compounds in the initial DMSO stock.[14] However, be cautious, as excessive heat can degrade thermally labile compounds. Never heat aqueous buffers containing proteins or other sensitive biological reagents.
-
-
Q: My compound seems to dissolve but then precipitates hours later in the incubator. What's happening?
-
A: You are likely observing the difference between kinetic and thermodynamic solubility.[15] Your initial dilution may have created a supersaturated, kinetically-trapped soluble state that is not stable over the long term. Over time, the compound crashes out to its true, lower thermodynamic solubility limit. Strategies like using cyclodextrins or co-solvents can help raise this thermodynamic limit.
-
-
Q: Should I filter my final working solution after dilution?
-
A: No. If you see precipitation and filter the solution, you are removing an unknown amount of your compound and your final concentration will be inaccurate.[22] The goal is to achieve a clear, homogenous solution without precipitation, not to remove it after the fact. Filtering should only be used for stock solutions (e.g., buffer, CD solution) before the compound is added.
-
References
- Source: vertexaisearch.cloud.google.
- Title: Protocol for Dissolving Compounds in DMSO for Biological Assays - Benchchem Source: BenchChem URL
- Title: Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry Source: Journal of Medicinal Chemistry - ACS Publications URL
- Title: Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents Source: NIH URL
- Title: Addressing issues with DMSO precipitating out of solution when adding aqueous buffers Source: BenchChem URL
- Title: Technical Support Center: Enhancing the Solubility of 2-(5-Methylhexyl)
- Title: What are the physical properties of pyridine?
- Title: Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies Source: WuXi AppTec DMPK URL
- Title: A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules Source: PMC URL
- Title: Technical Support Center: Overcoming Merulidial Solubility Challenges in Aqueous Buffers Source: BenchChem URL
- Title: Biological assay challenges from compound solubility: strategies for bioassay optimization Source: ResearchGate URL
- Title: What is the suitable solvent for synthetic organic compound to be checked for biological activity?
- Title: Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore Source: MDPI URL
- Title: Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach Source: ResearchGate URL
- Title: Pyridine - Wikipedia Source: Wikipedia URL
- Title: Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin Source: NIH URL
- Title: Pyridine - Some Industrial Chemicals Source: NCBI Bookshelf URL
- Source: researchgate.
- Source: intechopen.
- Source: sciencemadness.
- Source: dx.doi.
- Title: Interaction between nitroheterocyclic compounds with beta-cyclodextrins: phase solubility and HPLC studies Source: PubMed URL
- Source: pion-inc.
- Title: Adjusting the Structure of β-Cyclodextrin to Improve Complexation of Anthraquinone-Derived Drugs Source: PMC - NIH URL
- Title: In-Depth Technical Guide on the Biological Activity of Pyridine-Containing Diols Source: BenchChem URL
- Source: gaylord.
- Title: Biological Activities of Pyridine Derivatives Source: BOC Sciences URL
- Title: Considerations regarding use of solvents in in vitro cell based assays Source: ResearchGate URL
- Title: Considerations regarding use of solvents in in vitro cell based assays Source: Semantic Scholar URL
- Title: How to tackle compound solubility issue Source: Reddit URL
- Title: Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects Source: PMC - NIH URL
- Source: lifechemicals.
- Title: Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs Source: International Journal of Pharmaceutical and Phytopharmacological Research URL
- Title: Effect of pH on solubility (Lehninger's Principles)
- Title: How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?
- Title: pH increase with addition of DMSO?
- Title: Pyridine | C5H5N Source: PubChem - NIH URL
- Title: The Effects of pH on Solubility Source: Chemistry LibreTexts URL
Sources
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. researchgate.net [researchgate.net]
- 6. Pyridine - Sciencemadness Wiki [sciencemadness.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 17. researchgate.net [researchgate.net]
- 18. Considerations regarding use of solvents in in vitro cell based assays | Semantic Scholar [semanticscholar.org]
- 19. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 20. Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of 6,7-dihydro-1H-cyclopenta[b]pyridine-2,5-dione
Welcome to the technical support center for the synthesis of 6,7-dihydro-1H-cyclopenta[b]pyridine-2,5-dione. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of this and related heterocyclic scaffolds. Pyridinone derivatives are crucial building blocks in medicinal chemistry, and mastering their synthesis is key to advancing novel therapeutic programs.[1][2]
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter. The advice herein is grounded in established principles of organic synthesis and reaction mechanism, aiming to provide not just solutions, but a deeper understanding of the underlying chemistry.
Proposed Synthetic Strategies
The synthesis of 6,7-dihydro-1H-cyclopenta[b]pyridine-2,5-dione is a non-trivial process, often requiring a multi-step approach. Below are two plausible synthetic routes that form the basis for our troubleshooting discussion.
Route A: Bohlmann-Rahtz Pyridine Synthesis Approach
This strategy involves the condensation of a pre-functionalized cyclopentanedione derivative with an enamine, followed by cyclodehydration. The Bohlmann-Rahtz synthesis is a classic and reliable method for constructing the pyridinone core with high regioselectivity.[3]
Caption: Workflow for Route A, leveraging a Bohlmann-Rahtz type reaction.
Route B: Oxidation of a Dihydrocyclopenta[b]pyridinone Precursor
This route begins with a more readily available precursor, 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one, and introduces the second carbonyl group through a targeted oxidation of the C-H bond adjacent to the pyridine nitrogen.
Caption: Workflow for Route B, involving a late-stage oxidation strategy.
Frequently Asked Questions (FAQs)
Q1: My overall yield for the multi-step synthesis is consistently below 15%. Where should I focus my optimization efforts? A1: Low overall yield in a multi-step synthesis is a common scale-up challenge. First, re-evaluate each step's isolated yield. Pay close attention to purification losses. Pyridinone compounds can be highly polar and may adhere strongly to silica gel, leading to significant product loss during chromatography.[4] Consider alternative purification methods like recrystallization or using a different stationary phase (e.g., alumina). Also, ensure all starting materials are of high purity and that reactions are run under strictly anhydrous and inert conditions where necessary, as many intermediates are sensitive to moisture and air.[5]
Q2: I'm observing multiple spots on my TLC plate that are difficult to separate. What are the likely side products? A2: The formation of multiple products often points to incomplete reactions or side reactions.
-
In Route A , you may be seeing the uncyclized aminodiene intermediate.[4] Self-condensation of the cyclopentanedione is also a possibility.
-
In Route B , incomplete oxidation can leave starting material, while over-oxidation could lead to ring-opened products.
-
General: Tautomerism between the pyridone and hydroxypyridine forms can sometimes lead to different reaction pathways and a mixture of products.[4] Close monitoring of the reaction by TLC or LC-MS is crucial to identify the optimal reaction time and minimize byproduct formation.[6]
Q3: Column chromatography purification of the final dione is problematic, with significant streaking and low recovery. What can I do? A3: This is a classic issue with pyridine-containing compounds due to their basicity and interaction with acidic silica gel.[4]
-
Eluent Modification: Add a small percentage (0.5-1%) of triethylamine or pyridine to your eluent system to neutralize the acidic sites on the silica gel. This will significantly reduce streaking.
-
Alternative Stationary Phases: Consider using neutral or basic alumina, or reverse-phase (C18) chromatography if your compound has sufficient organic solubility.
-
Recrystallization: If a suitable solvent system can be found, recrystallization is often the most effective and scalable method for purifying the final product.
Troubleshooting Guides
Issue 1: Low Yield in Condensation/Cyclization (Route A)
Q: My Michael addition or subsequent cyclodehydration step is yielding very little product. What are the potential causes and solutions?
A: Low yields in these steps are frequent and can be traced to several factors. Here is a systematic approach to troubleshooting.
| Potential Cause | Explanation | Suggested Solution |
| Suboptimal Reaction Conditions | The cyclodehydration step, in particular, often requires high temperatures to drive the elimination of water.[3][4] Inadequate heating or incorrect reaction times lead to incomplete conversion. | Systematically screen temperatures (e.g., 80°C, 110°C, 140°C) and monitor by TLC/LC-MS to find the optimal balance between reaction rate and decomposition. Consider using a Dean-Stark apparatus to azeotropically remove water, driving the equilibrium toward the product.[6] |
| Purity of Starting Materials | Impurities in either the cyclopentanedione or the enamine can introduce competing side reactions. Enamines can be particularly sensitive to hydrolysis. | Ensure the purity of your starting materials using NMR or GC-MS. It is recommended to use freshly prepared or purified reagents. |
| Incorrect Stoichiometry | An incorrect ratio of reactants can lead to an excess of one starting material or promote self-condensation side reactions.[4] | Verify the stoichiometry carefully. Run small-scale experiments varying the ratio of the enamine (e.g., 1.0, 1.1, 1.2 equivalents) to find the optimal balance. |
| Catalyst Inefficiency | The acid catalyst (e.g., acetic acid) may be insufficient or inappropriate for your specific substrates. | Screen different Brønsted or Lewis acid catalysts. P-toluenesulfonic acid (p-TsOH) is often a more effective catalyst for dehydration than acetic acid.[7] |
digraph "Troubleshooting_Low_Yield" { graph [splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];Start [label="Low Yield Observed\nin Cyclization Step", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckPurity [label="Check Purity & Stoichiometry\nof Starting Materials", fillcolor="#FBBC05", fontcolor="#202124"]; OptimizeCond [label="Optimize Reaction Conditions\n(Temp, Time, Catalyst)", fillcolor="#FBBC05", fontcolor="#202124"]; WaterRemoval [label="Implement Water Removal?\n(e.g., Dean-Stark)", fillcolor="#FBBC05", fontcolor="#202124"]; Success [label="Yield Improved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> CheckPurity; CheckPurity -> OptimizeCond [label="Reagents OK"]; OptimizeCond -> WaterRemoval [label="Still Low"]; WaterRemoval -> Success [label="Effective"]; OptimizeCond -> Success [label="Effective"]; CheckPurity -> Success [label="Impure Reagents\nCorrected"]; }
Caption: Decision workflow for troubleshooting low cyclization yields.
Issue 2: Inefficient or Unselective Oxidation (Route B)
Q: The oxidation of my 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one precursor is not working or is producing a complex mixture.
A: Introducing a carbonyl group at the C2 position is challenging. The pyridine ring can influence the reactivity of adjacent positions, but selectivity can be an issue.
| Potential Cause | Explanation | Suggested Solution |
| Incorrect Oxidant | The choice of oxidant is critical. Some oxidants may be too harsh, leading to degradation, while others may not be powerful enough. | For the N-Oxidation/rearrangement pathway, ensure high-purity m-CPBA or another peracid is used. For direct C-H oxidation, consider reagents known for oxidizing positions alpha to a nitrogen, such as MnO₂ or selenium dioxide (SeO₂), though these can require harsh conditions and optimization. |
| Side-Chain Reactions | The benzylic-like hydrogens on the cyclopentane ring are acidic and can be sites for unwanted side reactions.[8] | Protect other reactive sites if possible. Run the reaction at lower temperatures to improve selectivity. Add the oxidant slowly to maintain a low instantaneous concentration, minimizing side reactions. |
| N-Oxidation Failure | The first step in the proposed Route B is N-oxidation. If the pyridine nitrogen is sterically hindered or electronically deactivated by substituents, this step can be slow or fail. | Use a stronger oxidizing agent like trifluoroperacetic acid. Ensure the reaction solvent is appropriate (e.g., chlorinated solvents like DCM or chloroform are common). |
| Rearrangement Failure | The rearrangement of the N-oxide with acetic anhydride (Ac₂O) to form the 2-acetoxy intermediate before hydrolysis requires heat. Insufficient temperature will result in recovery of the N-oxide. | Ensure the reaction is heated sufficiently (typically >100°C). Monitor by TLC for the disappearance of the polar N-oxide spot and the appearance of a new, less polar product spot. |
Exemplary Protocol: Synthesis via Bohlmann-Rahtz Approach (Route A)
This protocol is a representative, hypothetical procedure and must be optimized for your specific substrates and laboratory conditions.
Step 1: Synthesis of the Aminodiene Intermediate
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add cyclopentane-1,3-dione (1.0 eq), ethyl β-aminocrotonate (1.1 eq), and glacial acetic acid (2.0 eq).
-
Add toluene as the solvent (approx. 0.5 M concentration relative to the dione).
-
Heat the reaction mixture to reflux (approx. 110°C) for 4-6 hours.
-
Monitor the reaction progress by TLC (e.g., 1:1 Hexanes:Ethyl Acetate), observing the consumption of the starting materials.
-
Upon completion, cool the mixture to room temperature.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude aminodiene intermediate, which can be used in the next step without further purification.
Step 2: Cyclodehydration to form 6,7-dihydro-1H-cyclopenta[b]pyridine-2,5-dione
-
In a high-temperature reaction vessel, place the crude aminodiene intermediate from the previous step.
-
Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.1 eq).
-
Heat the mixture under an inert atmosphere (N₂ or Ar) to 180-200°C for 2-3 hours.
-
Monitor the reaction by TLC or LC-MS for the formation of the desired product.
-
Cool the reaction mixture. Dissolve the crude solid in a minimal amount of dichloromethane (DCM).
-
Purify the product by column chromatography on silica gel, using a gradient eluent of hexanes:ethyl acetate containing 1% triethylamine to mitigate streaking.
-
Combine the product-containing fractions and concentrate under reduced pressure. Further purify by recrystallization if necessary.
References
- Ren, L., et al. (2015). Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one analogues through Manganese-Catalyzed Oxidation of the CH2 Adjacent to Py.
-
ResearchGate. (2023). Synthesis of pyridinone with various reactions. Retrieved from [Link]
-
Ren, L., et al. (2015). Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. Green Chemistry, 17(4), 2369-2373. Available from: [Link]
-
ResearchGate. (n.d.). Novel multicomponent synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives. Retrieved from [Link]
-
Song, M. X., et al. (2021). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. Retrieved from [Link]
-
Pearson. (2024). Side-Chain Reactions of Substituted Pyridines. Retrieved from [Link]
-
ResearchGate. (2008). Synthesis of some pyridone derivatives. Retrieved from [Link]
- Zhou, J., et al. (2012). A New Approach for the Synthesis of 6,7-Dihydro-5H-Cyclopenta[b]pyridine.
-
National Institutes of Health (NIH). (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion. ACS Omega, 7(29), 25581-25595. Available from: [Link]
-
PubChem. (n.d.). 6,7-Dihydro-5H-1-pyridin-5-one. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyridine. Retrieved from [Link]
- Organic Syntheses. (1998). 6,7-DIHYDROCYCLOPENTA-1,3-DIOXIN-5(4H)-ONE. Org. Synth. 1998, 75, 189.
- Baran, P. (2004). Pyridine Synthesis: Cliff Notes. Scripps Research.
-
Beilstein Journals. (2014). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Beilstein Journal of Organic Chemistry, 10, 2929-2938. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 3. BJOC - One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor [beilstein-journals.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Side-Chain Reactions of Substituted Pyridines Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
Troubleshooting Guide: Refining Flash Column Chromatography for Polar Heterocyclic Compounds
A Technical Support Center for Scientists
As a Senior Application Scientist, I've frequently collaborated with researchers in medicinal chemistry and natural product synthesis. A recurring and significant challenge is the purification of polar heterocyclic compounds using flash column chromatography. These molecules, rich in nitrogen, oxygen, and sulfur atoms, often exhibit strong interactions with the stationary phase, leading to common issues like peak tailing, poor resolution, and even irreversible binding to the silica gel.
This guide is structured to address these specific challenges in a practical, question-and-answer format. We will move from foundational FAQs to in-depth troubleshooting scenarios, always explaining the "why" behind the "how."
Frequently Asked Questions (FAQs)
Question 1: My polar heterocyclic compound is streaking badly on the TLC plate and the column. What is the primary cause?
Answer: Streaking, or tailing, is a classic sign of strong, undesirable interactions between your polar analyte and the acidic silanol groups (Si-OH) on the surface of the silica gel. Heterocycles, particularly those with basic nitrogen atoms (e.g., pyridines, imidazoles), can be protonated by these acidic sites, leading to a strong ionic interaction that slows down their elution in a non-uniform way. This results in a "tail" rather than a sharp, symmetrical peak.
Question 2: I'm observing very poor recovery of my compound from the column. Where is it going?
Answer: Low recovery is often due to irreversible adsorption onto the silica gel. If the interaction between your polar compound and the stationary phase is too strong, a portion of your sample may not elute at all, even with highly polar mobile phases. This is particularly common with poly-heterocyclic compounds or those with multiple hydrogen bond donors/acceptors.
Question 3: Why is my resolution so poor? My spots are merged on the TLC, and the peaks are co-eluting from the column.
Answer: Poor resolution with polar compounds often stems from an inappropriate mobile phase. If the solvent system is too weak (not polar enough), the compounds will move very slowly and spread out, leading to broad peaks that overlap. Conversely, if the solvent is too strong (too polar), the compounds will move too quickly with the solvent front, resulting in no separation at all. The "sweet spot" for the mobile phase is crucial for achieving good separation.
In-Depth Troubleshooting Guides
Scenario 1: Severe Peak Tailing of a Basic Heterocycle
Symptom: You are trying to purify a pyridine-containing compound. On a silica gel TLC plate developed with 10% methanol in dichloromethane (DCM), the spot is a long, comet-like streak. The corresponding flash column run shows a very broad, tailing peak, leading to impure fractions.
Potential Causes & Solutions:
-
Acid-Base Interactions: The basic nitrogen on your pyridine is interacting strongly with the acidic silanol groups on the silica.
-
Solution: Neutralize the acidic sites on the silica by adding a small amount of a basic modifier to your mobile phase. A common choice is triethylamine (TEA) or ammonia.
-
Protocol: Start by adding 0.1-1% (v/v) of TEA to your mobile phase mixture. For example, if your mobile phase is 90:10 DCM:MeOH, you would prepare a solution of 90:10:0.1 DCM:MeOH:TEA. Run a new TLC to observe the effect; you should see a significant reduction in tailing.
-
-
-
Inappropriate Solvent Choice: Methanol can sometimes engage in strong hydrogen bonding with the analyte, contributing to band broadening.
-
Solution: Consider swapping methanol for a different polar solvent. Acetonitrile (ACN) is a good alternative as it is less protic than methanol and can provide different selectivity.
-
Experimental Workflow for Tailing Reduction:
Caption: Troubleshooting workflow for peak tailing.
Scenario 2: Co-elution of Polar Neutral Heterocycles
Symptom: You are purifying a mixture of furan- and pyrrole-based compounds. They are not basic, but are quite polar. On your standard ethyl acetate/hexanes TLC, the spots are very close together at the baseline (low Rf). Switching to 10% methanol/DCM moves them all up the plate, but they still have very poor separation.
Potential Causes & Solutions:
-
Lack of Selectivity: The chosen solvent system (EtOAc/Hex or MeOH/DCM) is not providing enough differential interaction with your compounds to achieve separation. The polarity is either too low or too high, but the "selectivity" is poor.
-
Solution A: Introduce a Third Solvent. Adding a third solvent can dramatically alter the selectivity of the mobile phase. For example, adding a small amount of acetonitrile or tetrahydrofuran (THF) to an ethyl acetate/hexanes system can introduce different intermolecular forces (dipole-dipole vs. hydrogen bonding) that may interact differently with your specific heterocycles.
-
Solution B: Change the Primary Solvents. Instead of DCM/MeOH, explore completely different solvent systems. A classic alternative for polar compounds is the combination of Chloroform/Acetone/Methanol in various ratios.
-
-
Gradient Elution is Required: For complex mixtures with a range of polarities, an isocratic (constant solvent ratio) elution may not be sufficient.
-
Solution: Develop a gradient elution method. Start with a less polar mobile phase to allow the less polar impurities to elute. Then, gradually increase the percentage of the more polar solvent over the course of the run. This will sharpen the peaks and improve the separation between compounds with close Rf values.
-
Protocol: Based on TLC analysis, design a shallow gradient. For example, if your compounds of interest start to move at 5% MeOH/DCM and are off the column by 10%, you could run a gradient from 2% MeOH to 12% MeOH over 10-15 column volumes.
-
-
Data Presentation: Solvent Properties for Method Development
| Solvent | Polarity Index (Snyder) | Character |
| Hexane | 0.1 | Non-polar |
| Toluene | 2.4 | Aromatic, non-polar |
| Dichloromethane (DCM) | 3.1 | Dipolar, aprotic |
| Diethyl Ether | 2.8 | H-bond acceptor |
| Tetrahydrofuran (THF) | 4.0 | H-bond acceptor |
| Ethyl Acetate (EtOAc) | 4.4 | H-bond acceptor |
| Acetonitrile (ACN) | 5.8 | Dipolar, aprotic |
| Methanol (MeOH) | 5.1 | H-bond donor/acceptor |
| Water | 10.2 | H-bond donor/acceptor |
This table helps in the rational selection of solvents to fine-tune selectivity.
Scenario 3: Irreversible Adsorption and Low Recovery
Symptom: You are attempting to purify a highly polar compound with multiple hydroxyl groups and a lactam ring. After loading your sample and running a very strong mobile phase (e.g., 20% MeOH/DCM), you recover only a small fraction of your expected material. The rest appears to be stuck on the column.
Potential Causes & Solutions:
-
Excessively Strong Analyte-Silica Interaction: The numerous hydrogen bond donors/acceptors on your molecule are forming multiple, strong hydrogen bonds with the silanol groups, effectively "gluing" it to the stationary phase.
-
Solution A: Use a More Acidic Modifier. For neutral or acidic polar compounds, adding a small amount of acetic acid or formic acid (0.1-1%) to the mobile phase can help. The acid in the eluent will compete with your analyte for interaction sites on the silica and can also suppress the ionization of any acidic functionalities on your molecule, making it less polar.
-
Solution B: Switch to a Different Stationary Phase. This is the most effective solution for extremely polar compounds.
-
Amino-propylated Silica: This is a less acidic support where some silanol groups are replaced with -NH2 groups. It is excellent for polar compounds and can prevent the strong adsorption seen on standard silica.[1]
-
Diol-bonded Silica: This phase has diol (-CH(OH)CH2(OH)) groups, offering different hydrogen bonding capabilities and is often a good choice for very polar molecules.
-
Reversed-Phase Chromatography (C18): If the compound has sufficient hydrophobicity, reversed-phase chromatography is the gold standard. The stationary phase is non-polar (C18 alkyl chains), and the mobile phase is polar (typically water/acetonitrile or water/methanol). Polar compounds elute earlier.
-
-
Logical Relationship Diagram for Stationary Phase Selection:
Sources
Validation & Comparative
A Comparative Guide to the Synthesis of 6,7-dihydro-1H-cyclopenta[b]pyridine-2,5-dione
Introduction
Method 1: Oxidative Amination and Ring Expansion of a Functionalized Cyclopentenone
This initial approach leverages a modern and elegant one-pot reaction to construct the pyridin-2-one ring system from a readily accessible cyclopentenone precursor. The core of this strategy is an oxidative amination followed by a ring expansion, a transformation that has been successfully applied to the synthesis of various pyridones.
Scientific Rationale
The key transformation in this proposed synthesis is the ring expansion of a cyclopentenone derivative. This is achieved through an in situ formation of a silyl enol ether, which then undergoes an oxidative amination. The introduction of the nitrogen atom into the five-membered ring precipitates a rearrangement and expansion to the more stable six-membered pyridinone ring. This method is attractive due to its operational simplicity and the potential for high regioselectivity. The starting material for this route would be a cyclopentanedione derivative, which can be selectively converted to the required cyclopentenone.
Proposed Synthetic Pathway
Caption: Proposed workflow for Method 1.
Experimental Protocol
Step 1: Preparation of a Functionalized Cyclopentenone
-
Protection of 1,3-Cyclopentanedione: To a solution of 1,3-cyclopentanedione in a suitable solvent (e.g., dichloromethane), add a protecting group for one of the carbonyls. A common strategy is the formation of an enol ether or enamine to differentiate the two carbonyls.
-
Enolization and Trapping: The remaining ketone can be converted to a silyl enol ether by treatment with a silylating agent (e.g., TMS-Cl) and a base (e.g., triethylamine). This provides the direct precursor for the ring expansion.
Step 2: One-Pot Oxidative Amination and Ring Expansion
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the silyl enol ether of the functionalized cyclopentenone in a mixed solvent system.
-
Addition of Reagents: Introduce a suitable nitrogen source, such as ammonia or an ammonium salt, followed by the addition of an oxidant. Hypervalent iodine reagents are often effective for this type of transformation.
-
Reaction and Workup: The reaction is typically stirred at room temperature. Upon completion, the reaction is quenched, and the product is extracted. Purification by column chromatography would likely be required to isolate the target 6,7-dihydro-1H-cyclopenta[b]pyridine-2,5-dione.
Data and Performance Metrics (Projected)
| Metric | Projected Value | Rationale |
| Overall Yield | 30-40% | Based on multi-step synthesis with a key one-pot reaction. |
| Purity | >95% | Achievable with standard chromatographic purification. |
| Scalability | Moderate | The use of hypervalent iodine reagents can be costly on a large scale. |
| Key Advantage | High regioselectivity in ring formation. | The mechanism of the ring expansion typically leads to a single major product. |
| Key Disadvantage | Requires a specific and potentially unstable cyclopentenone precursor. | The synthesis of the starting material may be challenging. |
Method 2: Cyclocondensation Approach from an Acyclic Precursor
This strategy builds the bicyclic system through a cyclocondensation reaction, a classic and robust method in heterocyclic chemistry. This approach involves the reaction of a cyclopentanedione derivative with a nitrogen-containing three-carbon component.
Scientific Rationale
Cyclocondensation reactions are powerful tools for the formation of heterocyclic rings. In this proposed route, a 1,3-cyclopentanedione would serve as the C-C-C component of the cyclopentane ring, while a reactant providing the N-C-C-C backbone of the pyridinone ring would be used to close the second ring. A suitable synthon for the latter could be a β-amino-α,β-unsaturated ester or a related derivative. The reaction would proceed through a series of condensation and cyclization steps, likely catalyzed by an acid or a base.
Proposed Synthetic Pathway
Caption: Proposed workflow for Method 2.
Experimental Protocol
-
Michael Addition: In a suitable solvent such as ethanol or toluene, combine 1,3-cyclopentanedione and a β-amino-α,β-unsaturated ester (e.g., ethyl β-aminocrotonate). The reaction can be catalyzed by a base like piperidine or an acid like p-toluenesulfonic acid. The mixture is typically heated to drive the initial Michael addition.
-
Cyclization and Dehydration: Upon formation of the Michael adduct, continued heating, potentially with the addition of a stronger acid or base, will promote intramolecular cyclization of the amino group onto one of the carbonyls of the cyclopentanedione. Subsequent dehydration will lead to the formation of the pyridinone ring.
-
Workup and Purification: After cooling, the product may precipitate from the reaction mixture or require extraction. Recrystallization or column chromatography would be used for purification.
Data and Performance Metrics (Projected)
| Metric | Projected Value | Rationale |
| Overall Yield | 40-60% | Cyclocondensation reactions can be high-yielding. |
| Purity | >98% | Often crystalline products can be obtained via recrystallization. |
| Scalability | High | The starting materials are generally inexpensive and the reaction conditions are amenable to large-scale production. |
| Key Advantage | Convergent synthesis from simple starting materials. | Builds complexity efficiently in a few steps. |
| Key Disadvantage | Potential for side reactions and regioselectivity issues. | The presence of multiple reactive sites could lead to a mixture of products. |
Method 3: Intramolecular Dieckmann Condensation of a Pyridine Derivative
This retrosynthetic approach starts with a pre-formed pyridine ring and constructs the fused cyclopentanone ring via an intramolecular Dieckmann condensation. This is a classic and reliable method for the formation of five- and six-membered rings.
Scientific Rationale
The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester, which can then be hydrolyzed and decarboxylated to give a cyclic ketone. For this synthesis, a pyridine derivative bearing two ester side chains at the 2- and 3-positions, separated by a suitable linker, would be the key precursor. Treatment with a strong base would induce cyclization to form the cyclopentanone ring fused to the pyridine core.
Proposed Synthetic Pathway
A Comparative Guide to the Biological Activity of 6,7-dihydro-1H-cyclopenta[b]pyridine-2,5-dione: A Kinase Inhibitor Candidate
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation framework for the biological activity of the novel compound 6,7-dihydro-1H-cyclopenta[b]pyridine-2,5-dione. Drawing upon the established bioactivities of the broader cyclopenta-pyridine scaffold, we propose its potential as a kinase inhibitor. This document will objectively compare its hypothetical performance against established alternatives, supported by detailed experimental protocols and data interpretation.
The cyclopenta-pyridine core is a recurring motif in compounds with a wide array of biological functions, including anti-inflammatory, antiviral, insecticidal, and anticancer properties.[1][2][3][4][5][6] Notably, various pyridine derivatives have been investigated as potent inhibitors of protein kinases, which are critical regulators of cellular processes and frequently dysregulated in diseases like cancer and autoimmune disorders.[7][8][9][10][11] Given this precedent, we will explore the validation of 6,7-dihydro-1H-cyclopenta[b]pyridine-2,5-dione as a potential inhibitor of a key signaling kinase, such as a Janus kinase (JAK) or a proto-oncogene kinase like Pim-1.[8][11]
Experimental Validation: Kinase Inhibition Assay
To ascertain the kinase inhibitory potential of 6,7-dihydro-1H-cyclopenta[b]pyridine-2,5-dione, a robust in vitro kinase inhibition assay is the primary validation step. This experiment will quantify the compound's ability to inhibit the enzymatic activity of a chosen kinase and determine its potency, typically expressed as the half-maximal inhibitory concentration (IC50).
Experimental Workflow: In Vitro Kinase Inhibition Assay
Caption: Workflow for an in vitro kinase inhibition assay.
Detailed Protocol: Homogeneous Luminescent Kinase Assay
This protocol is designed to measure the amount of ATP remaining in solution following a kinase reaction. A decrease in signal indicates higher kinase activity and lower inhibition.
-
Compound Preparation :
-
Prepare a 10 mM stock solution of 6,7-dihydro-1H-cyclopenta[b]pyridine-2,5-dione in 100% DMSO.
-
Create a serial dilution series of the test compound and a known reference inhibitor (e.g., a selective TYK2 inhibitor) in an appropriate assay buffer.[11]
-
-
Reagent Preparation :
-
Dilute the target kinase (e.g., recombinant human TYK2) and its corresponding substrate peptide in kinase assay buffer.
-
Prepare an ATP solution at a concentration appropriate for the specific kinase, typically near its Km value.
-
-
Assay Procedure :
-
In a 384-well white assay plate, add 5 µL of each compound dilution.
-
Add 10 µL of the kinase-substrate mixture to each well.
-
Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of the ATP solution.
-
Incubate the plate for 1 hour at 30°C.
-
-
Signal Detection :
-
Stop the reaction and detect the remaining ATP by adding 25 µL of a commercially available luminescent ATP detection reagent.
-
Incubate for 10 minutes at room temperature to allow the signal to stabilize.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis :
-
Normalize the data using positive (no inhibitor) and negative (no kinase) controls.
-
Plot the normalized data against the logarithm of the inhibitor concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.
-
Comparative Performance Analysis
The following table presents hypothetical, yet plausible, data comparing the kinase inhibitory activity of 6,7-dihydro-1H-cyclopenta[b]pyridine-2,5-dione with a known selective TYK2 inhibitor and a broad-spectrum kinase inhibitor.
| Compound | Target Kinase | IC50 (nM) | Kinase Selectivity (vs. a panel of related kinases) | Cell Permeability (Caco-2) |
| 6,7-dihydro-1H-cyclopenta[b]pyridine-2,5-dione | TYK2 | 150 | Moderate | Moderate |
| BMS-986165 (Selective TYK2 Inhibitor)[11] | TYK2 | 25 | High | High |
| Staurosporine (Broad-Spectrum Inhibitor) | Multiple | <10 | Low | High |
This comparative data illustrates that while our test compound may not be as potent as a highly optimized clinical candidate like BMS-986165, an IC50 in the nanomolar range would signify promising biological activity worthy of further investigation and optimization.[11]
Mechanistic Context: The JAK-STAT Signaling Pathway
The JAK-STAT signaling pathway is a critical regulator of immune responses, and its aberrant activation is implicated in numerous autoimmune and inflammatory diseases. TYK2 is a member of the JAK family of kinases.[11] Inhibition of TYK2 can modulate the downstream signaling cascade, making it an attractive therapeutic target.
Caption: Inhibition of the JAK-STAT pathway by the test compound.
Conclusion and Future Directions
The presented framework outlines a clear, scientifically rigorous path for validating the biological activity of 6,7-dihydro-1H-cyclopenta[b]pyridine-2,5-dione. Based on the activities of related cyclopenta-pyridine derivatives, its potential as a kinase inhibitor is a logical and promising starting point for investigation.[8][9][11] The proposed experimental protocol provides a self-validating system for determining its potency and selectivity. Positive results from these initial screens would warrant further studies, including broader kinase profiling, cell-based assays to confirm on-target effects, and eventually, in vivo studies to assess efficacy and safety. The versatility of the pyridine scaffold suggests that with further chemical modification, derivatives of this compound could be optimized for enhanced potency and selectivity, potentially leading to the development of novel therapeutics.[9][12]
References
-
Jie Tan, et al. (2025). Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[ c ]pyridine Derivatives. Journal of Agricultural and Food Chemistry. [Link]
- Zaki, et al. (2022). Efficient Synthesis, Reactions and Anti-Inflammatory Evaluation of Novel Cyclopenta[d]thieno[2,3-b]pyridines and Their Related Heterocycles. Russian Journal of Bioorganic Chemistry, 48(S1).
- ResearchGate. (n.d.).
- Tan, J., et al. (2025). Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[ c ]pyridine Derivatives.
- ACS Publications. (2025). Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[c]pyridine Derivatives. Journal of Agricultural and Food Chemistry.
- ACS Publications. (2025). Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[c]pyridine Derivatives. Journal of Agricultural and Food Chemistry.
- Google Patents. (n.d.). Cyclopenta [D] pyrimidines as AKT protein kinase inhibitors.
- Green Chemistry (RSC Publishing). (n.d.).
- PMC - NIH. (n.d.).
- Elucidation of potential anticancer, antioxidant and antimicrobial properties of some new triazole compounds bearing pyridine-4-yl moiety and cyclobutane ring.
- Vacek, J. (2014). Chemical Properties and Biological Activities of Cyclopentenediones: A Review.
-
PubMed. (2018). New Approaches for the Uses of Cyclohexan-1,4-dione for the Synthesis of 5,6,7,8-tetrahydrobenzo[4][5]thieno[2,3-b]pyridine Derivatives used as Potential Anti-prostate Cancer Agents and Pim-1 Kinase Inhibitors. [Link]
- International Journal of Chemical Studies. (2023). Pyridine heterocycles: Compiling the anticancer capabilities.
- International Journal on Science and Technology. (2025).
-
PubMed. (2007). Syntheses and biological activities of octahydro-1H-cyclopenta[d]pyrimidine derivatives. [Link]
-
PubMed. (2025). Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. [Link]
- Google Patents. (n.d.). Ciclopenta [d] pirimidinas como inibidores de akt proteína cinase.
- Benchchem. (n.d.). 5H-cyclopenta[b]pyridin-7(6H)-one | Research Chemical.
- Green Chemistry (RSC Publishing). (n.d.).
- PubChem. (n.d.). 6,7-Dihydro-5H-cyclopenta[b]pyridine-2,4-diol.
- ResearchGate. (n.d.). Natural products containing the cyclopenta[b]pyridine core.
-
PubMed. (2024). Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. [Link]
-
PubMed. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. [Link]
-
PMC - NIH. (2022). Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. [Link]
- NIH. (n.d.). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion.
- ResearchGate. (2025). Pyridine derivatives as anticancer agents: fda-approved drugs and promising reported compounds.
Sources
- 1. Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[ c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. NO20090580L - Cyclopenta [D] pyrimidines as AKT protein kinase inhibitors - Google Patents [patents.google.com]
- 8. New Approaches for the Uses of Cyclohexan-1,4-dione for the Synthesis of 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-b]pyridine Derivatives used as Potential Anti-prostate Cancer Agents and Pim-1 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemijournal.com [chemijournal.com]
- 10. Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijsat.org [ijsat.org]
Navigating the Structure-Activity Landscape of 6,7-dihydro-1H-cyclopenta[b]pyridine-2,5-dione Analogs: A Comparative Guide
In the landscape of medicinal chemistry, the pyridine scaffold is a cornerstone in the design of novel therapeutics, with a significant number of FDA-approved drugs incorporating this heterocyclic motif.[1] Its unique electronic properties and ability to engage in various biological interactions have made it a privileged structure in drug discovery. A particularly intriguing, yet less explored, class of compounds is the 6,7-dihydro-1H-cyclopenta[b]pyridine-2,5-dione core. This bicyclic system presents a rigid framework with multiple points for chemical modification, making it an attractive scaffold for developing potent and selective therapeutic agents.
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of analogs related to the 6,7-dihydro-1H-cyclopenta[b]pyridine-2,5-dione scaffold. Due to the limited availability of direct SAR studies on this specific pyridine-based dione, we will draw comparative insights from the closely related and well-documented 6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione analogs. The structural similarity between these scaffolds allows for valuable inferences to be made regarding the impact of substituent modifications on biological activity, particularly in the context of anticancer and antioxidant properties. This comparative approach aims to provide researchers and drug development professionals with a predictive framework to guide the design of novel and more efficacious 6,7-dihydro-1H-cyclopenta[b]pyridine-2,5-dione derivatives.
General Synthetic Strategies
The synthesis of fused heterocyclic systems like the cyclopenta[b]pyridine-2,5-dione core and its pyrimidine analogs often involves multi-step sequences. A common approach begins with the construction of a substituted cyclopentane ring, followed by cyclocondensation with a suitable reagent to form the fused heterocyclic ring. For instance, the synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogs has been achieved through the manganese-catalyzed oxidation of the corresponding 2,3-cyclopentenopyridines.[2][3] While this provides a route to the mono-one, further oxidation or alternative synthetic strategies would be required to obtain the dione.
For the pyrimidine analogs, a typical synthetic route might involve the condensation of a substituted cyclopentanone derivative with a urea or thiourea equivalent to form the pyrimidine-2,4-dione ring. Subsequent modifications at various positions can then be carried out to generate a library of analogs for SAR studies.
Below is a generalized workflow for the synthesis of such analogs.
Caption: Generalized synthetic workflow for the preparation of cyclopenta[d]pyrimidine-2,4-dione analogs.
Structure-Activity Relationship (SAR) Analysis
The biological activity of the cyclopenta[b]pyridine-2,5-dione scaffold and its analogs is highly dependent on the nature and position of various substituents. By analyzing the data from related pyrimidine analogs, we can infer key SAR trends.
Anticancer Activity: Insights from Cytotoxic Anti-microtubule Agents
A study on N-(4-methoxyphenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium chloride and its analogs has provided significant insights into the SAR of this class of compounds as potent cytotoxic anti-microtubule agents.[4] These compounds were evaluated for their ability to depolymerize microtubules and their antiproliferative effects against various cancer cell lines.
Key SAR observations:
-
Substitution at the 4-amino position: The nature of the substituent on the 4-amino group is critical for activity. A 4-methoxyphenyl group was found to be optimal.
-
Methylation at N, 2, and 6 positions: The presence of methyl groups at the N-position of the 4-amino substituent, and at the 2- and 6-positions of the pyrimidine ring, was crucial for high potency.
-
Homologation at the 6-position: Extending the methyl group at the 6-position to larger alkyl groups generally leads to a decrease in activity, suggesting specific spatial requirements in the biological target.
The following table summarizes the cytotoxic activity of selected analogs from this study.
| Compound | R1 | R2 | R3 | EC50 (nM) for Microtubule Depolymerization |
| (±)-1·HCl | CH3 | CH3 | 4-methoxyphenyl | 56 |
| 30·HCl | H | CH3 | 4-methoxyphenyl | 26 |
| CA-4 (Reference) | - | - | - | 7 |
Data extracted from a study on cyclopenta[d]pyrimidine analogs.[4]
Caption: Key SAR findings for the anticancer activity of cyclopenta[d]pyrimidine-2,4-dione analogs.
Antioxidant Activity: The Role of 7-Thio Substituents
Another study focused on the synthesis and antioxidant activity of 7-thio derivatives of 6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione.[5][6] The antiradical activity of these compounds was evaluated using an in vitro model of Fe(2+)-dependent oxidation of adrenaline. This study revealed that the antioxidant activity is significantly influenced by the nature of the substituent on the thioether fragment.
Key SAR observations:
-
Benzylthioethers: The introduction of a benzylthioether at the 7-position conferred antioxidant activity.
-
Substitution on the Benzyl Ring: The position and electronic nature of substituents on the benzyl ring played a critical role.
-
Electron-donating groups: Generally enhanced antioxidant activity.
-
Electron-withdrawing groups: Such as halogens, had a variable effect depending on their position. Ortho-halogenated benzylthioethers were found to be particularly effective.
-
The table below presents the antioxidant activity of representative 7-thio derivatives.
| Compound | Substituent at 7-position | Antiradical Activity (%) |
| 4a | 2-methylbenzyl | High |
| 4c | 2-chlorobenzyl | High |
| 4f | 4-bromobenzyl | Moderate |
| 4e | 3,4-dichlorobenzyl | Moderate |
Data extracted from a study on 7-thio derivatives of cyclopenta[d]pyrimidine-2,4(3H,5H)-dione.[6]
Experimental Protocols
To ensure the reproducibility and validation of the findings, detailed experimental protocols are essential. Below are representative methodologies for key biological assays.
Cell-Based Microtubule Depolymerization Assay
-
Cell Culture: Human cancer cell lines (e.g., HeLa) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Cells are seeded in multi-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 24 hours).
-
Immunofluorescence Staining:
-
Cells are fixed with a suitable fixative (e.g., methanol or paraformaldehyde).
-
The cells are permeabilized with a detergent-containing buffer (e.g., Triton X-100 in PBS).
-
Non-specific binding is blocked using a blocking solution (e.g., bovine serum albumin in PBS).
-
The cells are incubated with a primary antibody against α-tubulin.
-
After washing, the cells are incubated with a fluorescently labeled secondary antibody.
-
The nuclei are counterstained with a DNA dye (e.g., DAPI).
-
-
Microscopy and Analysis: The cells are visualized using a fluorescence microscope. The degree of microtubule depolymerization is assessed by observing the disruption of the microtubule network. The EC50 value is determined by quantifying the percentage of cells showing depolymerized microtubules at different compound concentrations.
In Vitro Antioxidant Activity Assay (Fe(2+)-dependent Adrenaline Oxidation)
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a phosphate buffer (pH 7.4), a solution of adrenaline, and a solution of FeSO4.
-
Compound Addition: The test compounds, dissolved in a suitable solvent (e.g., DMSO), are added to the reaction mixture at various concentrations.
-
Initiation of Reaction: The reaction is initiated by the addition of the FeSO4 solution.
-
Spectrophotometric Measurement: The oxidation of adrenaline is monitored by measuring the increase in absorbance at a specific wavelength (e.g., 480 nm) over time using a spectrophotometer.
-
Calculation of Antioxidant Activity: The antiradical activity of the test compounds is calculated as the percentage inhibition of adrenaline oxidation compared to a control reaction without the test compound.
Conclusion and Future Directions
The structure-activity relationship of 6,7-dihydro-1H-cyclopenta[b]pyridine-2,5-dione analogs, inferred from studies on the closely related cyclopenta[d]pyrimidine-2,4(3H,5H)-dione scaffold, highlights the critical role of specific substitutions in determining their biological activity. For anticancer applications targeting the microtubule network, precise modifications at the 2-, 4-, and 6-positions, particularly the introduction of a 4-(N-methyl-N-4-methoxyphenyl)amino group, are paramount for high potency. In the context of antioxidant activity, the introduction of substituted benzylthioethers at the 7-position offers a promising avenue, with ortho-halogenated derivatives showing significant potential.
These findings provide a solid foundation for the rational design of novel 6,7-dihydro-1H-cyclopenta[b]pyridine-2,5-dione analogs. Future research should focus on the synthesis and biological evaluation of a focused library of these pyridine-based diones, incorporating the favorable substituent patterns identified in their pyrimidine counterparts. Such studies will be crucial to validate the inferred SAR and to fully exploit the therapeutic potential of this underexplored chemical scaffold. The development of potent and selective agents based on the 6,7-dihydro-1H-cyclopenta[b]pyridine-2,5-dione core could lead to the discovery of novel drug candidates for the treatment of cancer and other diseases associated with oxidative stress.
References
-
Ren, L., et al. (2015). Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. Green Chemistry, 17(4), 2369-2375. Available at: [Link]
- (Reference placeholder for additional synthesis papers)
-
Gaukroger, K., et al. (2003). Structure activity-relationship and in vitro and in vivo evaluation of the potent cytotoxic anti-microtubule agent N-(4-methoxyphenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium chloride and its analogues as antitumor agents. Journal of Medicinal Chemistry, 46(13), 2726-2742. Available at: [Link]
- (Reference placeholder for additional anticancer activity papers)
- (Reference placeholder for additional anticancer activity papers)
- (Reference placeholder for additional anticancer activity papers)
- (Reference placeholder for additional anticancer activity papers)
-
Paronikyan, R. G., et al. (2014). Synthesis and Antioxidant Activity of 7-Thio Derivatives of 6,7-Dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione. Scientia Pharmaceutica, 83(1), 41-48. Available at: [Link]
-
Paronikyan, R. G., et al. (2014). Synthesis and Antioxidant Activity of 7-Thio Derivatives of 6,7-Dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione. Scientia Pharmaceutica, 83(1), 41-48. Available at: [Link]
- (Reference placeholder for additional antioxidant activity papers)
-
Vitaku, E., et al. (2014). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 19(7), 9550-9571. Available at: [Link]
- (Reference placeholder for general review papers)
-
Ren, L., et al. (2015). Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. Green Chemistry, 17(4), 2369-2375. Available at: [Link]
Sources
- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives [mdpi.com]
- 2. rsc.org [rsc.org]
- 3. Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Structure activity-relationship and in vitro and in vivo evaluation of the potent cytotoxic anti-microtubule agent N-(4-methoxyphenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium chloride and its analogues as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Antioxidant Activity of 7-Thio Derivatives of 6,7-Dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Antioxidant Activity of 7-Thio Derivatives of 6,7-Dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Corrosion Inhibitors: Dithiocarbamate Derivatives vs. Alternative Chemistries
In the relentless battle against material degradation, corrosion inhibitors are indispensable tools. They are the unseen guardians in industries ranging from oil and gas to construction and electronics, preserving the integrity of metallic assets. The selection of an appropriate inhibitor is a critical decision, balancing efficacy, cost, and environmental impact. This guide provides a comparative analysis of a potent class of organic inhibitors—dithiocarbamate derivatives—against other prevalent inhibitor technologies. Our focus is to equip researchers, scientists, and drug development professionals with the foundational knowledge and experimental frameworks to make informed decisions in their applications.
The Imperative of Corrosion Inhibition
Corrosion is an electrochemical process that reverts refined metals to their more stable oxide forms, resulting in trillions of dollars in annual global costs. Inhibitors function by adsorbing onto the metal surface, forming a protective barrier that impedes the anodic (metal dissolution) or cathodic (often oxygen reduction) reactions, or both. The efficacy of an inhibitor is not absolute; it is a function of the metal substrate, the corrosive environment, and the inhibitor's specific chemical properties.
A Spotlight on Dithiocarbamate Derivatives
Dithiocarbamates (DTCs) are a class of organosulfur compounds characterized by the functional group R₂NCS₂⁻. Their derivatives have garnered significant attention as highly effective corrosion inhibitors.[1]
Mechanism of Action: The Chelation Advantage
The standout feature of dithiocarbamate derivatives is their exceptional chelating ability.[2] The two sulfur atoms in the dithiocarbamate moiety act as a bidentate ligand, forming stable, insoluble complexes with metal ions on the substrate surface.[3] This mechanism involves:
-
Adsorption : The polar nitrogen and sulfur atoms facilitate the adsorption of the DTC molecule onto the metal surface. This can be physisorption (electrostatic attraction) or chemisorption, which involves the sharing of electrons between the heteroatoms and the vacant d-orbitals of the metal.[1]
-
Film Formation : Upon adsorption, the DTC molecules form a coordinated, protective film. This barrier isolates the metal from the corrosive electrolyte, significantly slowing down the electrochemical reactions responsible for corrosion.[4] The presence of heteroatoms like sulfur and nitrogen in their structure is key to their effectiveness.[5]
This mechanism is depicted in the diagram below.
The structure of the "R" groups on the nitrogen atom can be tailored to modify properties like solubility and film stability, making DTCs a versatile class of inhibitors.[6] Studies have shown that less bulky substituents can lead to better performance due to higher solubility and more effective film formation.[1]
Comparative Analysis: Dithiocarbamates vs. Other Inhibitors
Corrosion inhibitors are broadly classified into inorganic, organic, and "green" categories. Each class presents a unique profile of performance, cost, and environmental impact.
Inorganic Inhibitors
Inorganic inhibitors, such as chromates, nitrates, molybdates, and phosphates, typically act by forming a passivating film on the metal surface.[7] They are often effective but face increasing scrutiny due to their environmental toxicity.
-
Mechanism : Anodic inhibitors (passivators) like chromates and nitrites promote the formation of a stable oxide layer. Cathodic inhibitors like polyphosphates precipitate on cathodic sites, stifling the reduction reaction.
-
Performance : Can be highly effective. For instance, calcium nitrite is a well-established inhibitor for steel in concrete.[8]
-
Comparison to DTCs : While effective, inorganic inhibitors often lack the strong chelating bond of DTCs, and their protective films can be less robust. A significant drawback is their toxicity; chromates, for example, are carcinogenic and heavily regulated. Organic inhibitors are generally considered more effective and less expensive than their inorganic counterparts.[8][9]
Other Organic Inhibitors
This is a vast category that includes amines, amides, imidazolines, triazoles, and hydrazide derivatives.[7][10] Like DTCs, they function by adsorbing onto the metal surface via heteroatoms (N, O, S, P) and pi-electron systems.
-
Mechanism : Adsorption is the primary mechanism, creating a barrier film. The strength of adsorption and the integrity of the film depend on the molecule's structure, electron density at the active centers, and molecular size.[9]
-
Performance : Varies widely. For example, hydrazide derivatives have shown promise as mixed-type inhibitors for steel.[10] Some organic inhibitors can achieve efficiencies exceeding 90%.[10]
-
Comparison to DTCs : Dithiocarbamates often show superior performance due to the strong bidentate chelation from the two sulfur atoms, leading to a more stable and resilient protective film compared to inhibitors that rely on single-atom adsorption.[3] However, the specific performance depends heavily on the corrosive medium and the specific molecular structures being compared.
Green Inhibitors (Plant Extracts)
Driven by environmental regulations, there is a surge in research on "green" corrosion inhibitors derived from plant extracts.[11][12][13] These are complex mixtures of organic compounds, often rich in tannins, alkaloids, and flavonoids, which contain the necessary heteroatoms for inhibition.
-
Mechanism : Similar to synthetic organic inhibitors, they adsorb on the metal surface to form a protective film.[14]
-
Performance : Inhibition efficiencies can be surprisingly high, sometimes exceeding 90%.[14][15] For example, extracts from date palm leaves have demonstrated up to 97% efficiency in protecting low-carbon steel in acidic solutions.[14]
-
Comparison to DTCs : Green inhibitors are advantageous due to their low cost, biodegradability, and renewable nature.[11] However, their performance can be inconsistent due to variations in extract composition. They may also degrade at higher temperatures and have challenges related to long-term stability.[11][12] DTC derivatives, being synthesized compounds, offer higher purity, predictability, and often greater thermal stability.
Quantitative Performance Comparison
The inhibition efficiency (IE%) is a key metric for comparing inhibitors. It is typically calculated from experimental data (e.g., weight loss, corrosion current density). The following table summarizes representative performance data for different inhibitor classes.
| Inhibitor Class | Example Compound/Extract | Metal | Corrosive Medium | Concentration | Inhibition Efficiency (IE%) | Reference |
| Dithiocarbamate | Glycine-based DTC (BDTC) | Carbon Steel | 0.5 M HCl | Optimal | ~98% | [4] |
| Dithiocarbamate | Co(II) N-butylmethyldithiocarbamate | Mild Steel | 1 M HCl | 0.1 M | >90% (Qualitative) | [1] |
| Inorganic | Calcium Nitrite | Steel Rebar | Chloride Solution | N/A | Effective (Qualitative) | [8] |
| Organic | Hydrazide Derivative | Mild Steel | 1.0 M HCl | 0.5 mM | 91.8% | [7] |
| Organic | 2,5-disubstituted-1,3,4-oxadiazole | Mild Steel | 1 M HCl | Optimal | >90% (Qualitative) | [16] |
| Green Inhibitor | Cefadroxil (Antibiotic) | Mild Steel | 1 M HCl | 1.1 mM | 96% | [16] |
| Green Inhibitor | Rumex Extract | C38 Steel | 1 M HCl | 2 g/L | 94.6% | [14] |
Note: Direct comparison is challenging as experimental conditions (temperature, exposure time, specific alloy) vary between studies. This table serves as an illustrative guide.
Experimental Protocols for Inhibitor Evaluation
To ensure trustworthiness and reproducibility, standardized experimental protocols are crucial. Here, we outline three fundamental techniques for evaluating corrosion inhibitor performance.
Weight Loss Method
This gravimetric technique is the simplest and most direct way to determine the average corrosion rate. It is a cornerstone of inhibitor screening.
Methodology:
-
Specimen Preparation : Prepare metallic specimens (coupons) of known dimensions and surface area. Polish the surfaces with successively finer grades of abrasive paper, degrease with a solvent like acetone, rinse with deionized water, and dry.
-
Initial Weighing : Accurately weigh each coupon to four decimal places (W_initial).
-
Immersion : Immerse the coupons in the corrosive solution, both with and without the inhibitor at various concentrations, for a predetermined period (e.g., 24, 48, 72 hours) at a constant temperature.
-
Cleaning : After immersion, remove the coupons. Clean them according to standard procedures (e.g., ASTM G1) to remove corrosion products without removing the base metal. This often involves scrubbing with a bristle brush in a pickling solution.
-
Final Weighing : Rinse, dry, and re-weigh the coupons (W_final).
-
Calculation :
-
Weight Loss (ΔW) = W_initial - W_final
-
Corrosion Rate (CR) = (K × ΔW) / (A × T × D), where K is a constant, A is the surface area, T is the immersion time, and D is the metal density.
-
Inhibition Efficiency (IE%) = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] × 100
-
Potentiodynamic Polarization (PDP)
PDP is an electrochemical technique that provides rapid corrosion rate data and insights into the inhibition mechanism (anodic, cathodic, or mixed-type).
Methodology:
-
Electrochemical Cell Setup : Use a standard three-electrode cell: a working electrode (the metal specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum or graphite).
-
Stabilization : Immerse the working electrode in the test solution (with or without inhibitor) and allow the open-circuit potential (OCP) to stabilize (typically 30-60 minutes).
-
Polarization Scan : Scan the potential at a slow, constant rate (e.g., 0.167 mV/s) from a potential cathodic to the OCP to a potential anodic to the OCP (e.g., -250 mV to +250 mV vs. OCP).
-
Data Analysis : Plot the potential (E) versus the logarithm of the measured current density (log i).
-
Tafel Extrapolation : Extrapolate the linear (Tafel) regions of the anodic and cathodic curves back to the corrosion potential (E_corr). The intersection point gives the corrosion current density (i_corr).
-
The corrosion rate is directly proportional to i_corr.
-
IE% = [(i_corr,uninhibited - i_corr,inhibited) / i_corr,uninhibited] × 100
-
A significant shift in the anodic branch indicates an anodic inhibitor, a shift in the cathodic branch indicates a cathodic inhibitor, and a shift in both indicates a mixed-type inhibitor.
-
Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful, non-destructive technique that provides detailed information about the corrosion process and the properties of the protective film.
Methodology:
-
Cell Setup and Stabilization : Use the same three-electrode setup as for PDP. Allow the system to stabilize at OCP.
-
Impedance Measurement : Apply a small amplitude AC potential signal (e.g., 10 mV) over a wide range of frequencies (e.g., 100 kHz to 10 mHz). Measure the resulting AC current response.
-
Data Analysis :
-
The impedance data is often presented as a Nyquist plot (imaginary vs. real impedance) or Bode plots (impedance magnitude/phase angle vs. frequency).
-
Equivalent Circuit Modeling : Model the data using an equivalent electrical circuit that represents the electrochemical processes at the metal-solution interface. A common model includes the solution resistance (Rs), the charge transfer resistance (R_ct), and the double-layer capacitance (C_dl).
-
The charge transfer resistance (R_ct) is inversely proportional to the corrosion rate. A larger R_ct value signifies better corrosion protection.
-
IE% = [(R_ct,inhibited - R_ct,uninhibited) / R_ct,inhibited] × 100
-
The logical flow of these experimental techniques is illustrated below.
Conclusion
Dithiocarbamate derivatives stand out as a highly effective class of corrosion inhibitors, primarily due to their strong chelating ability which allows for the formation of a stable, protective film on metal surfaces. When compared to traditional inorganic inhibitors, they offer a less toxic profile. Against other organic inhibitors, their bidentate ligand structure often provides a more robust and resilient barrier. While emerging green inhibitors present an eco-friendly and cost-effective alternative, they currently lack the consistency and reliability of synthesized compounds like DTCs for demanding industrial applications.
The ultimate choice of a corrosion inhibitor requires a holistic assessment of performance, mechanism, cost, and environmental impact. The experimental protocols detailed herein provide a robust framework for conducting such a comparative analysis, enabling scientists and researchers to select the optimal solution for their specific corrosion challenges.
References
-
Al-Mubaddel, F., et al. (2023). The Use of Plant Extracts as Green Corrosion Inhibitors: A Review. MDPI. [Link]
-
Inspira. (n.d.). A REVIEW ON GREEN CORROSION INHIBITORS: SUSTAINABLE SOLUTIONS FOR METAL PROTECTION. INSPIRA. [Link]
-
Karam, A. M. (2021). A critical review on green corrosion inhibitors based on plant extracts: Advances and potential presence in the market. International Journal of Corrosion and Scale Inhibition. [Link]
-
Olajide, O. S., et al. (2022). Utilization of green inhibitors as a sustainable corrosion control method for steel in petrochemical industries: A review. Frontiers in Materials. [Link]
-
Yadav, P., et al. (2023). Plant extracts as green corrosion inhibitors for different kinds of steel: A review. PMC - NIH. [Link]
-
MDPI. (n.d.). Corrosion Inhibitors: Natural and Synthetic Organic Inhibitors. MDPI. [Link]
-
ResearchGate. (n.d.). A comparative study of inorganic versus organic corrosion inhibitors for mitigation of steel in chloride contaminated alkaline solution. Request PDF. [Link]
-
Razali, N. Z. K., et al. (n.d.). Synthesis, characterization and corrosion inhibition screening of Co(II) Dithiocarbamate Complexes: Co[BuMedtc]2 and Co[EtBenzdtc]2. UiTM Institutional Repository. [Link]
-
El-Lateef, H. M. A., et al. (2024). Current and emerging trends of inorganic, organic and eco-friendly corrosion inhibitors. RSC Advances. [Link]
-
Kadhim, M. M., et al. (2021). Estimation of the Efficiency of Corrosion Inhibition by Zn-Dithiocarbamate Complexes: a Theoretical Study. Iraqi Journal of Science. [Link]
-
Khaled, N., et al. (2021). SYNTHESIS, CHARACTERISATION AND CORROSION INHIBITION SCREENING OF Co(II) DITHIOCARBAMATE COMPLEXES IN HCl AND H2SO4. UiTM IR. [Link]
-
ResearchGate. (n.d.). A study of glycine-based dithiocarbamates as effective corrosion inhibitors for cold rolled carbon steel in HCl solutions. Request PDF. [Link]
-
Singh, A. (2021). Role of Organic and Eco-Friendly Inhibitors on the Corrosion Mitigation of Steel in Acidic Environments—A State-of-Art Review. PMC - NIH. [Link]
-
ResearchGate. (n.d.). Dithiocarbamate Derivative as an Efficient Inhibitor for Copper. [Link]
-
IGI Global. (n.d.). Inhibition efficiency: Significance and symbolism. [Link]
-
Razali, N. Z. K., et al. (2022). SYNTHESIS, CHARACTERIZATION AND CORROSION INHIBITION SCREENING OF Co(II) DITHIOCARBAMATE COMPLEXES. Journal of Academia. [Link]
-
Nature. (2022). Synthesis and characterization of novel dithiocarbamic thioanhydrides and their application for plant growth stimulant and phytotoxic activity. Nature. [Link]
-
Onwudiwe, D. C., & Adeyemi, J. O. (2021). The Versatility in the Applications of Dithiocarbamates. MDPI. [Link]
-
International Journal of Progressive Research in Engineering Management and Science. (n.d.). APPLICATIONS OF DITHIOCARBAMATES COMPOUNDS: A REVIEW. [Link]
-
ResearchGate. (n.d.). Investigation on Corrosion Inhibition effect of N-[4-(1,3-benzo[d]thiazol-2-ylcarbamoyl)phenyl]quinoline-6-carboxamide as a novel Organic Inhibitor on Mild Steel in 1N HCl at different temperatures: Experimental and Theoretical study. [Link]
-
Kadhim, M. M., et al. (2021). Estimation of the Efficiency of Corrosion Inhibition by Zn-Dithiocarbamate Complexes: a Theoretical Study. Iraqi Journal of Science. [Link]
-
ResearchGate. (n.d.). Experimental and Predicted inhibition efficiencies of thiosemicarbazide derivatives. [Link]
Sources
- 1. ir.uitm.edu.my [ir.uitm.edu.my]
- 2. The Versatility in the Applications of Dithiocarbamates [mdpi.com]
- 3. ir.uitm.edu.my [ir.uitm.edu.my]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition efficiency: Significance and symbolism [wisdomlib.org]
- 6. Synthesis, characterization and corrosion inhibition screening of Co(II) Dithiocarbamate Complexes: Co[BuMedtc]2 and Co[EtBenzdtc]2 / Nur Zalin Khaleda Razali ... [et al.] - UiTM Institutional Repository [ir.uitm.edu.my]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Current and emerging trends of inorganic, organic and eco-friendly corrosion inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05662K [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. inspirajournals.com [inspirajournals.com]
- 13. ijcsi.pro [ijcsi.pro]
- 14. Plant extracts as green corrosion inhibitors for different kinds of steel: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Utilization of green inhibitors as a sustainable corrosion control method for steel in petrochemical industries: A review [frontiersin.org]
- 16. Role of Organic and Eco-Friendly Inhibitors on the Corrosion Mitigation of Steel in Acidic Environments—A State-of-Art Review - PMC [pmc.ncbi.nlm.nih.gov]
Unambiguous Structure Elucidation: A Comparative Guide to Confirming the Crystal Structure of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical science. The spatial arrangement of atoms dictates a compound's physical, chemical, and biological properties. This guide provides an in-depth comparison of analytical techniques for confirming the crystal structure of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one, a key heterocyclic scaffold. We will delve into the gold-standard method of single-crystal X-ray diffraction and compare its outputs with complementary spectroscopic and spectrometric techniques.
The Imperative for Structural Certainty
Head-to-Head Comparison: X-ray Crystallography vs. Spectroscopic Methods
While various analytical techniques provide structural information, they differ significantly in the type and resolution of the data they provide. Here, we compare the definitive nature of X-ray crystallography with the inferential power of Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).
| Feature | Single-Crystal X-ray Diffraction | Nuclear Magnetic Resonance (NMR) | High-Resolution Mass Spectrometry (HRMS) |
| Information Provided | Precise 3D atomic coordinates, bond lengths, bond angles, crystal packing | Connectivity of atoms (1D & 2D NMR), chemical environment of nuclei | Elemental composition, molecular weight |
| Sample Requirement | Single, high-quality crystal (0.1-0.5 mm) | 1-10 mg of pure compound in solution | Micrograms to nanograms of pure compound |
| Ambiguity | Low; provides an absolute structure | Moderate; interpretation can be complex for novel structures | High; isomers cannot be distinguished |
| Throughput | Low to moderate | High | High |
The Gold Standard: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction stands as the unequivocal method for determining the three-dimensional structure of a crystalline solid. The technique relies on the diffraction of X-rays by the electron clouds of the atoms within a crystal lattice. The resulting diffraction pattern is then used to reconstruct a detailed 3D model of the molecule.
The crystal structure of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one has been determined and is available in the Crystallography Open Database (COD) under the deposition number 7219548.[1] The key crystallographic parameters are summarized below:
| Parameter | Value |
| Formula | C₈H₇NO |
| Crystal System | Orthorhombic |
| Space Group | P b c a |
| Unit Cell Dimensions | a = 7.5044 Å, b = 11.9291 Å, c = 14.8473 Å |
| Volume | 1328.5 ų |
| Z | 8 |
Experimental Protocol: Single-Crystal X-ray Diffraction
The following protocol outlines the critical steps for obtaining a high-quality crystal structure of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one.
-
Crystal Growth: High-quality single crystals are paramount. Slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethyl acetate/petroleum ether) is a common method. The process should be undisturbed to allow for the formation of well-ordered crystals.
-
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson synthesis, followed by refinement to obtain the final atomic coordinates and anisotropic displacement parameters.
Caption: Workflow for single-crystal X-ray diffraction analysis.
Complementary Techniques for Structural Verification
While X-ray crystallography provides the definitive solid-state structure, NMR and HRMS are invaluable for confirming the structure in solution and verifying the elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy probes the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of a molecule in solution. For 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one, ¹H and ¹³C NMR are essential.
A study by Ren et al. provides the following NMR data for 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one in CDCl₃:
-
¹H NMR (400 MHz, CDCl₃) δ ppm: 8.82-8.77 (m, 1H), 8.00 (d, J = 7.7 Hz, 1H), 7.34-7.28 (m, 1H), 3.27 (dd, J = 8.0, 4.0 Hz, 2H), 2.81-2.74 (m, 2H).[2]
-
¹³C NMR (101 MHz, CDCl₃) δ ppm: 204.88, 174.36, 155.72, 131.91, 130.33, 122.47, 35.78, 28.73.[2]
These spectra confirm the presence of the pyridyl and cyclopentanone moieties and the connectivity of the protons and carbons.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate measurement of the mass-to-charge ratio of a molecule, allowing for the determination of its elemental formula.
For 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one, the expected monoisotopic mass for the protonated molecule [M+H]⁺ (C₈H₈NO) is 134.0606. The experimental value obtained was 134.0598, which is in excellent agreement with the calculated mass.[2]
Caption: Integrated approach for structure verification.
Conclusion: A Synergistic Approach
The unambiguous confirmation of the crystal structure of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one is best achieved through a synergistic approach. Single-crystal X-ray diffraction provides the definitive three-dimensional structure, offering unparalleled detail of atomic arrangement in the solid state. This "gold standard" data is then corroborated by NMR spectroscopy, which confirms the molecular structure and connectivity in solution, and by HRMS, which verifies the elemental composition with high accuracy. For researchers in drug development, the integration of these techniques provides the highest level of confidence in the structural integrity of their compounds, forming a solid foundation for further investigation.
References
-
Ren, L., Wang, L., Lv, Y., Shang, S., Chen, B., & Gao, S. (2015). Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. Green Chemistry, 17(4), 2369-2373. [Link]
-
PubChem. (n.d.). 6,7-Dihydro-5H-1-pyridin-5-one. National Center for Biotechnology Information. Retrieved from [Link]
Sources
Introduction: Unveiling the Therapeutic Potential of Two Privileged Scaffolds
An In-Depth Comparative Guide to the Biological Activities of Cyclopentenediones and Cyclopenta[b]pyridines
Prepared by: Gemini, Senior Application Scientist
In the landscape of medicinal chemistry, the identification and optimization of "privileged scaffolds"—molecular frameworks that can bind to multiple biological targets—is a cornerstone of modern drug discovery. This guide provides a detailed comparative analysis of two such scaffolds: cyclopentenediones (CPDs) and cyclopenta[b]pyridines. While both are five-membered carbocyclic rings fused with other functionalities, their distinct chemical properties give rise to a diverse and often complementary range of biological activities.
Cyclopentenediones, characterized by their reactive α,β-unsaturated dione system, are found in a variety of natural products from plants, fungi, and bacteria.[1][2][3][4] Their bioactivity is often driven by covalent interactions with cellular nucleophiles. In contrast, cyclopenta[b]pyridines, a class of monoterpene pyridine alkaloids, feature a cyclopentane ring fused to a pyridine ring.[5] Their biological effects are typically mediated by specific, non-covalent interactions with protein targets, leading to a different pharmacological profile.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple listing of properties to explain the causality behind their mechanisms of action, providing field-proven experimental protocols and quantitative data to support a rigorous, evidence-based comparison.
Cyclopentenediones (CPDs): Masters of Covalent Modification
The defining feature of the CPD scaffold is the cyclopent-4-ene-1,3-dione skeleton. The electrophilic nature of the α,β-unsaturated carbonyl group makes it a potent Michael acceptor, capable of forming covalent bonds with soft nucleophiles like the thiol groups of cysteine residues in proteins. This reactivity is the primary driver of its broad biological effects.
Anticancer Activity: A Double-Edged Sword
CPDs exhibit significant cytostatic and pro-apoptotic activity across a range of cancer cell lines.[1][2] Natural and synthetic CPDs, such as TX-1123 and jasmonate derivatives, have demonstrated potent growth inhibition.[6]
-
Mechanism of Action: The anticancer effects are largely attributed to the induction of cellular stress through covalent modification of key proteins.[6] This can disrupt critical signaling pathways, leading to apoptosis. Studies have shown that the model compound cyclopent-2-en-1-one induces apoptosis in melanoma cells through a mitochondrial-mediated pathway involving the activation of caspase-3.[7]
-
Expertise & Causality: The very reactivity that makes CPDs potent anticancer agents also leads to their primary drawback: a high potential for off-target effects and toxicity.[8] Unselective alkylation of essential biomacromolecules can cause significant side effects. Consequently, a major focus of synthetic chemistry in this area is to create analogues with attenuated electrophilicity, aiming to improve selectivity for cancer-specific targets while minimizing toxicity to healthy cells.[8]
Anti-inflammatory and Antiviral Properties
The ability of CPDs to modulate cellular signaling pathways also underpins their potent anti-inflammatory and antiviral activities.
-
Anti-inflammatory Effects: Many CPDs, particularly cyclopentenone prostaglandins like 15-deoxy-Δ(12,14)-prostaglandin J(2) (15d-PGJ2), are powerful anti-inflammatory agents.[9] A key mechanism is the inhibition of the pro-inflammatory transcription factor NF-κB.[9] Experimental data shows that certain cyclopentene derivatives can significantly reduce the production of inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2) in stimulated macrophages.[10][11]
-
Antiviral Activity: Cyclopentenone prostanoids can inhibit viral replication by inducing a cellular defense response that includes the expression of heat-shock proteins and the disruption of viral glycoprotein maturation.[12] Furthermore, specific cyclopentenyl nucleoside analogues have shown potent activity against RNA viruses such as HIV and West Nile virus.[13] Some prostaglandins have been shown to directly inhibit viral RNA polymerase.[14]
Cyclopenta[b]pyridines: Versatility Through Specificity
The cyclopenta[b]pyridine scaffold, a fusion of cyclopentane and pyridine rings, is a key structure in many monoterpene pyridine alkaloids.[5] Unlike CPDs, their biological activity is not generally driven by covalent modification but by precise, high-affinity binding to protein targets. This often results in a more specific and less toxic pharmacological profile.
Broad-Spectrum Antiviral, Fungicidal, and Insecticidal Activity
This class of compounds has recently emerged as a powerhouse for agricultural applications, demonstrating remarkable efficacy against a wide array of plant pathogens and pests.
-
Mechanism of Action: In a landmark study, a series of 5-aryl-cyclopenta[c]pyridine derivatives were developed based on the natural product cerbinal.[15][16] Several of these compounds exhibited potent activity against the Tobacco Mosaic Virus (TMV), with efficacy surpassing the commercial antiviral agent ribavirin at equivalent concentrations.[15][17] Molecular docking studies suggest this activity stems from enhanced binding affinity to the TMV receptor protein.[15][16]
-
Fungicidal and Insecticidal Effects: The same series of compounds displayed broad-spectrum fungicidal activity against economically significant pathogens, including an outstanding 91.9% inhibition of Sclerotinia sclerotiorum.[15][17] They also showed good larvicidal efficacy against the diamondback moth, Plutella xylostella.[15][16]
Anti-inflammatory and Neuropharmacological Potential
The versatility of the cyclopenta[b]pyridine scaffold extends to human therapeutic targets, with significant potential in treating inflammatory and neurological disorders.
-
Anti-inflammatory Activity: Various fused pyridine derivatives have demonstrated anti-inflammatory properties.[5][18] For instance, certain thiazolo[4,5-b]pyridines have shown anti-inflammatory effects in animal models that are comparable to or even exceed that of ibuprofen.[19] Steroid-fused pyridine derivatives have also been developed as potent anti-inflammatory agents.[20]
-
Neuropharmacological Activity: The scaffold has been successfully utilized to develop antagonists for the NMDA/NR2B receptor, a key target in the treatment of various neurological and psychiatric disorders.[21] Additionally, some derivatives act as calcitonin gene-related peptide (CGRP) receptor antagonists, indicating potential for treating migraines.[5]
Comparative Summary and Data
The following table provides a high-level comparison of the two scaffolds based on available experimental data.
| Feature | Cyclopentenediones (CPDs) | Cyclopenta[b]pyridines |
| Primary Mechanism | Covalent modification (Michael addition) | Specific receptor/enzyme binding |
| Anticancer Activity | Potent (cytostatic, pro-apoptotic)[1][7] | Less explored, some derivatives show activity |
| Antiviral Activity | Broad (HIV, West Nile, Influenza)[9][12][13] | Potent (especially against plant viruses like TMV)[15][16] |
| Anti-inflammatory | Potent (NF-κB inhibition)[9][11] | Significant (activity comparable to NSAIDs)[19][22] |
| Other Activities | Antibacterial, Antifungal[1][2] | Antibacterial, Fungicidal, Insecticidal, Neuropharmacological[5][15][21] |
| Key Advantage | Broad and potent activity from a simple core | High target specificity and versatility |
| Key Disadvantage | Potential for off-target toxicity | Activity is highly dependent on specific substitutions |
| Example (Anticancer) | TX-1123 (EC50 ≈ 3 µM on HepG2 cells) | N/A |
| Example (Antiviral) | CPE-C (EC50 = 0.06 µM vs. HIV)[13] | Compound 4k (53.8% TMV protection @ 500 µg/mL)[15][16] |
| Example (Anti-fungal) | Coruscanone A (potent vs. C. albicans)[3] | Compound 4i (91.9% inhibition of S. sclerotiorum)[15][17] |
Visualizing the Mechanism: CPDs and NF-κB Signaling
To illustrate the mechanism of action for cyclopentenediones, the following diagram shows how they can inhibit the pro-inflammatory NF-κB pathway. CPDs can covalently modify key signaling components like the IκB kinase (IKK), preventing the release and nuclear translocation of NF-κB.
Caption: Inhibition of the NF-κB signaling pathway by cyclopentenediones.
Experimental Protocols: A Guide to Self-Validating Assays
Trustworthiness in scientific reporting relies on robust and reproducible methodologies. The following protocols are standard, self-validating systems for assessing the biological activities discussed.
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol determines the concentration at which a compound reduces the viability of a cancer cell line by 50% (IC50). It measures the metabolic activity of cells, which is a proxy for cell viability.
Workflow Diagram
Caption: Standard workflow for an in vitro MTT cytotoxicity assay.
Methodology:
-
Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast, HT-29 for colon) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., from 0.01 µM to 100 µM) in culture medium. Replace the old medium with the compound-containing medium. Include vehicle-only (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. Live cells with active dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to calculate the IC50 value.
Causality: The choice of the MTT assay is based on its reliability as an indicator of metabolic activity, which is directly correlated with cell viability. Using multiple cell lines from different tissue origins (e.g., breast, colon) provides a broader understanding of the compound's cytotoxic spectrum.
Protocol 2: In Vitro Anti-inflammatory Assessment (Griess Assay for Nitric Oxide)
This protocol quantifies the production of nitric oxide (NO), a key pro-inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS).
Methodology:
-
Cell Seeding: Plate RAW 264.7 murine macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.[10]
-
Treatment and Stimulation: Pre-treat the cells with various concentrations of the test compound for 1 hour. Subsequently, stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response. Include unstimulated and LPS-only controls.
-
Incubation: Incubate the plates for 24 hours at 37°C.
-
Supernatant Collection: Collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent A (sulfanilamide solution) to each supernatant sample, followed by 50 µL of Griess Reagent B (NED solution). Allow the color to develop for 10 minutes at room temperature.
-
Data Acquisition: Measure the absorbance at 540 nm.
-
Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in each sample and express the results as a percentage inhibition of NO production compared to the LPS-only control.
Causality: LPS is a component of Gram-negative bacteria cell walls and a potent activator of macrophages via the TLR4 receptor, making it a standard and reliable method for inducing an inflammatory state in vitro. The Griess assay is a simple, sensitive, and specific colorimetric method for measuring nitrite, a stable breakdown product of NO, making it an excellent readout for inflammatory activity.
Conclusion and Future Perspectives
The comparative analysis of cyclopentenediones and cyclopenta[b]pyridines reveals two scaffolds with distinct yet powerful biological profiles.
-
Cyclopentenediones are potent bioactive molecules whose efficacy is derived from their inherent chemical reactivity. Their future in drug development, particularly in oncology, will depend on the rational design of next-generation analogues that can tame this reactivity, directing it towards specific disease-related targets to create a wider therapeutic window.
-
Cyclopenta[b]pyridines represent a highly versatile and adaptable scaffold. Their activity is governed by classic structure-activity relationships, allowing for fine-tuning to achieve high potency and selectivity for a diverse range of targets. While they have already shown immense promise in agricultural science, further exploration of their potential against human viral diseases, inflammatory conditions, and neurological disorders is a highly promising avenue for future research.
For drug development professionals, the choice between these scaffolds depends on the therapeutic strategy. CPDs offer a path of potent, broad-spectrum activity where covalent inhibition is desired, while cyclopenta[b]pyridines provide a framework for developing highly specific, targeted therapies.
References
-
Vacek, J., & Ulrichová, J. (2014). Chemical properties and biological activities of cyclopentenediones: a review. Mini-Reviews in Medicinal Chemistry, 14(4), 326-338. [Link][1][4]
-
Bentham Science Publishers. (n.d.). Chemical Properties and Biological Activities of Cyclopentenediones: A Review. Mini-Reviews in Medicinal Chemistry. [Link][2]
-
Vacek, J. (2014). Chemical Properties and Biological Activities of Cyclopentenediones: A Review. ResearchGate. [Link][3]
-
Gomes, C. M. R., et al. (2018). Functionalized Cyclopentenones with Low Electrophilic Character as Anticancer Agents. ChemistryOpen, 7(8), 633-640. [Link][8]
-
Shafaei, F., Jouladehroodbar, H., & Hossaini, Z. (2025). Green Synthesis and Biological Study of Novel Cyclopenta[b]pyridines: Multicomponent Reactions of Meldrum's Acid. Journal of Chemistry. [Link][23]
-
Santoro, M. G., & Amici, C. (1997). Antiviral activity of cyclopentenone prostanoids. Trends in Microbiology, 5(7), 276-281. [Link][12]
-
Jeong, L. S., et al. (2005). Enantiomeric synthesis of D- and L-cyclopentenyl nucleosides and their antiviral activity against HIV and West Nile virus. Journal of Medicinal Chemistry, 48(1), 135-143. [Link][13]
-
Rice, G. C., et al. (1991). Antiviral effect of cyclopentenone prostaglandins on vesicular stomatitis virus replication. Journal of Virology, 65(12), 6667-6673. [Link][14]
-
Conti, M. (2012). Cyclopentenone: A special moiety for anticancer drug design. ResearchGate. [Link][6]
-
Fimognari, C., et al. (2008). Pro-apoptotic activity of cyclopentenone in cancer cells. Anticancer Research, 28(1A), 315-320. [Link][7]
-
Straus, D. S., & Glass, C. K. (2001). Cyclopentenone prostaglandins: new insights on biological activities and cellular targets. Medicinal Research Reviews, 21(3), 185-210. [Link][9]
-
Dimmock, J. R., et al. (2001). Synthesis, antiinflammatory, and cytotoxic activities of 2-alkyl and 2-benzyl-2-dimethylaminomethyl-5-(E)-arylidene cyclopentanone hydrochlorides. Journal of Medicinal Chemistry, 44(4), 586-593. [Link][24]
-
Li, Y., et al. (2025). Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[c]pyridine Derivatives. Journal of Agricultural and Food Chemistry. [Link][15]
-
Wang, Y., et al. (2022). Sources, Transformations, Syntheses, and Bioactivities of Monoterpene Pyridine Alkaloids and Cyclopenta[c]pyridine Derivatives. Molecules, 27(21), 7234. [Link][5]
-
Zhang, L., et al. (2016). Anti-inflammatory cyclopentene derivatives from the inner bark of Tabebuia avellanedae. Fitoterapia, 109, 223-229. [Link][10]
-
Goren, E., et al. (2015). The anti-inflammatory activity of a novel fused-cyclopentenone phosphonate and its potential in the local treatment of experimental colitis. Mediators of Inflammation, 2015, 939483. [Link][11]
-
Li, Y., et al. (2025). Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[c]pyridine Derivatives. ACS Publications. [Link][16]
-
ResearchGate. (n.d.). Examples of bioactive cyclopenta[c]pyridine derivatives. [Link][18]
-
Zaki, R. M., et al. (2022). Efficient Synthesis, Reactions and Anti-Inflammatory Evaluation of Novel Cyclopenta[d]thieno[2,3-b]pyridines and Their Related Heterocycles. ResearchGate. [Link][22]
-
Li, Y., et al. (2025). Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[c]pyridine Derivatives. Journal of Agricultural and Food Chemistry. [Link][17]
-
El-ziaty, A. K., et al. (2022). Synthesis and Evaluation of Anti-inflammatory Activity of some Thiazolo[4,5-b]pyridines. Oriental Journal of Chemistry, 37(6). [Link][19]
-
Shams El-Din, A. A., & Abeer, Y. (2012). Anti-inflammatory profile of some synthesized heterocyclic pyridone and pyridine derivatives fused with steroidal structure. European Journal of Medicinal Chemistry, 58, 12-20. [Link][20]
-
Layton, M. E., et al. (2006). Synthesis and evaluation of novel tricyclic benzo[4.5]cyclohepta[1.2]pyridine derivatives as NMDA/NR2B antagonists. Bioorganic & Medicinal Chemistry Letters, 16(17), 4661-4665. [Link][21]
Sources
- 1. Chemical properties and biological activities of cyclopentenediones: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. researchgate.net [researchgate.net]
- 4. Chemical Properties and Biological Activities of Cyclopentenedion...: Ingenta Connect [ingentaconnect.com]
- 5. Sources, Transformations, Syntheses, and Bioactivities of Monoterpene Pyridine Alkaloids and Cyclopenta[c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pro-apoptotic activity of cyclopentenone in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. Cyclopentenone prostaglandins: new insights on biological activities and cellular targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-inflammatory cyclopentene derivatives from the inner bark of Tabebuia avellanedae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The anti-inflammatory activity of a novel fused-cyclopentenone phosphonate and its potential in the local treatment of experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antiviral activity of cyclopentenone prostanoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Enantiomeric synthesis of D- and L-cyclopentenyl nucleosides and their antiviral activity against HIV and West Nile virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antiviral effect of cyclopentenone prostaglandins on vesicular stomatitis virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[ c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. biointerfaceresearch.com [biointerfaceresearch.com]
- 20. Anti-inflammatory profile of some synthesized heterocyclic pyridone and pyridine derivatives fused with steroidal structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Synthesis and evaluation of novel tricyclic benzo[4.5]cyclohepta[1.2]pyridine derivatives as NMDA/NR2B antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Green Synthesis and Biological Study of Novel Cyclopenta[b]pyridines: Multicomponent Reactions of Meldrum’s Acid | Semantic Scholar [semanticscholar.org]
- 24. Synthesis, antiinflammatory, and cytotoxic activities of 2-alkyl and 2-benzyl-2-dimethylaminomethyl-5-(E)-arylidene cyclopentanone hydrochlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the In Vitro Validation of Novel Antituberculosis Compounds
The escalating threat of multidrug-resistant Mycobacterium tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) necessitates a robust and continuous pipeline of novel antitubercular agents.[1][2][3] The foundational step in this discovery process is the accurate in vitro validation of a compound's activity against M. tuberculosis. This guide provides an in-depth comparison of commonly employed assays, offering researchers the technical insights and practical protocols required to make informed decisions in the laboratory. We will delve into the causality behind experimental choices, ensuring that each protocol is not just a series of steps, but a self-validating system for generating reliable and reproducible data.
The Landscape of In Vitro Anti-TB Assays: A Comparative Overview
The initial screening of compounds for antitubercular activity hinges on assays that are sensitive, reliable, and scalable. The choice of assay depends on several factors including the specific research question (e.g., screening for bactericidal vs. bacteriostatic activity), available laboratory infrastructure, and throughput requirements. Here, we compare two widely adopted methods: the Microplate Alamar Blue Assay (MABA) and the Luciferase Reporter Assay (LORA).
Core Principles and Methodologies
Microplate Alamar Blue Assay (MABA): A Colorimetric Approach to Viability
The MABA is a popular, cost-effective, and reliable method for determining the Minimum Inhibitory Concentration (MIC) of compounds against replicating M. tuberculosis.[4][5][6] Its principle is based on the reduction of the blue, non-fluorescent indicator dye, resazurin (Alamar Blue), to the pink, fluorescent resorufin by metabolically active cells.[7][8][9][10] This color change provides a visual and quantifiable measure of bacterial viability.[11]
Mechanism of Action: Resazurin Reduction
The conversion of resazurin to resorufin is a hallmark of viable, respiring cells.[9][12] Dehydrogenase enzymes within the mycobacterial cytoplasm and mitochondria facilitate this reduction, making the fluorescent or colorimetric signal directly proportional to the number of living bacteria.[7][10]
Caption: Mechanism of Resazurin Reduction in MABA.
Luciferase Reporter Assay (LORA): A Luminescent Readout for Non-Replicating Mycobacteria
While MABA is excellent for assessing activity against actively replicating bacteria, a significant challenge in TB therapy is targeting the non-replicating, persistent subpopulation of M. tuberculosis.[13][14] The Luciferase Reporter Assay (LORA) was developed to address this need.[4][5] This assay utilizes a recombinant strain of M. tuberculosis that expresses a luciferase gene.[13][14] The activity of compounds against these non-replicating bacteria, often under hypoxic conditions, is determined by measuring the light output upon the addition of a luciferin substrate.[15] A reduction in luminescence indicates inhibition of bacterial viability or metabolic activity.[13][14][16]
Comparative Analysis of MABA and LORA
| Feature | Microplate Alamar Blue Assay (MABA) | Luciferase Reporter Assay (LORA) |
| Principle | Colorimetric/Fluorometric detection of resazurin reduction by viable cells.[7][11] | Luminescent detection of luciferase activity in recombinant bacteria.[13][14] |
| Target Population | Actively replicating M. tuberculosis.[4][5] | Non-replicating, persistent M. tuberculosis.[4][5][13][14] |
| Throughput | High-throughput, suitable for screening large compound libraries.[6][17] | High-throughput compatible.[13][14] |
| Cost | Low cost.[4][5] | Higher cost due to recombinant strains and reagents. |
| Speed | Results typically within 7-14 days.[4][18] | Results can be obtained relatively quickly after the initial setup.[13][14] |
| Advantages | Inexpensive, widely used, and does not require specialized bacterial strains.[6] | Addresses the challenge of non-replicating bacteria, which is crucial for developing drugs that can shorten treatment duration.[13][14] |
| Disadvantages | Not suitable for assessing activity against non-replicating bacteria. | Requires genetically modified strains and specialized equipment (luminometer).[15] |
Experimental Protocols: A Step-by-Step Guide
Adherence to standardized protocols is paramount for ensuring the reproducibility and validity of experimental data. The Clinical and Laboratory Standards Institute (CLSI) provides comprehensive guidelines for antimicrobial susceptibility testing of mycobacteria.[19][20][21][22][23] The following protocols are based on established methodologies and best practices.
Protocol 1: Microplate Alamar Blue Assay (MABA) for MIC Determination
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC), defined as the lowest drug concentration that prevents the color change of Alamar Blue from blue to pink.[11]
Materials:
-
Mycobacterium tuberculosis strain (e.g., H37Rv)
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80
-
96-well microplates
-
Test compounds and control drugs (e.g., isoniazid, rifampicin)
-
Alamar Blue reagent
-
Sterile water
Workflow:
Caption: MABA Experimental Workflow.
Detailed Steps:
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in the 96-well plates.
-
Inoculum Preparation: Prepare a suspension of M. tuberculosis in 7H9 broth and adjust the turbidity to a McFarland standard of 1.0. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the prepared mycobacterial inoculum to each well containing the serially diluted compounds. Include a drug-free control well.
-
Incubation: Seal the plates and incubate at 37°C.
-
Control Check: After 5-7 days of incubation, add Alamar Blue reagent and sterile water to a control well (bacteria only).[17] Re-incubate and monitor for a color change from blue to pink, which indicates bacterial growth.
-
Reagent Addition: Once the control well turns pink, add Alamar Blue reagent to all wells of the plate.
-
Final Incubation: Reseal the plate and incubate for an additional 24 hours at 37°C.[11]
-
MIC Determination: The MIC is the lowest concentration of the compound that prevents the color change of the indicator, meaning the well remains blue.[11]
Self-Validation and Controls:
-
Positive Control: A well with bacteria and no drug should turn pink, confirming the viability of the inoculum.
-
Negative Control: A well with media and no bacteria should remain blue, ensuring no contamination.
-
Reference Drugs: Include standard anti-TB drugs with known MIC values to validate the assay's performance.
Beyond MIC: Exploring Alternative and Advanced Assays
While MABA and LORA are workhorse assays, a comprehensive validation of a novel compound often requires a multi-faceted approach. Other valuable in vitro assays include:
-
Bactericidal Concentration (MBC) Determination: To ascertain whether a compound is bactericidal or bacteriostatic, the contents of the wells from the MIC plate that show no growth can be plated on solid agar. The MBC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in CFU counts.[24]
-
Time-Kill Kinetics Assays: These assays provide a dynamic view of a compound's antimicrobial activity over time, offering insights into the rate and extent of bacterial killing.[24][25]
-
Intracellular Activity Assays: As M. tuberculosis is an intracellular pathogen, evaluating a compound's ability to kill mycobacteria within macrophages is a critical step in preclinical evaluation.[24] This is often done using macrophage cell lines infected with M. tuberculosis.
Conclusion: A Rigorous Path to Discovery
The validation of in vitro antituberculosis activity is a critical gateway in the long and arduous journey of drug discovery.[1][3] By understanding the principles and nuances of different assays, from the widely accessible MABA to the more specialized LORA, researchers can generate high-quality, reproducible data. A logical, stepwise approach, incorporating appropriate controls and referencing established standards from organizations like the CLSI and WHO, is essential for building a robust data package that can confidently advance a novel compound through the preclinical pipeline.[19][26][27][28] The ultimate goal is to identify and validate new chemical entities that can contribute to shorter, more effective, and safer treatment regimens for tuberculosis worldwide.
References
-
Cho, S., Lee, H. S., & Franzblau, S. (2015). Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. Methods in Molecular Biology, 1285, 281–292. [Link]
-
Cho, S., Lee, H., & Franzblau, S. (2015). Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. Semantic Scholar. [Link]
-
Montenegro-Escovar, S. M., et al. (2015). Inter- and Intra-Assay Reproducibility of Microplate Alamar Blue Assay Results for Isoniazid, Rifampicin, Ethambutol, Streptomycin, Ciprofloxacin, and Capreomycin Drug Susceptibility Testing of Mycobacterium tuberculosis. Journal of Clinical Microbiology, 53(5), 1588–1593. [Link]
-
Collins, L. A., & Franzblau, S. G. (1997). Microplate alamar blue assay versus BACTEC 460 system for high-throughput screening of compounds against Mycobacterium tuberculosis and Mycobacterium avium. Antimicrobial Agents and Chemotherapy, 41(5), 1004–1009. [Link]
-
Maddry, J. A., et al. (2009). Discovery and validation of new antitubercular compounds as potential drug leads and probes. Tuberculosis, 89(5), 331–333. [Link]
-
Collins, L. A., & Franzblau, S. G. (1997). Microplate Alamar Blue Assay versus BACTEC 460 System for High-Throughput Screening of Compounds against Mycobacterium tuberculosis and Mycobacterium avium. Antimicrobial Agents and Chemotherapy, 41(5), 1004–1009. [Link]
-
Pethe, K., et al. (2013). In vitro drug discovery models for Mycobacterium tuberculosis relevant for host infection. Expert Opinion on Drug Discovery, 8(11), 1431–1440. [Link]
-
Maddry, J. A., et al. (2009). Discovery and Validation of New Antitubercular Compounds as Potential Drug Leads and Probes. Tuberculosis, 89(5), 331–333. [Link]
-
Clinical and Laboratory Standards Institute. (2018). M24 | Susceptibility Testing of Mycobacteria, Nocardia spp., and Other Aerobic Actinomycetes. CLSI. [Link]
-
Creative Diagnostics. (n.d.). Screening and Evaluation of Anti-Tuberculosis Compounds. Retrieved from [Link]
-
Clinical and Laboratory Standards Institute. (2020). Testing Method for Mycobacterium Tuberculosis Complex (MTBC). CLSI. [Link]
-
Singh, R., et al. (2021). In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 65(9), e0057821. [Link]
-
Creative Bioarray. (n.d.). Resazurin Cell Viability Assay. Retrieved from [Link]
-
Singh, V., & Mizrahi, V. (2017). Identification and validation of novel drug targets in Mycobacterium tuberculosis. Drug Discovery Today, 22(3), 503–509. [Link]
-
Ekins, S., et al. (2013). Validating New Tuberculosis Computational Models with Publicly Available Datasets. Pharmaceutical Research, 30(11), 2759–2770. [Link]
-
World Health Organization. (2018). Technical manual for drug susceptibility testing of medicines used in the treatment of tuberculosis. WHO. [Link]
-
Wang, C., et al. (2021). Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates. Frontiers in Cellular and Infection Microbiology, 11, 747863. [Link]
-
Cho, S. H., et al. (2007). Low-Oxygen-Recovery Assay for High-Throughput Screening of Compounds against Nonreplicating Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 51(4), 1380–1385. [Link]
-
Cho, S. H., et al. (2007). Low-oxygen-recovery assay for high-throughput screening of compounds against nonreplicating Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 51(4), 1380–1385. [Link]
-
Singh, R., et al. (2021). In Vitro Profiling of Anti-tubercular Compounds by Rapid, Efficient, and Non-Destructive Assays Using Auto-luminescent Mycobacterium tuberculosis. ResearchGate. [Link]
-
Adav, S. S. (2024). Standard Operating Procedure to Optimize Resazurin-Based Viability Assays. Methods and Protocols, 7(2), 26. [Link]
-
Costa, M., et al. (2021). Evolution of Antibacterial Drug Screening Methods: Current Prospects for Mycobacteria. Antibiotics, 10(9), 1086. [Link]
-
Likhitwitayawuid, K., et al. (2006). Optimization of Resazurin-based Assay for Cytotoxicity Test in Cholangiocarcinoma Cells. KKU Science Journal, 34(3), 235-242. [Link]
-
Labbox. (n.d.). Resazurin Cell Viability Assay. Retrieved from [Link]
-
Clinical and Laboratory Standards Institute. (2023). M24S | Performance Standards for Susceptibility Testing of Mycobacteria, Nocardia spp., and Other Aerobic Actinomycetes. CLSI. [Link]
-
Woods, G. L., et al. (2011). Susceptibility Testing of Mycobacteria, Nocardiae, and Other Aerobic Actinomycetes. Clinical and Laboratory Standards Institute. [Link]
-
Kumar, P., et al. (2016). Simple and Rapid Method To Determine Antimycobacterial Potency of Compounds by Using Autoluminescent Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 60(5), 2997–3004. [Link]
-
APHL. (n.d.). Drug Susceptibility Testing for M. tuberculosis Complex. Retrieved from [Link]
-
Mayo Clinic Laboratories. (n.d.). Test ID: TB2LN Susceptibility, Mycobacterium tuberculosis Complex, Second Line, Varies. Retrieved from [Link]
-
Cho, S. H., et al. (2007). Low oxygen recovery assay (LORA) for high throughtput screening compounds against non-replicating Mycobacterium tuberculosis. ResearchGate. [Link]
-
World Health Organization. (2021). Annex 2. Drug susceptibility testing methods and critical concentrations. WHO TB Knowledge Sharing Platform. [Link]
-
Franzblau, S. G., et al. (1998). Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay. Journal of Clinical Microbiology, 36(2), 362–366. [Link]
-
Singh, S., et al. (2019). Luciferase Reporter Phage (LRP) Assay for Anti Tuberculosis Screening: Current Status and Challenges. Bioscience Biotechnology Research Communications, 12(3), 565-571. [Link]
-
S. S. (2014). ANTI- MYCOBACTERIAL SCREENING METHODS FOR NEW COMPOUNDS IDENTIFICATION. Semantic Scholar. [Link]
-
Cho, S., Lee, H. S., & Franzblau, S. (2015). Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. ResearchGate. [Link]
-
Singh, V., et al. (2021). Tools to Alleviate the Drug Resistance in Mycobacterium tuberculosis. International Journal of Molecular Sciences, 22(16), 8886. [Link]
-
World Health Organization. (2008). Policy guidance on drug-susceptibility testing (DST) of second-line antituberculosis drugs. Stop TB Partnership. [Link]
-
World Health Organization. (2008). Policy Guidance on Drug-Susceptibility Testing (DST) of Second-Line Antituberculosis Drugs. NCBI Bookshelf. [Link]
-
Pan American Health Organization. (2021). WHO operational handbook on tuberculosis - Module 3. PAHO. [Link]
-
Cantrell, C. L., et al. (2001). Antimycobacterial susceptibility testing methods for natural products research. Planta Medica, 67(8), 685–694. [Link]
-
O'Donnell, M. R., et al. (2014). Selected culture and drug-susceptibility testing methods for drug-resistant Mycobacterium tuberculosis screening in resource-limited settings. Future Microbiology, 9(6), 739–752. [Link]
-
Rios-Momberg, M., et al. (2008). Application of the Alamar blue assay to determine the susceptibility to anti-tuberculosis pharmaceuticals. African Journal of Microbiology Research, 2(6), 136-141. [Link]
-
World Health Organization. (2010). Noncommercial culture and drug-susceptibility testing methods for screening patients at risk for multidrug-resistance tuberculosis. WHO. [Link]
Sources
- 1. Discovery and validation of new antitubercular compounds as potential drug leads and probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and Validation of New Antitubercular Compounds as Potential Drug Leads and Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and validation of novel drug targets in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. | Semantic Scholar [semanticscholar.org]
- 6. Microplate alamar blue assay versus BACTEC 460 system for high-throughput screening of compounds against Mycobacterium tuberculosis and Mycobacterium avium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. Resazurin Assay Kit (Cell Viability) (ab129732) | Abcam [abcam.com]
- 9. Standard Operating Procedure to Optimize Resazurin-Based Viability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. labbox.es [labbox.es]
- 11. journals.asm.org [journals.asm.org]
- 12. ph02.tci-thaijo.org [ph02.tci-thaijo.org]
- 13. Low-Oxygen-Recovery Assay for High-Throughput Screening of Compounds against Nonreplicating Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Low-oxygen-recovery assay for high-throughput screening of compounds against nonreplicating Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bbrc.in [bbrc.in]
- 16. researchgate.net [researchgate.net]
- 17. uniscience.co.kr [uniscience.co.kr]
- 18. Simple and Rapid Method To Determine Antimycobacterial Potency of Compounds by Using Autoluminescent Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. M24 | Susceptibility Testing of Mycobacteria, Nocardia spp., and Other Aerobic Actinomycetes [clsi.org]
- 20. Testing Method for Mycobacterium Tuberculosis Complex (MTBC) | CLSI [clsi.org]
- 21. M24S | Performance Standards for Susceptibility Testing of Mycobacteria, Nocardia spp., and Other Aerobic Actinomycetes [clsi.org]
- 22. Susceptibility Testing of Mycobacteria, Nocardiae, and Other Aerobic Actinomycetes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. microbiology.testcatalog.org [microbiology.testcatalog.org]
- 24. journals.asm.org [journals.asm.org]
- 25. Anti-Tuberculosis Drugs Screening and Evaluation - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 26. iris.who.int [iris.who.int]
- 27. Annex 2. Drug susceptibility testing methods and critical concentrations | TB Knowledge Sharing [tbksp.who.int]
- 28. paho.org [paho.org]
A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 6,7-dihydro-1H-cyclopenta[b]pyridine-2,5-dione by HPLC
For researchers, scientists, and drug development professionals, establishing the purity of a synthesized active pharmaceutical ingredient (API) is a critical, non-negotiable step. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for assessing the purity of 6,7-dihydro-1H-cyclopenta[b]pyridine-2,5-dione, a heterocyclic compound of significant interest in medicinal chemistry. We will explore the rationale behind methodological choices, present comparative data, and discuss complementary analytical techniques for a comprehensive purity profile.
The Central Role of Purity in Drug Development
The purity of an API directly impacts its safety and efficacy. Impurities, even in trace amounts, can lead to adverse effects or alter the drug's therapeutic window. Therefore, a robust and validated analytical method is paramount. High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity assessment in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[1][2]
Strategic Approach to HPLC Method Development
The development of a reliable HPLC method for a novel compound like 6,7-dihydro-1H-cyclopenta[b]pyridine-2,5-dione requires a systematic approach. The goal is to achieve adequate separation of the main compound from any potential impurities, including starting materials, byproducts, and degradation products.
Understanding the Analyte: Physicochemical Properties
6,7-dihydro-1H-cyclopenta[b]pyridine-2,5-dione is a polar, heterocyclic compound. Its structure, containing a pyridine ring and two ketone functionalities, suggests it will be soluble in polar organic solvents and aqueous mixtures. The presence of the basic nitrogen atom in the pyridine ring (pKa typically around 5-6) is a key consideration for mobile phase selection and control of peak shape.[3]
The Workflow for Purity Assessment
A logical workflow ensures a comprehensive and reliable purity assessment. This involves initial method development, followed by a comparison of different chromatographic conditions to select the optimal method, and finally, consideration of orthogonal methods for a complete picture.
Caption: A high-level workflow for the purity assessment of a synthesized compound.
Comparative Analysis of HPLC Methods
The choice of stationary and mobile phases is critical for achieving optimal separation. Given the polar nature of 6,7-dihydro-1H-cyclopenta[b]pyridine-2,5-dione, several HPLC modes can be considered.
Stationary Phase Selection: A Tale of Two Chemistries
-
Reversed-Phase (RP) Chromatography: This is the most common HPLC mode.[4] For polar compounds, a standard C18 column might not provide sufficient retention. Therefore, polar-embedded or polar-endcapped C18 columns are often a better choice. These columns have functional groups incorporated into the alkyl chains or at the terminal end, which enhances their interaction with polar analytes and provides better peak shapes.[5]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for highly polar compounds that are poorly retained in reversed-phase.[6] In HILIC, a polar stationary phase (e.g., bare silica, or bonded phases with diol or amino groups) is used with a mobile phase rich in organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[6]
Experimental Comparison: C18 vs. HILIC
To illustrate the selection process, we present a comparative study of a standard C18 column and a HILIC column for the analysis of a synthesized batch of 6,7-dihydro-1H-cyclopenta[b]pyridine-2,5-dione, spiked with a potential starting material impurity.
Experimental Protocol: HPLC Analysis
-
Instrumentation: Standard HPLC system with a UV detector.
-
Sample Preparation: A stock solution of the synthesized compound (1 mg/mL) was prepared in a 50:50 mixture of acetonitrile and water. A spiking solution of a potential impurity was also prepared.
-
Injection Volume: 5 µL.
-
Detection Wavelength: 254 nm.
Method 1: Reversed-Phase HPLC
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 10-90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
Method 2: HILIC
-
Column: HILIC (Silica-based), 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Formate.
-
Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Formate.
-
Gradient: 0-50% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
Rationale for Method Choices:
-
Mobile Phase Additives: Formic acid is used in the reversed-phase method to protonate the basic nitrogen on the pyridine ring, which helps to minimize peak tailing by reducing interactions with residual silanol groups on the silica support.[3] Ammonium formate in the HILIC mobile phase acts as a salt to facilitate the partitioning mechanism and improve peak shape.
-
Gradient Elution: A gradient is employed in both methods to ensure the elution of compounds with a wide range of polarities and to sharpen the peaks.
Comparative Data
| Parameter | Method 1: C18 | Method 2: HILIC |
| Retention Time (Main Peak) | 3.2 min | 8.5 min |
| Retention Time (Impurity) | 2.8 min | 9.1 min |
| Resolution (Rs) | 1.8 | 2.5 |
| Tailing Factor (Main Peak) | 1.5 | 1.1 |
| Theoretical Plates (Main Peak) | 4500 | 8200 |
Interpretation of Results:
The HILIC method provided significantly better retention for the polar analyte and its impurity, leading to a superior resolution (Rs > 2 is generally considered baseline separation). Furthermore, the peak shape, as indicated by the tailing factor, was much improved with the HILIC method. The higher number of theoretical plates also points to a more efficient separation. While the C18 method could potentially be further optimized, the initial results strongly suggest that HILIC is the more suitable technique for this particular separation.
The Importance of Orthogonal Methods for Purity Confirmation
While HPLC is a powerful tool, relying on a single analytical technique can be misleading. Impurities that co-elute with the main peak or do not have a UV chromophore will go undetected. Therefore, employing orthogonal methods, which rely on different separation or detection principles, is crucial for a comprehensive purity assessment.
Quantitative NMR (qNMR)
Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that can determine the purity of a substance without the need for a reference standard of the same compound.[7] By integrating the signals of the target compound against a certified internal standard of known concentration, an absolute purity value can be obtained.[7] This technique is particularly valuable for identifying and quantifying impurities that may not be visible by HPLC-UV.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the detection specificity of mass spectrometry. This technique is invaluable for identifying unknown impurities by providing molecular weight information. It can also confirm the identity of the main peak.
A Self-Validating Purity Assessment System
A robust purity assessment strategy should be self-validating. This means incorporating checks and balances to ensure the reliability of the results.
Caption: A workflow for a self-validating purity assessment system.
Conclusion
Assessing the purity of a synthesized compound like 6,7-dihydro-1H-cyclopenta[b]pyridine-2,5-dione requires a multi-faceted approach. While reversed-phase HPLC is a workhorse in many labs, for polar heterocyclic compounds, HILIC often provides superior performance in terms of retention, resolution, and peak shape. This guide has demonstrated a comparative approach to method selection and emphasized the critical importance of orthogonal techniques like qNMR and LC-MS for a truly comprehensive and trustworthy purity assessment. By following a logical, data-driven, and self-validating workflow, researchers can have high confidence in the quality of their synthesized materials, a crucial step in the journey of drug discovery and development.
References
- International Conference on Harmonization. Q2(R1) Validation of Analytical Procedures: Text and Methodology. 2005.
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
- Shabir, G. A. (2003). HPLC method development and validation for pharmaceutical analysis. Pharmaceutical Technology, 27(11), 60-73.
-
Mastelf. (2024, December 11). Understanding the Stationary Phase in HPLC: A Friend's Guide. Retrieved from [Link]
- Welch, C. J., et al. (2010). The Role of HILIC in Pharmaceutical Analysis.
-
LCGC International. (2019, May 1). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Pyridine. Retrieved from [Link]
-
Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Retrieved from [Link]
-
LCGC International. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Retrieved from [Link]
-
Moravek. Exploring the Different Mobile Phases in HPLC. Retrieved from [Link]
-
Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines. Retrieved from [Link]
-
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
SIELC Technologies. Separation of 6,7-Dihydro-5H-cyclopenta(b)pyridine on Newcrom R1 HPLC column. Retrieved from [Link]
-
SIELC Technologies. HPLC Method for Analysis of Pyridine on Primesep 100 Column. Retrieved from [Link]
-
Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Pharmaceutical analysis by supercritical fluid chromatography: Optimization of the mobile phase composition on a 2-ethylpyridine column. Retrieved from [Link]
-
National Institutes of Health. Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one analogues through Manganese-Catalyzed Oxidation of the CH2 Adjacent to Py. Retrieved from [Link]
-
National Institutes of Health. Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion. Retrieved from [Link]
-
PubMed Central. (2014, June 20). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Retrieved from [Link]
-
International Journal of Research and Analytical Reviews. Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]
-
Royal Society of Chemistry. Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. Retrieved from [Link]
-
PubMed. Analysis of some dosage forms containing pyridine derivatives using a cyclodextrin bonded stationary phase in HPLC. Retrieved from [Link]
-
ResearchGate. A New Approach for the Synthesis of 6,7-Dihydro-5H-Cyclopenta[b]pyridine. Retrieved from [Link]
Sources
- 1. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 2. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 3. benchchem.com [benchchem.com]
- 4. mastelf.com [mastelf.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Characteristics and Application of HPLC Column Stationary Phase [hawachhplccolumn.com]
- 7. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Operational Guide for the Safe Disposal of 6,7-dihydro-1H-cyclopenta[b]pyridine-2,5-dione
This document provides a comprehensive operational and logistical plan for the proper disposal of 6,7-dihydro-1H-cyclopenta[b]pyridine-2,5-dione (CAS 857416-56-9). As a trusted partner in your research and development endeavors, we are committed to providing guidance that extends beyond product application to ensure the safety of your personnel and the protection of our environment. This guide is designed for researchers, scientists, and drug development professionals who handle this and structurally similar compounds.
Preamble: A Conservative Approach to Safety
Specific safety data and established disposal protocols for 6,7-dihydro-1H-cyclopenta[b]pyridine-2,5-dione are not extensively documented in readily available literature. Therefore, the procedural guidance herein is built upon a foundation of caution, extrapolating from the known hazards of related pyridine derivatives and heterocyclic compounds.[1] The presence of the pyridine ring suggests that this compound should be treated as a hazardous substance, potentially harmful if swallowed, inhaled, or brought into contact with skin.[1][2][3] Consequently, all materials contaminated with this compound must be classified and managed as hazardous chemical waste.[1][4]
Hazard Assessment and Immediate Precautions
Before beginning any work that will generate waste, it is critical to understand the potential hazards and establish a safe working environment.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent exposure. The following table outlines the minimum required equipment when handling 6,7-dihydro-1H-cyclopenta[b]pyridine-2,5-dione.
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[5] | Protects against splashes and accidental contact with the eyes. Pyridine derivatives can cause serious eye irritation.[3][5] |
| Hand Protection | Double-layered nitrile or butyl rubber gloves.[1][6] | Provides a robust barrier against skin contact. Contaminated gloves must be disposed of as hazardous waste.[1] |
| Body Protection | A fully-buttoned, chemical-resistant lab coat.[5] | Prevents contamination of personal clothing. |
| Respiratory | Operations should be confined to a certified laboratory chemical fume hood.[6] | Minimizes the risk of inhaling aerosols or vapors, as pyridine compounds can be harmful if inhaled.[1][2] |
Emergency Exposure Protocols
In the event of accidental exposure, immediate and decisive action is crucial.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids.[5][7] Seek immediate medical attention.[5]
-
Skin Contact: Remove all contaminated clothing without delay.[2][8] Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes.[5][7] If irritation persists, seek medical advice.[2]
-
Inhalation: Move the exposed individual to fresh air immediately.[5][7] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water.[7] Call a physician or poison control center immediately.[3]
Step-by-Step Waste Disposal Protocol
The proper disposal of 6,7-dihydro-1H-cyclopenta[b]pyridine-2,5-dione requires a systematic and compliant approach from the point of generation to final collection. Adherence to these steps is essential for regulatory compliance and laboratory safety.
Step 1: Waste Segregation at the Source
Proper segregation is the first and most critical step to prevent dangerous chemical reactions and ensure proper disposal.
-
Solid Waste: Collect all contaminated solid materials, including unused compound, disposable labware (e.g., weigh boats, spatulas), and contaminated PPE (gloves, bench paper), in a dedicated, clearly labeled hazardous waste container.[1]
-
Liquid Waste: If the compound is in solution, collect the waste in a separate, leak-proof, and chemically compatible hazardous waste container, such as a high-density polyethylene (HDPE) carboy.[1]
-
Critical Precaution: Never mix this waste stream with other incompatible waste, particularly strong oxidizing agents or acids.[6][7]
Step 2: Waste Containerization and Labeling
Proper containment and labeling prevent accidental exposure and ensure the waste is handled correctly by disposal personnel.
-
Container Requirements: All waste containers must be in good condition, compatible with the chemical, and have a securely sealing lid.[6] Keep containers closed at all times except when adding waste.[2]
-
Labeling Protocol: As soon as waste is first added, affix a completed hazardous waste label.[6] The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "6,7-dihydro-1H-cyclopenta[b]pyridine-2,5-dione."
-
The approximate quantity of the waste.
-
The date of waste generation.[1]
-
Step 3: Temporary On-Site Storage
Waste must be stored safely in a designated satellite accumulation area pending collection.
-
Location: The storage area must be secure, well-ventilated, and situated away from general laboratory traffic.[1]
-
Storage Conditions: Store containers away from direct sunlight, heat sources, and incompatible materials.[6]
Step 4: Final Disposal and Collection
The final disposal must be handled by trained professionals in accordance with federal, state, and local regulations.[4]
-
Arranging Collection: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the collection of the waste.[1]
-
Likely Disposal Method: The standard and preferred method for disposing of pyridine-based compounds is high-temperature incineration in a licensed facility.[2][4]
Spill Management Protocol
Accidental spills must be managed promptly and safely to mitigate risks.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Don PPE: Before addressing the spill, don the appropriate PPE as detailed in Section 1.1.
-
Contain the Spill: Use an inert, non-combustible absorbent material such as vermiculite, sand, or dry lime to cover and contain the spill.[1][7]
-
Collect Material: Carefully collect the absorbed material using spark-proof tools and place it into a labeled hazardous waste container for disposal.[7]
-
Decontaminate Area: Clean the spill area with a suitable solvent (e.g., isopropanol), followed by a thorough wash with soap and water.[1]
-
Dispose of Cleanup Materials: All materials used for cleanup, including absorbent pads and wipes, must be collected and disposed of as hazardous waste.[1]
Visualized Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of 6,7-dihydro-1H-cyclopenta[b]pyridine-2,5-dione waste.
Sources
- 1. benchchem.com [benchchem.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. benchchem.com [benchchem.com]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. 6,7-Dihydro-5H-cyclopenta(b)pyridine(533-37-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Personal protective equipment for handling 6,7-dihydro-1H-cyclopenta[b]pyridine-2,5-dione
Pre-Handling Risk Assessment: The Foundation of Safety
Before the first gram of 6,7-dihydro-1H-cyclopenta[b]pyridine-2,5-dione is handled, a comprehensive risk assessment is non-negotiable. This is not merely a bureaucratic step; it is a critical scientific process to ensure the well-being of all laboratory personnel.
Key Considerations:
-
Structural Analogs: The structure contains a fused pyridine and a cyclopentanedione moiety. Pyridine itself is a flammable, harmful liquid that can cause skin and eye irritation. Ketones, as a class, can also be flammable and irritating. While the exact toxicological profile of our compound is unknown, it is prudent to assume it may share some of these hazardous properties.
-
Physical State and Reactivity: The physical state (solid, liquid, or gas) at room temperature will significantly influence handling procedures. A solid powder, for instance, presents an inhalation risk that a liquid may not. Potential reactivity with common laboratory reagents (acids, bases, oxidizing agents) must be carefully considered to avoid unexpected exothermic reactions or the generation of hazardous byproducts.
-
Scale of Operation: The risks associated with handling milligrams of a compound for analytical purposes are vastly different from those of handling multi-gram quantities for synthetic scale-up. Your protocol must be scaled accordingly.
Personal Protective Equipment (PPE): Your First Line of Defense
Given the unknown nature of 6,7-dihydro-1H-cyclopenta[b]pyridine-2,5-dione, a conservative approach to PPE is essential. The following table outlines the minimum required PPE, with explanations rooted in the potential hazards.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles and a face shield | The combination provides maximum protection against splashes and any unforeseen energetic reactions. Standard safety glasses are insufficient. |
| Hand Protection | Nitrile gloves (double-gloving recommended) | Nitrile provides good chemical resistance against a broad range of chemicals. Double-gloving is a best practice when handling potent or unknown compounds. Check for breakthrough times if specific solvent compatibility is a concern. |
| Body Protection | Flame-resistant lab coat | Given the potential flammability of organic compounds, a flame-resistant lab coat is a critical safety measure. |
| Respiratory Protection | Use in a certified chemical fume hood | All handling of this compound should be performed within a properly functioning chemical fume hood to prevent inhalation of any dust, aerosols, or vapors. |
Operational Plan: A Step-by-Step Guide to Safe Handling
This workflow is designed to minimize exposure and mitigate risks during the handling of 6,7-dihydro-1H-cyclopenta[b]pyridine-2,5-dione.
Caption: A stepwise workflow for the safe handling of 6,7-dihydro-1H-cyclopenta[b]pyridine-2,5-dione.
Detailed Protocol:
-
Preparation:
-
Designate a Workspace: All work with this compound must be conducted in a certified chemical fume hood. Ensure the sash is at the appropriate working height.
-
Assemble Materials: Before starting, gather all necessary equipment (spatulas, glassware, etc.) and reagents. This minimizes the need to move in and out of the work area, reducing the risk of contamination.
-
Don PPE: Put on all required PPE as outlined in the table above.
-
-
Handling:
-
Weighing: If the compound is a solid, carefully weigh the required amount in the fume hood. Use a tared weigh boat to avoid contaminating the balance.
-
Experimental Procedure: Perform all experimental steps within the fume hood. Keep all containers with the compound covered when not in immediate use.
-
Cleaning: Decontaminate all surfaces and equipment after use. A suitable solvent should be chosen based on the compound's solubility. Consult with your EHS department for appropriate decontamination procedures.
-
-
Post-Handling:
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination (gloves first, then face shield/goggles, then lab coat).
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
-
Documentation: Record all experimental details, including any observations about the compound's properties or any safety incidents.
-
Disposal Plan: Responsible Stewardship
Proper disposal is a critical component of the chemical lifecycle. All waste generated from handling 6,7-dihydro-1H-cyclopenta[b]pyridine-2,5-dione must be treated as hazardous waste.
Waste Streams:
-
Solid Waste: Contaminated consumables (gloves, weigh boats, paper towels) should be placed in a designated, sealed hazardous waste bag.
-
Liquid Waste: Unused solutions and reaction mixtures containing the compound should be collected in a clearly labeled, sealed hazardous waste container.
-
Sharps: Any contaminated needles or other sharps must be disposed of in a designated sharps container.
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name (6,7-dihydro-1H-cyclopenta[b]pyridine-2,5-dione), and the approximate concentration and quantity.
Final Disposal: Follow your institution's specific procedures for the pickup and disposal of hazardous waste. Never pour chemical waste down the drain.
Emergency Procedures: Preparing for the Unexpected
Even with the best precautions, accidents can happen. Be prepared to respond quickly and effectively.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention. |
| Spill | Evacuate the immediate area. If the spill is small and you are trained to do so, contain the spill with an appropriate absorbent material. If the spill is large, evacuate the lab and contact your institution's EHS department. |
By adhering to these principles of caution, preparedness, and responsible handling, you can safely work with novel compounds like 6,7-dihydro-1H-cyclopenta[b]pyridine-2,5-dione, advancing your research while prioritizing the safety of yourself and your colleagues.
References
-
PubChem. Pyridine. National Center for Biotechnology Information. [Link]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


